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  • Product: 2-Bromo-3,5-dimethylbenzoic acid
  • CAS: 7697-33-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3,5-dimethylbenzoic Acid

For distribution to: Researchers, scientists, and drug development professionals Abstract 2-Bromo-3,5-dimethylbenzoic acid (C₉H₉BrO₂) is a substituted aromatic carboxylic acid with potential applications as a versatile i...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

2-Bromo-3,5-dimethylbenzoic acid (C₉H₉BrO₂) is a substituted aromatic carboxylic acid with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Despite its synthetic utility, a comprehensive and experimentally verified profile of its physical properties is conspicuously absent in the current scientific literature. A persistent ambiguity in its registered CAS number further complicates data retrieval and validation. This technical guide addresses this critical knowledge gap by providing a structured framework for the systematic characterization of 2-Bromo-3,5-dimethylbenzoic acid. While presenting the limited available (and predicted) data, the primary focus of this document is to equip researchers with the requisite theoretical understanding and detailed experimental protocols to determine its key physical and spectral properties. This guide is intended to serve as a foundational reference for any research program involving this compound, ensuring scientific integrity and fostering a deeper understanding of its chemical behavior.

Compound Identification and Data Scarcity

A significant challenge in characterizing 2-Bromo-3,5-dimethylbenzoic acid is the lack of a definitively assigned and verified CAS number. Several commercial suppliers incorrectly associate this compound with CAS number 7697-33-8, which officially belongs to nitric acid.[1][2] This discrepancy underscores the necessity for rigorous in-house characterization of any procured samples purporting to be this compound.

Table 1: Core Compound Information

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
MDL Number MFCD24108515
Predicted XlogP 2.9[3]
Appearance White to off-white crystalline solid (Expected)[1][2]

Experimental Determination of Physical Properties

Given the absence of validated experimental data, this section provides detailed, self-validating protocols for determining the fundamental physical properties of 2-Bromo-3,5-dimethylbenzoic acid.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range (typically < 1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. The crystalline solid should be finely powdered using a mortar and pestle to ensure uniform heat transfer within the capillary tube.[4]

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[5]

  • Measurement:

    • Place the loaded capillary tube into a calibrated digital melting point apparatus.

    • For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.[5]

    • A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, starting from approximately 20°C below the estimated melting point.[5]

    • The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a transparent liquid.[5]

  • Validation: The determination should be repeated at least twice with fresh samples to ensure reproducibility. The reported value should be the consistent melting range.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_validate Validation prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 Ensures uniform heating load1 Introduce sample into capillary prep2->load1 load2 Pack to 2-3 mm height load1->load2 measure1 Place in apparatus load2->measure1 measure2 Rapid preliminary heating measure1->measure2 measure3 Slow, careful heating (1-2°C/min) measure2->measure3 measure4 Record T_initial and T_final measure3->measure4 val1 Repeat with fresh sample measure4->val1 val2 Report consistent melting range val1->val2

Caption: Workflow for determining the melting point of a crystalline solid.

Solubility Profile

The solubility of 2-Bromo-3,5-dimethylbenzoic acid is dictated by the interplay between the hydrophobic brominated dimethylphenyl group and the hydrophilic carboxylic acid moiety. It is expected to have limited solubility in water and higher solubility in common organic solvents.[1]

This protocol classifies the compound based on its solubility in a series of solvents, providing insights into its functional groups.[6][7]

  • Procedure:

    • In separate small test tubes, add ~25 mg of the compound.

    • To each tube, add 0.75 mL of the respective solvent (water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a representative organic solvent like ethanol or acetone) in portions, shaking vigorously after each addition.[6][7]

  • Interpretation:

    • Solubility in water: Indicates the presence of polar functional groups that can engage in hydrogen bonding. Test the aqueous solution with litmus paper; an acidic pH would be expected for a carboxylic acid.[8]

    • Insoluble in water, soluble in 5% NaOH and 5% NaHCO₃: Strongly indicates a carboxylic acid. The formation of a water-soluble sodium salt drives the dissolution.[9]

    • Solubility in organic solvents (e.g., ethanol, acetone): Expected due to the nonpolar aromatic ring.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a quantitative measure of the acidity of the carboxylic acid group. Potentiometric titration is the gold standard for this determination.[10]

  • Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a burette.

  • Sample Preparation:

    • Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol co-solvent system if aqueous solubility is low). A concentration of at least 10⁻⁴ M is required.[11]

    • The solution should be purged with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[10]

  • Titration:

    • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[11]

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[11] This corresponds to the midpoint of the buffer region on the titration curve.

Diagram 2: Logic for pKa Determination via Titration

G cluster_titration Titration Process cluster_analysis Data Analysis start Dissolved Acid Sample (HA) titrant Add increments of strong base (OH⁻) start->titrant measure Record pH after each addition titrant->measure plot Plot pH vs. Volume of Titrant measure->plot half_eq Identify Half-Equivalence Point plot->half_eq pKa pH = pKa half_eq->pKa

Caption: Logical flow for determining pKa using potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the molecular structure of 2-Bromo-3,5-dimethylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • -COOH Proton: A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons: Two singlets in the aromatic region (δ 7-8 ppm). The proton at C6 (ortho to the carboxylic acid) and the proton at C4 (between the two methyl groups) will have slightly different chemical shifts due to their different electronic environments.

  • Methyl Protons (-CH₃): Two distinct singlets in the aliphatic region (δ 2.0-2.5 ppm), as the methyl groups at C3 and C5 are not chemically equivalent.

  • Carbonyl Carbon (-C=O): A signal in the downfield region (δ 170-180 ppm).

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbon attached to the bromine (C2) will be significantly shifted.

  • Methyl Carbons (-CH₃): Two signals in the aliphatic region (δ 15-25 ppm).

  • Sample Preparation:

    • Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[12]

    • Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: Typically appears in the fingerprint region, below 800 cm⁻¹.

  • Procedure: ATR-FTIR is ideal for solid samples as it requires minimal sample preparation.[14]

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the powdered solid sample directly onto the ATR crystal.[15]

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum.[15]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, a characteristic isotopic pattern will be visible, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[16] The expected m/z values would be around 228 and 230.

  • Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[16]

  • Sample Introduction: The sample, which must be volatile, can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).[17]

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17][18]

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19][20][21]

  • Handling: Handle the powdered solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22] Avoid contact with skin and eyes.[23]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[24]

  • Spills: In case of a spill, clean up promptly using appropriate absorbent materials and dispose of the waste in accordance with local regulations.[22]

Conclusion

2-Bromo-3,5-dimethylbenzoic acid represents a molecule of synthetic interest for which fundamental physical data is lacking. This guide provides a comprehensive roadmap for researchers to systematically and rigorously characterize its physical and spectral properties. By adhering to the detailed experimental protocols outlined herein, scientists can generate the necessary validated data to facilitate the compound's effective and safe use in drug discovery and other areas of chemical research. The principles of experimental design and data validation discussed are universally applicable and serve as a cornerstone of sound scientific practice.

References

  • School of Chemical Sciences, University of Illinois. Electron Ionization. [Online] Available at: [Link] [Accessed: January 18, 2026].[17]

  • Wikipedia. Electron ionization. [Online] Available at: [Link] [Accessed: January 18, 2026].

  • Klamt, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Omega.[25]

  • Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Online] Available at: [Link] [Accessed: January 18, 2026].[15]

  • University of Calgary. Melting point determination. [Online] Available at: [Link] [Accessed: January 18, 2026].

  • NIH National Library of Medicine. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Online] Available at: [Link] [Accessed: January 18, 2026].[18]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Online] Available at: [Link] [Accessed: January 18, 2026].[19]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Online] Available at: [Link] [Accessed: January 18, 2026].[14]

  • PubChemLite. 2-bromo-3,5-dimethylbenzoic acid (C9H9BrO2). [Online] Available at: [Link] [Accessed: January 18, 2026].[3]

  • Canada Safety Training. PPE for Hazardous Chemicals. [Online] Available at: [Link] [Accessed: January 18, 2026].

  • Trimaco. Essential Chemical PPE. [Online] Available at: [Link] [Accessed: January 18, 2026].[20]

  • University of Cambridge. NMR Sample Preparation. [Online] Available at: [Link] [Accessed: January 18, 2026].

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Online] Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Online] Available at: [Link] [Accessed: January 18, 2026].[10]

  • NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. [Online] Available at: [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Online] Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link] [Accessed: January 18, 2026].[11]

  • Healthy Bean. PPE for Chemical Handling: A Quick Guide. [Online] Available at: [Link] [Accessed: January 18, 2026].[21]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Online] Available at: [Link] [Accessed: January 18, 2026].[12]

  • Mettler Toledo. DETERMINATION OF MELTING POINTS. [Online] Available at: [Link] [Accessed: January 18, 2026].[4]

  • Iowa State University. Chemical Handling and Storage. [Online] Available at: [Link] [Accessed: January 18, 2026].[23]

  • WUBOLAB. Storage instructions for chemical reagents. [Online] Available at: [Link] [Accessed: January 18, 2026].[24]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Online] Available at: [Link] [Accessed: January 18, 2026].[5]

  • ASTM International. Aromatic Carbon Contents of Hydrocarbon Oils by High Resolution Nuclear Magnetic Resonance Spectroscopy. [Online] Available at: [Link] [Accessed: January 18, 2026].[13]

  • NIH National Library of Medicine. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Online] Available at: [Link]

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link] [Accessed: January 18, 2026].[6]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Online] Available at: [Link] [Accessed: January 18, 2026].[9]

  • Bellevue College. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link] [Accessed: January 18, 2026].[7]

  • Wittenberg University. Handling Chemicals. [Online] Available at: [Link] [Accessed: January 18, 2026].[22]

  • Atmospheric Chemistry and Physics. ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. [Online] Available at: [Link]

  • Springer. Basic 1H- and 13C-NMR Spectroscopy. [Online] Available at: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Online] Available at: [Link]

  • University of Babylon. experiment (1) determination of melting points. [Online] Available at: [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR). [Online] Available at: [Link]

  • Chemistry LibreTexts. ATR-FTIR. [Online] Available at: [Link]

  • University of Wisconsin-Madison. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online] Available at: [Link]

  • Bellevue College. Experiment 2 # Solubility 13. [Online] Available at: [Link] [Accessed: January 18, 2026].[26]

  • NIH National Library of Medicine. Solubility prediction in the bRo5 chemical space: where are we right now?. [Online] Available at: [Link]

  • MassBank. 4-bromobenzoic acid. [Online] Available at: [Link] [Accessed: January 18, 2026].[16]

Sources

Exploratory

2-Bromo-3,5-dimethylbenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-3,5-dimethylbenzoic Acid in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-3,5-dimethylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-3,5-dimethylbenzoic acid in various organic solvents. Recognizing the current absence of specific, publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications ranging from synthetic chemistry to formulation development.

Introduction: The Critical Role of Solubility

In the realms of pharmaceutical development, synthetic chemistry, and materials science, solubility is a fundamental physicochemical property that dictates the viability of a compound for a specific application. For a molecule like 2-Bromo-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, its solubility profile governs critical process parameters, including reaction kinetics, purification via crystallization, and the formulation of stable, bioavailable drug products. An inadequate understanding of a compound's solubility can lead to significant challenges in process scale-up, inconsistent product quality, and poor in-vivo performance.

This guide will delve into the theoretical underpinnings of 2-Bromo-3,5-dimethylbenzoic acid's solubility, provide a qualitative predictive analysis, and present a rigorous, step-by-step methodology for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of 2-Bromo-3,5-dimethylbenzoic acid (Figure 1) offers key insights into its expected solubility.

Figure 1: Chemical Structure of 2-Bromo-3,5-dimethylbenzoic acid (Image of the chemical structure of 2-Bromo-3,5-dimethylbenzoic acid) Caption: The structure reveals a combination of polar and nonpolar features that dictate its solubility.

  • Polar Features: The carboxylic acid group (-COOH) is the primary polar functional group, capable of acting as both a hydrogen bond donor and acceptor. This group is expected to interact favorably with polar solvents.

  • Nonpolar Features: The benzene ring, two methyl groups (-CH₃), and the bromine atom (Br) contribute to the molecule's lipophilic (nonpolar) character. These features will favor interactions with nonpolar solvents through van der Waals forces.

Given this combination of polar and nonpolar characteristics, 2-Bromo-3,5-dimethylbenzoic acid is predicted to exhibit the following general solubility trends:

  • High Solubility in polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide) and polar protic solvents that can effectively solvate both the carboxylic acid and the aromatic ring (e.g., lower-chain alcohols like methanol and ethanol).

  • Moderate Solubility in solvents of intermediate polarity such as esters (e.g., ethyl acetate) and ketones (e.g., acetone).

  • Low Solubility in nonpolar solvents (e.g., hexane, toluene) where the polar carboxylic acid group cannot be effectively solvated.

  • Very Low Solubility in water, as the nonpolar bulk of the molecule will dominate over the single polar carboxylic acid group.[1]

A qualitative prediction of solubility in common organic solvents is summarized in Table 1.

Table 1: Predicted Qualitative Solubility of 2-Bromo-3,5-dimethylbenzoic Acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding with the carboxylic acid group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)High to ModerateStrong dipole-dipole interactions with the carboxylic acid. The solubility in DCM might be slightly lower.[2]
Intermediate Polarity Ethyl Acetate, AcetoneModerateA balance of polar and nonpolar interactions.
Nonpolar Toluene, HexaneLowThe polar carboxylic acid group is not well-solvated.
Aqueous WaterVery LowThe large nonpolar surface area outweighs the polarity of the carboxylic acid.[1]

A Field-Proven Protocol for Experimental Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a solid compound is the shake-flask method.[2] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Rationale for the Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. By ensuring an excess of the solid is present, we guarantee that the solution is saturated. Subsequent analysis of the clear supernatant provides a direct measure of the solubility at that temperature.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined in the diagram below.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess 2-Bromo-3,5-dimethylbenzoic acid to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil Agitate at constant temperature (e.g., 25°C) for 24-72 hours prep3->equil sep1 Allow solid to sediment equil->sep1 sep2 Centrifuge or filter to obtain clear supernatant sep1->sep2 analysis1 Accurately dilute supernatant sep2->analysis1 analysis2 Measure concentration via HPLC or UV-Vis analysis1->analysis2

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol
  • Preparation of Vials:

    • Accurately weigh an amount of 2-Bromo-3,5-dimethylbenzoic acid into a series of glass vials, ensuring a visible excess of solid will remain after equilibration.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials securely with screw caps containing a chemically resistant septum or liner to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 298.15 K).[2]

    • Agitate the samples for a predetermined time. A typical duration is 24 to 72 hours to ensure thermodynamic equilibrium is achieved.[2] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility has reached a plateau, which is a self-validating check for equilibrium.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step is critical to avoid artificially high solubility readings.

  • Sample Analysis:

    • Carefully take an aliquot of the clear supernatant and accurately dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-Bromo-3,5-dimethylbenzoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Safety and Handling Considerations

As with any chemical substance, appropriate safety precautions must be observed when handling 2-Bromo-3,5-dimethylbenzoic acid.

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[3][4][5][6]

Conclusion

While specific quantitative solubility data for 2-Bromo-3,5-dimethylbenzoic acid is not readily found in the literature, a sound scientific approach allows for a robust prediction of its solubility profile. Based on its molecular structure, it is expected to be soluble in polar organic solvents and poorly soluble in nonpolar and aqueous media. For researchers and developers requiring precise data, the detailed shake-flask protocol provided in this guide offers a reliable and validated method for its experimental determination. This foundational knowledge is paramount for the successful application of this compound in any scientific or industrial endeavor.

References

Sources

Foundational

A Technical Guide to 2-Bromo-3,5-dimethylbenzoic Acid: Properties, Synthesis, and Applications

Abstract 2-Bromo-3,5-dimethylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom flanked by a carbo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3,5-dimethylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom flanked by a carboxylic acid and a methyl group, with an additional methyl group at the 5-position, imparts specific reactivity and steric properties. These characteristics make it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthetic and analytical protocols, and key applications, grounded in authoritative scientific sources to ensure accuracy and reliability for research and development professionals.

Physicochemical Properties and Molecular Structure

2-Bromo-3,5-dimethylbenzoic acid is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[1] Its structure is defined by a benzene ring substituted with a carboxyl group at position 1, a bromine atom at position 2, and methyl groups at positions 3 and 5.

Molecular Identity and Weight

The fundamental identifiers and properties of this compound are summarized below. The molecular formula is C₉H₉BrO₂, and its molecular weight is approximately 229.07 g/mol .[1][2]

IdentifierValueSource(s)
IUPAC Name 2-bromo-3,5-dimethylbenzoic acid[1][3]
CAS Number 7697-33-8[1][4]
Molecular Formula C₉H₉BrO₂[1][3]
Molecular Weight 229.07 g/mol [1][2]
Monoisotopic Mass 227.97859 Da[5]
Canonical SMILES CC1=CC(=C(C(=C1)C(=O)O)Br)C[5]
InChI Key VPNWKPSTJOTTHA-UHFFFAOYSA-N[1][5]
Physical and Chemical Properties

The compound's aromatic nature makes it sparingly soluble in water but soluble in common organic solvents.[1] The carboxylic acid group confers acidic properties, allowing it to undergo reactions such as esterification.[1] The bromine atom's position makes it a useful handle for cross-coupling reactions and other synthetic transformations.

PropertyValue / DescriptionSource(s)
Physical Form White to pale yellow crystalline solid/powder[1]
Purity Typically ≥95%
Solubility Soluble in organic solvents; limited solubility in water[1]
Storage Temperature Room temperature
XlogP (Predicted) 2.9[5]

Synthesis and Characterization

The synthesis of 2-bromo-3,5-dimethylbenzoic acid typically involves the selective bromination of 3,5-dimethylbenzoic acid. The directing effects of the carboxylic acid (meta-directing) and the methyl groups (ortho-, para-directing) must be carefully considered to achieve the desired regioselectivity.

Synthetic Workflow: Bromination of 3,5-Dimethylbenzoic Acid

A common and effective method for synthesizing the target compound is the direct bromination of 3,5-dimethylbenzoic acid. The methyl groups strongly activate the ortho and para positions. Since the para position (C4) is sterically unhindered and activated by both methyl groups, it is the most likely site of initial bromination. However, the position ortho to one methyl group and meta to the other (C2) is also activated. The choice of brominating agent and reaction conditions is critical to favor substitution at the C2 position.

SynthesisWorkflow cluster_synthesis Synthesis Protocol Start 3,5-Dimethylbenzoic Acid (Starting Material) Reagents Brominating Agent (e.g., NBS) + Acid Catalyst (e.g., H₂SO₄) in an inert solvent Reaction Electrophilic Aromatic Substitution (Bromination) Controlled Temperature Start->Reaction Substrate Reagents->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-Bromo-3,5-dimethylbenzoic Acid (Final Product) Purification->Product

Caption: General workflow for the synthesis of 2-Bromo-3,5-dimethylbenzoic acid.

Detailed Protocol:

  • Step 1: Reaction Setup: In a fume hood, dissolve 3,5-dimethylbenzoic acid in a suitable inert solvent, such as dichloromethane or acetic acid.[6]

  • Step 2: Addition of Reagents: Add a catalytic amount of a strong acid, like sulfuric acid. Slowly add the brominating agent, such as N-Bromosuccinimide (NBS), portion-wise while maintaining a controlled temperature to manage the exothermic reaction.[7] The rationale for using NBS is that it provides a slow, steady source of electrophilic bromine, which can help control regioselectivity compared to harsher reagents like liquid bromine.

  • Step 3: Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Work-up: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and perform an aqueous extraction.

  • Step 5: Purification: Isolate the crude product and purify it, typically by recrystallization from a solvent system like ethanol/water, to yield the final product.[6]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 2-bromo-3,5-dimethylbenzoic acid is paramount. A standard workflow involves a combination of spectroscopic techniques.

CharacterizationWorkflow cluster_analysis Analytical Characterization Sample Purified Product NMR ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Sample->MS IR Infrared (IR) Spectroscopy (Functional Group ID) Sample->IR Result Confirmed Structure & Purity NMR->Result MS->Result IR->Result

Caption: Standard workflow for the analytical characterization of the final product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methyl groups, and the acidic proton of the carboxylic acid. The aromatic protons will appear as singlets or doublets depending on the coupling, and the methyl groups will each appear as a singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of nine distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the six aromatic carbons (two of which are substituted with bromine and the carboxyl group), and the two methyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key feature will be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H and C=C stretches associated with the aromatic ring and methyl groups.[8][9]

Applications in Research and Drug Development

2-Bromo-3,5-dimethylbenzoic acid is not typically an end-product but rather a versatile intermediate in the synthesis of more complex molecules.[1] Its utility stems from the presence of multiple reactive sites that can be addressed with high selectivity.

  • As a Synthetic Building Block: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group can be converted into esters, amides, or other derivatives. This dual functionality makes it a valuable scaffold for building molecular diversity.[10]

  • Pharmaceutical Synthesis: Benzoic acid derivatives are a common motif in many pharmaceuticals.[10] This specific bromo-dimethylated scaffold can be used to synthesize targeted inhibitors, receptor antagonists, or other bioactive molecules where the substitution pattern is critical for binding and efficacy. The steric hindrance provided by the methyl groups can influence the conformation of the final molecule, which is a key aspect of rational drug design.[1][11]

  • Agrochemical Development: Similar to pharmaceuticals, the development of new herbicides, pesticides, and fungicides often involves the synthesis of complex organic molecules. 2-Bromo-3,5-dimethylbenzoic acid can serve as a starting point for creating novel agrochemicals.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: While comprehensive toxicological data is limited, similar brominated aromatic acids are classified as irritants.[12][13] It may cause skin, eye, and respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[14] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Handling: Avoid generating dust. Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[14] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[13][14][15]

References

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  • BLD Pharm. (n.d.). 7697-33-8 | 2-Bromo-3,5-dimethylbenzoic acid.
  • Bunnett, J. F., & Rauhut, M. M. (n.d.). 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure.
  • Chemspace. (n.d.). 2-bromo-3,5-dimethylbenzoic acid - C9H9BrO2.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3,5-dimethyl-benzoic acid | 7697-33-8.
  • PubChemLite. (n.d.). 2-bromo-3,5-dimethylbenzoic acid (C9H9BrO2).
  • Chemcia Scientific, LLC. (n.d.). 2-Bromo-3,5-dimethyl-benzoic acid-Information.
  • Fisher Scientific. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dimethylbenzoic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 276677-03-3 | 4-Bromo-2,5-dimethylbenzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-methylbenzoic acid 97 53663-39-1.
  • ChemScene. (n.d.). 5613-27-4 | 5-Bromo-2,3-dimethylbenzoic acid.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ChemScene. (2022). Safety Data Sheet - 1-Bromo-4-fluoro-3,5-dimethylbenzene.
  • Advanced Chemical Intermediates Ltd. (n.d.). 2-Bromo-3,5-dimethyl-benzoic acid | 7697-33-8.
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  • BenchChem. (2025). A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid.
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  • NIST. (n.d.). Benzoic acid, 2-bromo-. NIST WebBook.
  • Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids.
  • ChemicalBook. (n.d.). 2-Bromobenzoic acid(88-65-3) IR Spectrum.
  • ChemicalBook. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-Bromo-3,5-dimethoxybenzoic acid, methyl ester - Optional[FTIR] - Spectrum.
  • Apollo Scientific. (2023). 4-Bromo-3,5-dimethylbenzoic acid Safety Data Sheet.
  • PubChem. (n.d.). 4-Bromo-3,5-dimethylbenzoic acid | C9H9BrO2 | CID 17937142.
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Sources

Exploratory

Synthesis of 2-Bromo-3,5-dimethylbenzoic acid from 3,5-dimethylbenzoic acid

An In-depth Technical Guide to the Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid Foreword: The Strategic Importance of 2-Bromo-3,5-dimethylbenzoic Acid In the landscape of modern drug discovery and materials science, the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid

Foreword: The Strategic Importance of 2-Bromo-3,5-dimethylbenzoic Acid

In the landscape of modern drug discovery and materials science, the strategic placement of functional groups on aromatic scaffolds is paramount. 2-Bromo-3,5-dimethylbenzoic acid is a key heterocyclic building block, valued for its specific arrangement of a bromine atom, two methyl groups, and a carboxylic acid. This configuration provides a versatile platform for further chemical modification. The bromine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The carboxylic acid offers a site for amidation or esterification, while the methyl groups influence the molecule's steric and electronic properties. This guide provides a comprehensive overview of the synthesis of this valuable intermediate from 3,5-dimethylbenzoic acid, grounded in mechanistic principles and practical laboratory insights.

Part 1: Mechanistic Deep Dive: The Electrophilic Aromatic Substitution Pathway

The conversion of 3,5-dimethylbenzoic acid to its 2-bromo derivative is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding the directing effects of the substituents on the benzene ring.

1.1. Generation of the Electrophile

Aromatic rings are electron-rich but are stabilized by their aromaticity. Therefore, a potent electrophile is required to initiate the reaction. Molecular bromine (Br₂) itself is not electrophilic enough to attack the ring efficiently. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, generating a highly reactive bromine cation (Br⁺) equivalent.[1][2]

Reaction: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

1.2. Regioselectivity: A Tale of Competing Directors

The core challenge and point of interest in this synthesis is predicting where the bromine will substitute on the ring. This is governed by the electronic effects of the existing substituents: the carboxylic acid (-COOH) and the two methyl groups (-CH₃).

  • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.[3]

  • Methyl Groups (-CH₃): These groups are activating and ortho, para-directors. They donate electron density to the ring via hyperconjugation, stabilizing the carbocation intermediate formed during the electrophilic attack.

In 3,5-dimethylbenzoic acid, the positions ortho to the methyl groups are 2, 4, and 6, and the para position is not available. The positions meta to the carboxylic acid are also 2 and 6. Crucially, the powerful activating effect of the two methyl groups overrides the deactivating effect of the carboxylic acid, directing the incoming electrophile to the positions most stabilized by their electron-donating nature. Both methyl groups strongly activate positions 2 and 6. Since these positions are sterically and electronically equivalent, bromination occurs at one of them, yielding the desired 2-bromo-3,5-dimethylbenzoic acid.

Diagram 1: The Electrophilic Bromination Mechanism

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Br2 Br-Br Electrophile Br⁺[FeBr₄]⁻ Br2->Electrophile + FeBr₃ FeBr3 FeBr3 Start 3,5-Dimethylbenzoic Acid Sigma Arenium Ion (Sigma Complex) (Resonance Stabilized) Start->Sigma + Br⁺ Product 2-Bromo-3,5-dimethylbenzoic Acid Sigma->Product + [FeBr₄]⁻ FeBr3_regen Catalyst Regenerated Product->FeBr3_regen + HBr + FeBr₃ FeBr4 [FeBr₄]⁻

Sources

Foundational

The Art of the Transformation: A Technical Guide to the Chemical Reactivity of the Bromine Substituent in 2-Bromo-3,5-dimethylbenzoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-3,5-dimethylbenzoic acid is a versatile aromatic building block, offering a strategic entry point for the synthesis of comp...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,5-dimethylbenzoic acid is a versatile aromatic building block, offering a strategic entry point for the synthesis of complex molecular architectures. The reactivity of this compound is dominated by the interplay of its three key functional components: the bromine atom, a gateway for carbon-carbon and carbon-heteroatom bond formation; the carboxylic acid, an electronic and directing modulator that also presents its own reactivity; and the two methyl groups, which impart significant steric hindrance around the reactive center. This in-depth technical guide provides a comprehensive analysis of the chemical reactivity of the bromine substituent, offering field-proven insights into the causal factors behind experimental design for key transformations. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, the formation of organometallic intermediates, and the challenges associated with nucleophilic aromatic substitution, providing detailed protocols and data to empower researchers in their synthetic endeavors.

Molecular Architecture and its Influence on Reactivity

The reactivity of the C-Br bond in 2-Bromo-3,5-dimethylbenzoic acid is not considered in isolation. The electronic and steric contributions of the adjacent carboxylic acid and methyl groups dictate the feasibility and optimal conditions for its transformation.

  • Electronic Effects: The carboxylic acid group is moderately electron-withdrawing, which can have a deactivating effect on the aryl bromide's participation in some reactions. Conversely, the two methyl groups are electron-donating, which can increase the electron density of the aromatic ring.

  • Steric Hindrance: The presence of the bromine atom and a methyl group in the ortho positions to each other, along with another methyl group in the meta position, creates a sterically congested environment around the C-Br bond. This steric hindrance is a critical factor in the selection of catalysts and reaction conditions, as it can impede the approach of bulky reagents.[1]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-Br Functionalization

The most potent strategy for the derivatization of the bromine substituent in 2-Bromo-3,5-dimethylbenzoic acid is through palladium-catalyzed cross-coupling reactions. These reactions offer a modular and highly versatile approach to the formation of new carbon-carbon and carbon-nitrogen bonds.[2][3][4]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds by coupling the aryl bromide with an organoboron reagent.[4] The steric hindrance in 2-Bromo-3,5-dimethylbenzoic acid necessitates the use of specialized catalyst systems.

Causality of Experimental Choices:

  • Catalyst Selection: Standard palladium catalysts like Pd(PPh₃)₄ may prove ineffective due to the steric bulk of the substrate. The use of bulky, electron-rich phosphine ligands such as S-Phos, XPhos, or AntPhos is often crucial.[1][5] These ligands promote the oxidative addition of the sterically hindered aryl bromide to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle.[6]

  • Base and Solvent: The choice of base is critical, not only for the transmetalation step but also to deprotonate the carboxylic acid. A common choice is a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. The solvent system is typically a mixture of an organic solvent like toluene or dioxane and water to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-3,5-dimethylbenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture (e.g., toluene/water 10:1).

  • Heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Acidify the aqueous layer to precipitate the product, which can then be collected by filtration or extracted with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Aryl Bromide SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Bromo-1,3-diisopropylbenzenePd(dba)₂ / S-PhosK₃PO₄·H₂OTolueneRTHigh
2,4,6-Triisopropylphenyl bromidePd(OAc)₂ / AntPhosK₃PO₄Toluene11031-70
Ortho-substituted aryl bromidesPd₂(dba)₃ / XPhosK₃PO₄Dioxane10070-95

Note: Yields are highly dependent on the specific coupling partners and reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex aryl_bromide Ar-Br (2-Bromo-3,5-dimethylbenzoic acid) aryl_bromide->pd0 oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)(R)L₂ pd_complex->pd_r_complex boronic_acid R-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation pd_r_complex->pd0 product Ar-R (Coupled Product) pd_r_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[2][7] Similar to the Suzuki-Miyaura coupling, the steric hindrance of 2-Bromo-3,5-dimethylbenzoic acid necessitates the use of specialized ligands.

Causality of Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination on sterically hindered substrates is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[8]

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. An excess of the base is typically used to also neutralize the carboxylic acid proton.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 2.0-3.0 equiv) to a dry Schlenk tube.

  • Add 2-Bromo-3,5-dimethylbenzoic acid (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent.

  • Purify the product via column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl Bromide SubstrateAmineCatalyst SystemBaseSolventTemp (°C)
Aryl BromidePrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100
Aryl ChloridePrimary AminePd(OAc)₂ / BrettPhosK₃PO₄t-Amyl alcohol110
Heteroaryl BromideAnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane100

Note: Conditions are general and require optimization for specific substrates.

Buchwald_Hartwig_Workflow start Start reagents Combine Aryl Bromide, Amine, Pd Precatalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat Reaction Mixture (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify Product (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Other Palladium-Catalyzed Reactions: Heck and Sonogashira Couplings

The versatility of the bromine substituent extends to other important C-C bond-forming reactions.

  • Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[9][10][11] The reaction is typically carried out in the presence of a palladium catalyst and a base. The steric hindrance of 2-Bromo-3,5-dimethylbenzoic acid may influence the regioselectivity of the alkene insertion.

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes.[12][13][14] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine like triethylamine or diisopropylamine.

For both the Heck and Sonogashira reactions, the principles of catalyst and ligand selection for sterically hindered substrates, as discussed for the Suzuki-Miyaura coupling, are applicable.

Formation of Organometallic Intermediates

An alternative strategy to functionalize the C-Br bond is through the formation of an organometallic intermediate, which can then be reacted with a variety of electrophiles.

Grignard Reagent Formation: A Cautionary Tale

The formation of a Grignard reagent by reacting 2-Bromo-3,5-dimethylbenzoic acid with magnesium metal is complicated by the presence of the acidic carboxylic acid proton.[15][16][17] The highly basic Grignard reagent will be immediately quenched by this acidic proton.

Causality of Experimental Choices:

  • Protection of the Carboxylic Acid: To successfully form the Grignard reagent, the carboxylic acid must first be protected.[18][19] A common strategy is to convert it to an ester, such as a methyl or ethyl ester, which is unreactive towards the Grignard reagent. After the Grignard reaction, the ester can be hydrolyzed back to the carboxylic acid.

Experimental Protocol: Two-Step Grignard Reaction with Protection

  • Protection: Convert 2-Bromo-3,5-dimethylbenzoic acid to its corresponding methyl or ethyl ester using standard esterification conditions (e.g., alcohol with a catalytic amount of strong acid).

  • Grignard Formation: React the resulting ester with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the Grignard reagent.[20]

  • Reaction with Electrophile: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the Grignard reagent.[21][22]

  • Deprotection and Workup: Quench the reaction with an aqueous acid solution. This will both protonate the product and hydrolyze the ester protecting group to regenerate the carboxylic acid.

Lithiation: Halogen-Metal Exchange

Lithium-halogen exchange using an organolithium reagent like n-butyllithium can generate an aryllithium species. This is a powerful method for creating a nucleophilic aromatic ring that can react with a wide range of electrophiles. The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ether solvent. Similar to the Grignard reaction, the carboxylic acid proton will react with the organolithium reagent, so either protection of the carboxylic acid or the use of at least two equivalents of the organolithium reagent is necessary.

Nucleophilic Aromatic Substitution (SNAr): A Challenging Pathway

Nucleophilic aromatic substitution (SNAr) is a plausible, yet challenging, reaction for 2-Bromo-3,5-dimethylbenzoic acid. The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, typically positioned ortho or para to the leaving group.[23][24][25] These EWGs are necessary to stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction.

In the case of 2-Bromo-3,5-dimethylbenzoic acid, the carboxylic acid is a deactivating group, but the two methyl groups are electron-donating. The net electronic effect of these substituents does not sufficiently activate the ring for nucleophilic attack under standard SNAr conditions. Therefore, SNAr reactions with this substrate are expected to be very sluggish or not occur at all.

Conclusion

The chemical reactivity of the bromine substituent in 2-Bromo-3,5-dimethylbenzoic acid is a fascinating case study in the interplay of steric and electronic effects. While the significant steric hindrance presents a challenge, it can be overcome with modern catalytic systems, particularly those employing bulky, electron-rich phosphine ligands. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, stand out as the most robust and versatile methods for the derivatization of this compound. The formation of organometallic intermediates via Grignard or lithiation reactions is also a viable strategy, provided the carboxylic acid is appropriately managed. Conversely, nucleophilic aromatic substitution is largely disfavored due to the electronic nature of the substituents. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize 2-Bromo-3,5-dimethylbenzoic acid as a valuable building block in the synthesis of novel and complex molecules.

References

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  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Smith, L. I. (1938). The Grignard Reagent: Its Preparation and Uses. Chemical Reviews, 23(2), 165–231.
  • Garst, J. F., & Deutch, J. (1980). The mechanism of Grignard reagent formation. Journal of the American Chemical Society, 102(1), 276–278.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-fused heterocycles. Chemical Reviews, 90(6), 879–933.
  • Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S bond formation.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Suzuki and Other Palladium-Catalyzed Cross-Coupling Reactions.
  • Negishi, E. I. (2002). A genealogy of palladium-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
  • Fu, G. C. (2008). Organometallic Chemistry: A New Player in the Cross-Coupling Arena.
  • Jutand, A. (2007). Role and Effects of the Anion of the Palladium(II) Precatalysts in the Suzuki–Miyaura Reaction. European Journal of Inorganic Chemistry, 2007(21), 3253-3268.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
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  • Zapf, A., & Beller, M. (2002). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides.
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Exploratory

electrophilic aromatic substitution reactions of 2-Bromo-3,5-dimethylbenzoic acid

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2-Bromo-3,5-dimethylbenzoic Acid Executive Summary This guide provides a comprehensive technical analysis of the electrophilic aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2-Bromo-3,5-dimethylbenzoic Acid

Executive Summary

This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions of 2-Bromo-3,5-dimethylbenzoic acid. This polysubstituted aromatic compound presents a unique case study in regioselectivity, governed by a complex interplay of electronic and steric effects from four distinct substituents. We will dissect the directing influences of the carboxyl, bromo, and methyl groups to predict reaction outcomes. This document furnishes researchers, scientists, and drug development professionals with field-proven insights, detailed experimental protocols for key transformations like nitration and halogenation, and a critical evaluation of the feasibility of Friedel-Crafts reactions. The methodologies are presented to be self-validating, with causal explanations for each experimental choice, ensuring both scientific integrity and practical applicability.

Molecular Profile and Reactivity Analysis

2-Bromo-3,5-dimethylbenzoic acid is a highly substituted benzene derivative. Understanding its reactivity towards electrophiles requires a systematic evaluation of the individual and collective effects of its substituents.

Substituent-Driven Electronic and Steric Effects

The regiochemical outcome of any EAS reaction on this substrate is determined by the directing effects of the four substituents. These effects are a combination of inductive and resonance contributions, which either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.[1]

  • Carboxylic Acid (-COOH): This group is a powerful deactivator of the aromatic ring. Through both inductive electron withdrawal and resonance withdrawal (delocalizing ring electrons into the carbonyl), it significantly reduces the ring's nucleophilicity.[2][3] Consequently, it is a meta-director.

  • Bromo (-Br): Halogens are a unique class of substituents. They are deactivating due to a strong electron-withdrawing inductive effect but are ortho, para-directors because of a competing, albeit weaker, electron-donating resonance effect involving their lone pairs.[4][5]

  • Methyl (-CH₃) Groups: Alkyl groups are weak activators and ortho, para-directors. They donate electron density to the ring primarily through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack.[6][7]

These competing influences are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
-COOHC1Strong Deactivatormeta (to C3, C5)
-BrC2Weak Deactivatorortho, para (to C3, C6)
-CH₃C3Weak Activatorortho, para (to C2, C4, C6)
-CH₃C5Weak Activatorortho, para (to C4, C6)
Predicting Regioselectivity: A Consensus Model

The molecule has two unsubstituted positions available for attack: C4 and C6. By mapping the directing effects of the key substituents, a clear consensus emerges.

Caption: Analysis of ortho- and para-directing effects.
  • Attack at C6: This position is favored by the para-directing effect of the C2-Bromo and C3-Methyl groups, and the ortho-directing effect of the C5-Methyl group.

  • Attack at C4: This position is favored by the ortho-directing effects of both the C3- and C5-Methyl groups.

  • Steric Hindrance: Critically, the C4 position is sterically encumbered, situated between two methyl groups. The C6 position is adjacent to the less bulky bromine atom and a methyl group, making it significantly more accessible to an incoming electrophile.[5][6]

Key Electrophilic Aromatic Substitution Protocols

The following sections detail the methodologies for performing common EAS reactions on 2-Bromo-3,5-dimethylbenzoic acid, grounded in the predictive analysis above.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The reaction requires a strong acid catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[8] Given the deactivated nature of the substrate, a mixture of concentrated nitric and sulfuric acids is essential.

G sub 2-Bromo-3,5-dimethyl- benzoic acid reagents Add dropwise to conc. H₂SO₄ at 0°C sub->reagents reaction Add conc. HNO₃ Maintain 0-10°C reagents->reaction quench Pour onto crushed ice reaction->quench workup Filter precipitate Wash with cold H₂O quench->workup purify Recrystallize from Ethanol/Water workup->purify product 2-Bromo-3,5-dimethyl- 6-nitrobenzoic acid purify->product

Caption: Experimental workflow for the nitration of the title compound.

Protocol: Synthesis of 2-Bromo-3,5-dimethyl-6-nitrobenzoic acid

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 12.2 g (0.05 mol) of 2-Bromo-3,5-dimethylbenzoic acid in small portions, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

  • Nitrating Mixture: Prepare a nitrating mixture by cautiously adding 4.0 mL (0.09 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0°C.

  • Reaction: Add the nitrating mixture dropwise to the dissolved substrate over 30 minutes, maintaining the internal temperature between 0°C and 10°C. After the addition is complete, stir the mixture at this temperature for an additional 1 hour, then allow it to warm to room temperature and stir for 2 hours.

  • Quenching and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from an ethanol-water mixture to yield the pure 2-Bromo-3,5-dimethyl-6-nitrobenzoic acid.

Causality: The use of concentrated H₂SO₄ is crucial not only to catalyze the formation of the nitronium ion but also to protonate the carboxylic acid, further enhancing its deactivating effect.[8] The low temperature is maintained to control the exothermic reaction and minimize the formation of potential byproducts. Quenching in ice water precipitates the organic product while keeping inorganic salts dissolved.

Halogenation: Bromination

Introducing a second bromine atom onto the ring requires the activation of elemental bromine with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile.[9]

Protocol: Synthesis of 2,6-Dibromo-3,5-dimethylbenzoic acid

  • Reaction Setup: To a flask protected from moisture with a drying tube, add 12.2 g (0.05 mol) of 2-Bromo-3,5-dimethylbenzoic acid and 100 mL of a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: Add 0.5 g of iron powder (which will react in situ to form FeBr₃).

  • Bromine Addition: In a dropping funnel, place 3.0 mL (8.8 g, 0.055 mol) of liquid bromine. Add the bromine dropwise to the stirred reaction mixture at room temperature. The evolution of HBr gas should be apparent.

  • Reaction Completion: After the addition, gently warm the mixture to 40°C for 1 hour to drive the reaction to completion. The red color of bromine should fade.

  • Workup: Cool the mixture and quench by slowly adding 50 mL of 10% aqueous sodium bisulfite solution to destroy any excess bromine. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the resulting solid from glacial acetic acid to obtain pure 2,6-Dibromo-3,5-dimethylbenzoic acid.

Causality: FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" species that can be attacked by the deactivated aromatic ring.[9] The reaction is performed under anhydrous conditions as water would deactivate the Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are fundamental C-C bond-forming EAS reactions.[10] However, they are subject to significant limitations.

Feasibility Analysis: Friedel-Crafts reactions will not proceed with 2-Bromo-3,5-dimethylbenzoic acid. The primary reason is the presence of the strongly deactivating carboxylic acid group.[11]

  • Ring Deactivation: The -COOH group deactivates the ring to such an extent that it is no longer nucleophilic enough to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates.[12]

  • Catalyst Poisoning: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a Lewis base. It will preferentially coordinate with the lone pairs on the oxygen atoms of the carboxylic acid group, forming a complex. This deactivates the catalyst and further enhances the deactivating effect of the -COOH group.[11][12]

G sub 2-Bromo-3,5-dimethyl- benzoic acid -COOH group cat AlCl₃ (Lewis Acid) sub:f1->cat Lewis Acid-Base Complexation (Catalyst Poisoning) product No Reaction sub->product Fails cat->product Fails reagents R-Cl (Alkyl Halide) or RCOCl (Acyl Halide) reagents->product Fails

Caption: Rationale for the failure of Friedel-Crafts reactions.

This inability to perform Friedel-Crafts reactions is a critical consideration in synthetic planning, demonstrating the profound impact of substituent effects on the reactivity of aromatic compounds.

Conclusion

The electrophilic aromatic substitution of 2-Bromo-3,5-dimethylbenzoic acid is a predictable process governed by well-established chemical principles. Despite the presence of four substituents with competing effects, a cohesive analysis reveals that the activating, ortho, para-directing methyl and bromo groups overpower the deactivating meta-directing carboxyl group in determining regioselectivity. Steric hindrance further refines this selection, making the C6 position the exclusive site of substitution. While standard EAS reactions like nitration and halogenation can be successfully performed under forcing conditions, the strong deactivation and catalyst-poisoning effect of the carboxylic acid preclude any Friedel-Crafts reactions. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize this versatile chemical building block in their research and development endeavors.

References

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Various Authors. (2024). Can you show me and briefly explain how the Friedel-Crafts reaction of benzoic acid proceeds to give 3,5-dimethylbenzoic acid? Quora. [Link]

  • LibreTexts Chemistry. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. [Video]. YouTube. [Link]

  • Penn State Pressbooks. Substituent Effects in Electrophilic Substitutions. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Video]. YouTube. [Link]

  • University of Florida. Reactions of Benzene & Its Derivatives. [Link]

  • LibreTexts Chemistry. (2023). Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

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Foundational

An In-depth Technical Guide to 2-Bromo-3,5-dimethylbenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-3,5-dimethylbenzoic acid is a synthetically versatile substituted aromatic carboxylic acid that serves as a valuable building block in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,5-dimethylbenzoic acid is a synthetically versatile substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and two methyl groups, offers a handle for a variety of chemical transformations, making it a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and reactivity of 2-Bromo-3,5-dimethylbenzoic acid. Furthermore, it delves into its applications in drug discovery, particularly in the development of novel therapeutic agents, supported by detailed experimental protocols and mechanistic insights.

Nomenclature and Chemical Identity

2-Bromo-3,5-dimethylbenzoic acid is systematically named according to IUPAC nomenclature. However, in literature and commercial catalogs, several synonyms are commonly used.

Synonyms:

  • 2-Bromo-3,5-dimethyl-benzoic acid[1]

  • Benzoic acid, 2-bromo-3,5-dimethyl-[1]

Chemical Identifiers

For unambiguous identification, the following identifiers are crucial:

IdentifierValue
CAS Registry Number 7697-33-8
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
InChI InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12)[1]
InChIKey VPNWKPSTJOTTHA-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C(=C1)C(=O)O)Br)C

Physicochemical Properties

2-Bromo-3,5-dimethylbenzoic acid is typically a white to off-white crystalline solid. It is soluble in common organic solvents but has limited solubility in water due to its hydrophobic aromatic nature.[1] The presence of the bromine atom and methyl groups influences its steric and electronic properties, which in turn dictates its reactivity.[1] The carboxylic acid group imparts acidic properties, allowing for the formation of salts and esters.[1]

Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid

The primary synthetic route to 2-Bromo-3,5-dimethylbenzoic acid involves the electrophilic bromination of 3,5-dimethylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Rationale for Synthetic Approach

The carboxylic acid group is a deactivating meta-director, while the methyl groups are activating ortho, para-directors. In 3,5-dimethylbenzoic acid, the positions ortho to the carboxylic acid (positions 2 and 6) are sterically hindered and electronically deactivated. The position para to the carboxylic acid (position 4) is activated by the two methyl groups in their ortho and para positions respectively. However, the positions ortho to one methyl group and para to the other (positions 2 and 6) are the most activated. The bromine atom is introduced at the 2-position due to the combined activating and directing effects of the two methyl groups, which overrides the deactivating effect of the carboxylic acid.

Experimental Protocol: Electrophilic Bromination of 3,5-Dimethylbenzoic Acid

This protocol describes a general procedure for the synthesis of 2-Bromo-3,5-dimethylbenzoic acid.

Materials:

  • 3,5-Dimethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.

  • In a separate flask, prepare a solution of N-Bromosuccinimide (1.1 equivalents) in anhydrous dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-Bromo-3,5-dimethylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Sulfuric Acid: Acts as a catalyst to activate the NBS and enhance the electrophilicity of the bromine.

  • Dichloromethane: A common inert solvent for electrophilic aromatic substitution reactions.

  • Aqueous Workup: The washing steps are crucial to remove unreacted reagents, the catalyst, and byproducts. The sodium bicarbonate wash neutralizes the acidic catalyst and any acidic byproducts.

Reactivity and Synthetic Utility

The chemical reactivity of 2-Bromo-3,5-dimethylbenzoic acid is centered around three main functional groups: the carboxylic acid, the bromine atom, and the aromatic ring. This trifecta of reactivity makes it a valuable intermediate for creating a diverse range of more complex molecules.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into esters, amides, and acid chlorides, which are common transformations in drug development to modulate properties like solubility, bioavailability, and target binding.

Reactions Involving the Bromine Atom

The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

  • Ullmann Condensation: Copper-catalyzed coupling with alcohols, phenols, or amines.

These reactions are fundamental in medicinal chemistry for constructing the core scaffolds of many drug molecules.

Applications in Drug Discovery and Development

Substituted benzoic acids are a common motif in a wide array of therapeutic agents. The unique substitution pattern of 2-Bromo-3,5-dimethylbenzoic acid makes it an attractive starting material for the synthesis of targeted therapies. While direct incorporation into a marketed drug is not widely documented, its utility as a key intermediate can be inferred from patents and medicinal chemistry literature focused on related structures.

One promising area of application is in the development of prostaglandin E2 (PGE2) receptor 4 (EP4) antagonists . The EP4 receptor is a G-protein coupled receptor that is implicated in inflammation, pain, and cancer. A patent for novel dimethylbenzoic acid compounds as EP4 inhibitors describes the use of a closely related starting material, 5-bromo-2-methyl-benzoic acid, to construct the core of these potential therapeutic agents. The bromine atom in these structures serves as a crucial handle for introducing further molecular complexity through cross-coupling reactions.

Logical Workflow for Drug Development

The use of 2-Bromo-3,5-dimethylbenzoic acid as a building block in a drug discovery program would typically follow the workflow illustrated below.

DrugDiscoveryWorkflow A 2-Bromo-3,5-dimethylbenzoic acid (Starting Material) B Functional Group Interconversion (e.g., Esterification, Amidation) A->B Modify solubility, prodrug strategy C Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C Introduce new substituents B->C D Library of Diverse Analogs C->D E High-Throughput Screening (Biological Assays) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-3,5-dimethylbenzoic Acid: A Key Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-bromo-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid with significant potentia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. This document will delve into its chemical and physical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its effective utilization in a research and development setting.

Core Chemical and Physical Properties

2-Bromo-3,5-dimethylbenzoic acid is a white to off-white or pale yellow crystalline solid.[1] Its structure, featuring a bromine atom and two methyl groups on the benzoic acid framework, imparts a unique combination of steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of the hydrophobic aromatic ring and the methyl groups results in limited solubility in water, while it is soluble in many common organic solvents.[1]

Table 1: Physicochemical Properties of 2-Bromo-3,5-dimethylbenzoic Acid

PropertyValueSource
IUPAC Name 2-Bromo-3,5-dimethylbenzoic acidN/A
Synonyms Benzoic acid, 2-bromo-3,5-dimethyl-[1]
CAS Number 7697-33-8N/A
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in organic solvents, limited solubility in water[1]

Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid: A Practical Approach

The synthesis of 2-bromo-3,5-dimethylbenzoic acid is most practically achieved through the direct electrophilic bromination of 3,5-dimethylbenzoic acid. The electron-donating nature of the two methyl groups activates the aromatic ring towards electrophilic substitution. The substitution pattern is directed by these activating groups and the deactivating, meta-directing carboxylic acid group.

Plausible Synthetic Workflow

The following diagram outlines a plausible and efficient workflow for the synthesis of 2-bromo-3,5-dimethylbenzoic acid.

Synthesis_Workflow Start 3,5-Dimethylbenzoic Acid Reaction Electrophilic Aromatic Bromination Start->Reaction Reagents Bromine (Br2) Iron(III) bromide (FeBr3) or Iron powder Solvent (e.g., Dichloromethane or Acetic Acid) Reagents->Reaction Workup Quenching (e.g., with Na2S2O3) Extraction Drying Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 2-Bromo-3,5-dimethylbenzoic Acid Purification->Product

Caption: Plausible synthetic workflow for 2-bromo-3,5-dimethylbenzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the bromination of activated aromatic rings. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

  • Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing a solution of sodium thiosulfate is charged with 3,5-dimethylbenzoic acid (1 equivalent) and a suitable solvent such as dichloromethane or glacial acetic acid.

  • Catalyst Addition: A catalytic amount of iron(III) bromide or iron powder (e.g., 0.1 equivalents) is added to the stirred solution.

  • Bromination: A solution of bromine (1-1.2 equivalents) in the same solvent is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 30°C. The reaction mixture will typically develop a reddish-brown color and evolve hydrogen bromide gas.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into an ice-cold aqueous solution of sodium thiosulfate to quench any unreacted bromine. The resulting mixture is then transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-bromo-3,5-dimethylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2-Bromo-3,5-dimethylbenzoic Acid

TechniquePredicted Key Features
¹H NMR - Aromatic protons appearing as two singlets in the region of 7.0-8.0 ppm. - Two singlets for the two non-equivalent methyl groups in the region of 2.2-2.5 ppm. - A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which is exchangeable with D₂O.
¹³C NMR - A signal for the carboxylic acid carbonyl carbon around 170-180 ppm. - Six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted to a higher field compared to the other substituted carbons. - Signals for the two methyl carbons in the aliphatic region (around 20 ppm).
FT-IR (cm⁻¹) - A broad O-H stretch from the carboxylic acid dimer in the range of 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹. - C-H stretches from the aromatic ring and methyl groups around 2850-3100 cm⁻¹. - C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region. - A C-Br stretch in the fingerprint region, typically below 700 cm⁻¹.
Mass Spec. - A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Reactivity and Applications in Drug Development

The chemical reactivity of 2-bromo-3,5-dimethylbenzoic acid is dictated by its three key functional groups: the carboxylic acid, the bromine atom, and the activated aromatic ring.

Reactivity Profile
  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a handle for introducing a wide range of functional groups.

  • Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.

  • Aromatic Ring: The aromatic ring can undergo further electrophilic substitution, although the substitution pattern will be influenced by the existing substituents.

Role as a Building Block in Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in drug discovery, and 2-bromo-3,5-dimethylbenzoic acid is a valuable building block for creating libraries of compounds for biological screening. For instance, related brominated benzoic acid derivatives are key intermediates in the synthesis of compounds with a variety of biological activities, including anticancer and anti-inflammatory properties. The unique substitution pattern of 2-bromo-3,5-dimethylbenzoic acid can lead to novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Applications Compound 2-Bromo-3,5-dimethylbenzoic Acid Carboxylic_Acid_Rxns Carboxylic Acid Chemistry (Amidation, Esterification) Compound->Carboxylic_Acid_Rxns Cross_Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Compound->Cross_Coupling Aromatic_Subst Further Aromatic Substitution Compound->Aromatic_Subst Derivatives Diverse Chemical Libraries Carboxylic_Acid_Rxns->Derivatives Cross_Coupling->Derivatives Aromatic_Subst->Derivatives Screening Biological Screening Derivatives->Screening Drug_Candidates Potential Drug Candidates Screening->Drug_Candidates

Caption: Synthetic utility of 2-bromo-3,5-dimethylbenzoic acid in drug discovery.

Safety and Handling

As with all laboratory chemicals, 2-bromo-3,5-dimethylbenzoic acid should be handled with appropriate safety precautions. Based on the hazard information for structurally similar compounds, it is expected to be a skin, eye, and respiratory irritant.[2][3]

Table 3: GHS Hazard Information for Structurally Similar Compounds

CompoundGHS PictogramHazard Statements
4-Bromo-3,5-dimethylbenzoic acid

H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
5-Bromo-2,4-dimethylbenzoic acid

H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

2-Bromo-3,5-dimethylbenzoic acid is a valuable and versatile building block for organic synthesis. Its unique substitution pattern and the presence of multiple reactive sites make it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and handling, which will be beneficial for researchers and scientists working in these fields. Further exploration of the reactivity and applications of this compound is warranted and holds the potential for the discovery of novel and impactful chemical entities.

References

  • PubChem. 4-Bromo-3,5-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-2,4-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

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Foundational

An In-depth Technical Guide to the Steric Hindrance Effects of Methyl Groups in 2-Bromo-3,5-dimethylbenzoic Acid

This guide provides a comprehensive technical exploration of the steric hindrance effects in 2-Bromo-3,5-dimethylbenzoic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical exploration of the steric hindrance effects in 2-Bromo-3,5-dimethylbenzoic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. We will delve into the structural and electronic consequences of the unique substitution pattern of this compound, offering both theoretical insights and practical experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of steric effects in substituted aromatic systems.

Introduction: The Significance of Steric Hindrance in Molecular Design

Steric hindrance, the effect of the spatial arrangement of atoms on the rate and outcome of chemical reactions, is a fundamental concept in chemistry.[1] In drug design and materials science, the controlled introduction of steric bulk can profoundly influence a molecule's conformation, reactivity, and biological activity. The strategic placement of substituents on an aromatic ring can lead to predictable, and often desirable, modifications of a molecule's properties.

2-Bromo-3,5-dimethylbenzoic acid presents a fascinating case study in steric hindrance. The presence of a bromine atom and a methyl group ortho to the carboxylic acid functionality, coupled with a second methyl group in the meta position, creates a sterically crowded environment. This arrangement is predicted to force the carboxyl group out of the plane of the benzene ring, a phenomenon known as the "ortho effect."[2][3] This guide will dissect the multifaceted consequences of this steric clash.

Theoretical Framework: Understanding the "Ortho Effect"

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where ortho-substituents, regardless of their electronic nature, generally increase the acidity of the carboxylic acid.[2][3][4] This effect is primarily attributed to steric hindrance.

In an unsubstituted benzoic acid, the carboxyl group is largely coplanar with the benzene ring, allowing for resonance stabilization between the carboxyl group and the aromatic system. However, when a bulky group is introduced at the ortho position, it sterically clashes with the carboxylic acid group. To alleviate this strain, the C-C bond between the ring and the carboxyl group rotates, disrupting the coplanarity.[2]

This loss of planarity has two major consequences:

  • Inhibition of Resonance: The resonance interaction between the carboxyl group and the benzene ring is diminished. This destabilizes the neutral acid molecule to a greater extent than its conjugate base, the carboxylate anion.

  • Increased Acidity: In the carboxylate anion, the negative charge is localized on the two oxygen atoms. The steric hindrance from the ortho-substituent prevents the carboxylate group from being effectively solvated. However, the dominant effect is the destabilization of the acid form, which leads to a lower pKa and thus, a stronger acid.[5][6]

In the case of 2-Bromo-3,5-dimethylbenzoic acid, the combined steric bulk of the ortho-bromine and ortho-methyl groups is expected to cause a significant dihedral angle between the carboxyl group and the benzene ring.

Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid

Experimental Protocol: Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid

Materials:

  • 3,5-Dimethylbenzoic acid[8][9][10]

  • N-Bromosuccinimide (NBS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium sulfite

  • Sodium bicarbonate

  • Magnesium sulfate

  • Hydrochloric acid

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in dichloromethane.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Acid Catalyst: Slowly add trifluoroacetic acid (2-3 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain 2-Bromo-3,5-dimethylbenzoic acid.

Safety Note: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Quantifying Steric Hindrance: Experimental Approaches

The steric effects of the methyl groups in 2-Bromo-3,5-dimethylbenzoic acid can be quantified through a combination of spectroscopic, crystallographic, and kinetic studies.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the atoms within a molecule. In 2-Bromo-3,5-dimethylbenzoic acid, the steric hindrance is expected to influence the chemical shifts of the protons and carbons near the carboxyl group.

  • Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3,5-dimethylbenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling.

Expected Observations:

  • ¹H NMR: The aromatic protons will likely appear as distinct singlets or narrowly coupled doublets. The chemical shift of the proton at the 6-position is expected to be influenced by the through-space interaction with the out-of-plane carboxyl group.

  • ¹³C NMR: The chemical shift of the carboxylic carbon and the ipso-carbon (C1) will be sensitive to the dihedral angle between the carboxyl group and the aromatic ring. Comparison with the ¹³C NMR spectrum of 3,5-dimethylbenzoic acid would reveal the extent of this effect.

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups in a molecule. The position of the carbonyl (C=O) stretching frequency in the IR spectrum is sensitive to its electronic environment.

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Observations:

The C=O stretching frequency in 2-Bromo-3,5-dimethylbenzoic acid is expected to be at a higher wavenumber compared to that of 3,5-dimethylbenzoic acid.[11] The disruption of resonance with the aromatic ring reduces the single-bond character of the C=O bond, leading to a stronger bond and a higher stretching frequency.

CompoundExpected C=O Stretch (cm⁻¹)
3,5-Dimethylbenzoic acid~1680-1700
2-Bromo-3,5-dimethylbenzoic acid>1700

Table 1: Predicted Carbonyl Stretching Frequencies.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, including bond lengths, bond angles, and dihedral angles. Obtaining a crystal structure of 2-Bromo-3,5-dimethylbenzoic acid would directly visualize the out-of-plane twisting of the carboxyl group.

  • Crystal Growth: Grow single crystals of 2-Bromo-3,5-dimethylbenzoic acid suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection and Refinement: Collect and refine the X-ray diffraction data to determine the molecular structure.

Expected Structural Features:

The crystal structure is expected to reveal a significant dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. This angle is a direct measure of the steric strain imposed by the ortho-substituents. Based on computational studies of similar ortho-substituted benzoic acids, this angle could be in the range of 30-60 degrees.[12]

Reaction Kinetics: Esterification

The rate of chemical reactions involving the carboxyl group is highly sensitive to steric hindrance. A classic example is the Fischer esterification. By comparing the rate of esterification of 2-Bromo-3,5-dimethylbenzoic acid with that of a less hindered analogue, such as 3,5-dimethylbenzoic acid, a quantitative measure of the steric effect can be obtained.[8][13]

  • Reaction Setup: Set up parallel reactions for the esterification of 2-Bromo-3,5-dimethylbenzoic acid and 3,5-dimethylbenzoic acid with a chosen alcohol (e.g., methanol) under acidic catalysis (e.g., sulfuric acid). Ensure identical concentrations and temperature for both reactions.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction.

  • Analysis: Analyze the composition of the aliquots using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the ester product.

  • Data Processing: Plot the concentration of the reactant versus time and determine the initial rate of each reaction. The ratio of the rate constants will provide a quantitative measure of the steric hindrance.

Expected Results:

The rate of esterification of 2-Bromo-3,5-dimethylbenzoic acid is expected to be significantly slower than that of 3,5-dimethylbenzoic acid. This is due to the steric shielding of the carboxylic carbon by the ortho-bromo and ortho-methyl groups, which impedes the nucleophilic attack of the alcohol.

CompoundRelative Rate of Esterification
3,5-Dimethylbenzoic acid1
2-Bromo-3,5-dimethylbenzoic acid<< 1

Table 2: Predicted Relative Rates of Esterification.

Computational Modeling

In addition to experimental approaches, computational chemistry provides a powerful means to investigate steric effects. Density Functional Theory (DFT) calculations can be used to predict the minimum energy conformation of 2-Bromo-3,5-dimethylbenzoic acid and to calculate the dihedral angle between the carboxyl group and the aromatic ring.[14][15]

  • Structure Building: Build the 3D structure of 2-Bromo-3,5-dimethylbenzoic acid using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Analysis: Analyze the optimized structure to determine the key geometric parameters, including the C-C-C=O dihedral angle.

Visualizing Steric Hindrance and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Steric_Hindrance cluster_0 Unhindered: 3,5-Dimethylbenzoic Acid cluster_1 Sterically Hindered: 2-Bromo-3,5-dimethylbenzoic Acid Unhindered Planar Conformation (Resonance Stabilized) Hindered Twisted Conformation (Resonance Inhibited) Unhindered->Hindered Introduction of ortho-Bromo group

Caption: Steric hindrance in 2-Bromo-3,5-dimethylbenzoic acid.

Esterification_Workflow start Start: Benzoic Acid Derivative (Hindered or Unhindered) reactants Add Alcohol (e.g., Methanol) + Acid Catalyst (e.g., H₂SO₄) start->reactants reaction Heat under Reflux Monitor by TLC/GC/HPLC reactants->reaction workup Quench Reaction Extract with Organic Solvent reaction->workup analysis Analyze Aliquots (GC or HPLC) workup->analysis kinetics Determine Rate Constant (k) analysis->kinetics end End: Quantitative Steric Effect (Ratio of k_hindered / k_unhindered) kinetics->end

Caption: Workflow for kinetic analysis of esterification.

Conclusion

The steric hindrance imparted by the methyl and bromo groups in 2-Bromo-3,5-dimethylbenzoic acid has profound and predictable effects on its structure, acidity, and reactivity. The "ortho effect" forces the carboxylic acid group out of the plane of the aromatic ring, leading to an increase in acidity and a decrease in the rate of reactions such as esterification. The experimental and computational protocols outlined in this guide provide a robust framework for the quantitative investigation of these steric effects. A thorough understanding of these principles is crucial for the rational design of molecules with tailored properties in drug discovery and materials science.

References

  • Bunnett, J. F., & Rauhut, M. M. (n.d.). 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Bohm, S., & Exner, O. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry, 6(18), 3391-8. [Link]<3391::aid-chem3391>3.0.co;2-x

  • Kulhánek, J., & Exner, O. (1998). Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (6), 1375-1380.
  • Kulhánek, J., & Exner, O. (1998). Solvation and steric hindrance in methyl-substituted benzoic acids. Semantic Scholar. Retrieved from [Link]

  • Khan, I., et al. (2023). Structure determination through powder X-ray diffraction, Hirshfeld surface analysis, and DFT studies of 2- and 4-(methylthio)benzoic acid.
  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-5-methylbenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Almeida, R. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4938.
  • NIST. (n.d.). Benzoic acid, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Almeida, R. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. Retrieved from [Link]

  • Reed, C. A., et al. (2005). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. Journal of the American Chemical Society, 127(34), 11988-11989.
  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Quibell, J. M., et al. (2018). Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-3,5-dimethoxybenzoic acid, methyl ester. Retrieved from [Link]

  • Guilleme, J., et al. (1986). Steric Effects and Steric Inhibition of Resonance in Benzene Derivatives: 2,3-Dimethylbenzoic Acid. Magnetic Resonance in Chemistry, 24(3), 225-230.
  • Chemical Synthesis Database. (n.d.). 2-amino-5-bromo-3-ethylbenzoic acid. Retrieved from [Link]

  • Bohm, S., & Exner, O. (2005). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Journal of Physical Organic Chemistry, 18(9), 927-935.
  • Lin, C., et al. (2020). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
  • Melnyk, S. R., et al. (2022). Kinetic research and modeling of benzoic acid esterification process. Voprosy Khimii i Khimicheskoi Tekhnologii, (1), 113-119.
  • Phatake, R. (2014). Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-5-methylbenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dimethylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • May, J. C., et al. (2018). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic... ResearchGate. Retrieved from [Link]

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  • Ali, M. A., et al. (2017). Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate.
  • PubChem. (n.d.). 5-Bromo-2,4-dimethylbenzoic acid. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Suzuki coupling protocol for 2-Bromo-3,5-dimethylbenzoic acid

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-3,5-dimethylbenzoic Acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for perform...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-3,5-dimethylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-3,5-dimethylbenzoic acid. The protocol is specifically designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for synthesizing biaryl compounds from this sterically hindered substrate. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, step-by-step procedure. This guide also includes troubleshooting strategies and essential safety precautions to ensure successful and safe execution.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species and an organohalide, stands as a pillar of modern organic synthesis.[1][2] Its discovery, which was recognized with the 2010 Nobel Prize in Chemistry, revolutionized the construction of complex molecules, particularly the biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's broad functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents contribute to its widespread adoption.[3]

This guide focuses on the specific application of this reaction to 2-Bromo-3,5-dimethylbenzoic acid, a substrate that presents unique challenges due to the steric hindrance imposed by the ortho-substituents flanking the bromine atom. Overcoming these steric challenges is key to unlocking its potential as a versatile building block in medicinal chemistry.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction operates via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[1] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 2-Bromo-3,5-dimethylbenzoic acid. This step forms a Pd(II) intermediate.[4][6] The rate of this step is influenced by the halide (I > Br > OTf >> Cl) and the electronic nature of the aryl halide.[6][7] For sterically hindered substrates like the one , this step can be slow and often requires specialized, bulky ligands to facilitate the reaction.[8][9]

  • Transmetalation : In this crucial step, the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide.[6][10] The base plays a critical role by forming a more nucleophilic "ate" complex with the boronic acid, which facilitates the transfer to the palladium center.[3][11][12]

  • Reductive Elimination : The final step involves the two organic groups on the palladium complex coupling together to form the new C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]

The Catalytic Cycle Diagram

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-Br (2-Bromo-3,5-dimethylbenzoic acid) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol Development for a Sterically Hindered Substrate

The presence of a methyl group and a carboxylic acid group ortho to the bromine in 2-Bromo-3,5-dimethylbenzoic acid creates significant steric hindrance. This necessitates careful selection of the catalyst system to achieve high yields.

  • Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may be inefficient. Highly active catalyst systems employing bulky, electron-rich phosphine ligands are required.[7][13] Ligands developed by the Buchwald group, such as SPhos and XPhos, are particularly effective for coupling sterically demanding substrates.[8][9] They form monoligated Pd(0) species that are highly active in the oxidative addition step.[8] A common and effective approach is to generate the active catalyst in situ from a palladium precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and the chosen ligand.[3][13]

  • Base Selection : The carboxylic acid functional group on the substrate is sensitive to strong bases. Therefore, a moderately strong inorganic base is preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are effective in promoting the reaction without causing unwanted side reactions like ester saponification if esters are present elsewhere in the molecule.[2][14] Cesium carbonate (Cs₂CO₃) is another viable option, often offering better solubility in organic solvents.[15]

  • Solvent System : A biphasic solvent system is typically employed. A polar aprotic solvent like 1,4-dioxane or toluene is used to dissolve the organic reagents, while water is added to dissolve the inorganic base.[2][16][17] This combination facilitates the interaction between all reaction components. It is critical that all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[18]

Detailed Experimental Protocol

This protocol provides a general procedure. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.

Materials and Equipment
Reagent/MaterialPurpose
2-Bromo-3,5-dimethylbenzoic acidAryl Halide (Starting Material)
Arylboronic AcidCoupling Partner
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precursor
SPhos or XPhosLigand
Potassium Carbonate (K₂CO₃), anhydrousBase
1,4-Dioxane, anhydrousOrganic Solvent
Deionized WaterAqueous Solvent
Schlenk flask or reaction vialReaction Vessel
Magnetic stirrer and stir barAgitation
Argon or Nitrogen gas supplyInert Atmosphere
Standard glassware for work-upExtraction, Filtration
Ethyl acetate, BrineWork-up Solvents
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Rotary evaporatorSolvent Removal
Silica gel for column chromatographyPurification
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3,5-dimethylbenzoic acid (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and anhydrous potassium carbonate (2.0–3.0 equiv).

  • Catalyst Addition : In the same flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen.

  • Solvent Addition : Using a syringe, add the degassed anhydrous solvent (e.g., 1,4-dioxane) followed by degassed water to create a typical solvent ratio of 4:1 to 5:1 (organic:water). The total solvent volume should create a substrate concentration of approximately 0.1–0.2 M.

  • Reaction : Immerse the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously for 12–24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction : Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Washing and Drying : Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst due to oxygen exposure.Ensure rigorous degassing of solvents and proper inert atmosphere technique.[18]
Insufficiently active catalyst system for the hindered substrate.Screen different bulky phosphine ligands (e.g., XPhos, RuPhos) or increase catalyst loading.[8]
Poor quality or wet reagents/solvents.Use fresh, anhydrous solvents and high-purity reagents. Dry the base in an oven before use.
Protodeboronation (Boronic acid replaced by -H)Boronic acid instability.Use fresh boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[18]
Reaction temperature is too high or reaction time is too long.Optimize reaction conditions by lowering the temperature or reducing the time.
Homocoupling (Ar-Ar or Ar'-Ar')Presence of oxygen.Improve degassing procedures. Oxygen can promote the homocoupling of boronic acids.[1]
Palladium(II) species present at the start.If using a Pd(II) precursor like Pd(OAc)₂, ensure the ligand can efficiently reduce it to the active Pd(0) state.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Bromo-3,5-dimethylbenzoic Acid : May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[19][20]

  • Palladium Catalysts : Palladium catalysts, especially when finely divided like Pd/C, can be pyrophoric and may ignite solvents.[21][22] Handle in an inert atmosphere. They are also toxic if ingested or inhaled.[23][24][25]

  • Phosphine Ligands : Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Bases : Inorganic bases like K₂CO₃ and K₃PO₄ can be corrosive or irritating. Avoid creating dust.

  • Solvents : 1,4-Dioxane is flammable and a suspected carcinogen. Toluene is flammable and toxic. Avoid inhalation of vapors and skin contact.

  • Waste Disposal : Dispose of all chemical waste, especially heavy-metal-containing waste, in accordance with institutional and local regulations.[22][24]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Precautions for Using Palladium Carbon Catalyst - Honrel. (2025).
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.).
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).
  • Use of Base Metals in Suzuki Coupling - Wordpress. (n.d.).
  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. (2024).
  • LCSS: PALLADIUM ON CARBON. (n.d.).
  • Application Notes and Protocols: The Role of Dioxane Solvents in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • A Comparative Guide to Ether Solvents in Cross-Coupling Reactions - Benchchem. (n.d.).
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem. (n.d.).
  • Palladium - Safety Data Sheet - ChemicalBook. (n.d.).
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (1999).
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. (n.d.).
  • Standard Operating Procedure. (2017).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Technical Support Center: Suzuki Coupling Reactions - Benchchem. (n.d.).
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. (n.d.).
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025).
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (n.d.).
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. (2026).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019).
  • Large acceleration of solvent-free Suzuki-Miyaura cross-coupling reactions at room temperature by the addition of small amounts of dioxane and water - ResearchGate. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • The Suzuki Reaction - Chem 115 Myers. (n.d.).
  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC. (n.d.).
  • Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base - ResearchGate. (n.d.).
  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024).
  • What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? - Quora. (2018).
  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (2020).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Amino-2-bromo-3-methylbenzoic Acid - Benchchem. (n.d.).

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3,5-dimethylbenzoic Acid

Introduction: The Strategic Value of 2-Bromo-3,5-dimethylbenzoic Acid in Modern Synthesis In the landscape of pharmaceutical and materials science research, the ability to construct complex molecular architectures with p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-3,5-dimethylbenzoic Acid in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and stereoselectivity.[1][2] This guide focuses on a particularly valuable building block: 2-Bromo-3,5-dimethylbenzoic acid. Its trifunctional nature—possessing a carboxylic acid, a bromine atom, and two methyl groups—offers a versatile platform for molecular elaboration. The strategic placement of the bromine atom ortho to the carboxylic acid, flanked by a methyl group, introduces steric considerations that necessitate carefully optimized reaction conditions. This document provides a detailed exploration of several key palladium-catalyzed cross-coupling reactions involving this substrate, offering not just protocols, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Core Concepts in Palladium-Catalyzed Cross-Coupling

At the heart of these transformations lies a catalytic cycle involving a palladium(0) species.[3] While the specifics can vary, the generally accepted mechanism for many of these reactions involves three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-3,5-dimethylbenzoic acid, forming a palladium(II) complex.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center.

  • Reductive Elimination: The two organic fragments are expelled from the palladium complex, forming the new C-C or C-N bond and regenerating the active palladium(0) catalyst to continue the cycle.

The efficiency of each step is profoundly influenced by the choice of ligands, base, solvent, and temperature. For a sterically hindered substrate like 2-Bromo-3,5-dimethylbenzoic acid, the selection of bulky, electron-rich phosphine ligands is often crucial to promote both oxidative addition and reductive elimination.[4][5]

Experimental Workflows: A Visual Guide

The following diagram illustrates a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry glassware under vacuum or in oven prep2 Add 2-Bromo-3,5-dimethylbenzoic acid, coupling partner, and base to flask prep1->prep2 prep3 Add palladium catalyst and ligand prep2->prep3 prep4 Seal flask with septum prep3->prep4 react2 Add degassed solvent to the reaction flask via syringe prep4->react2 Under inert atmosphere react1 Degas solvent (e.g., sparging with Ar/N2) react1->react2 react3 Heat the reaction mixture to the specified temperature react2->react3 react4 Monitor reaction progress (TLC, GC-MS, LC-MS) react3->react4 workup1 Cool reaction to room temperature react4->workup1 Upon completion workup2 Quench the reaction (e.g., with water or NH4Cl) workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Dry organic layer, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 Suzuki_Miyaura_Cycle center Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition PdII_Ar_R Ar-Pd(II)L₂(R) PdII_ArX->PdII_Ar_R Transmetalation PdII_Ar_R->Pd0 Reductive Elimination Ar_R Ar-R ArX Ar-X R_BOH2 R-B(OH)₂ Base Base Buchwald_Hartwig_Cycle center Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Oxidative Addition PdII_Amine_Complex [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ PdII_ArX->PdII_Amine_Complex Amine Coordination PdII_Amido_Complex Ar-Pd(II)L₂(NR₂) PdII_Amine_Complex->PdII_Amido_Complex Deprotonation PdII_Amido_Complex->Pd0 Reductive Elimination Ar_NR2 Ar-NR₂ ArX Ar-X Amine HNR₂ Base Base

Sources

Method

The Strategic Application of 2-Bromo-3,5-dimethylbenzoic Acid in the Synthesis of Novel PARP Inhibitors: An Application Note and Protocol Guide

Introduction: The Rationale for Targeting PARP and the Role of Novel Scaffolds Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PARP and the Role of Novel Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) machinery.[1][2] These enzymes are activated by DNA strand breaks and catalyze the formation of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the repair of single-strand breaks (SSBs).[1] In cancer therapy, PARP inhibitors (PARPis) have emerged as a groundbreaking class of drugs, especially for cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[3] By inhibiting PARP, SSBs are not efficiently repaired, leading to the formation of double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be repaired, resulting in synthetic lethality and selective tumor cell death.[4][5]

The chemical architecture of most clinically approved PARP inhibitors is designed to mimic the nicotinamide moiety of the PARP substrate, NAD+.[2][4] A common structural feature is a benzamide core that engages in key hydrogen bonding and pi-stacking interactions within the PARP active site.[2][3] The continuous evolution of PARP inhibitors involves the exploration of novel chemical scaffolds to enhance potency, selectivity, and pharmacokinetic properties, as well as to overcome resistance mechanisms.

This application note details the strategic use of 2-Bromo-3,5-dimethylbenzoic acid as a versatile starting material for the synthesis of a new class of PARP inhibitors. The inclusion of the 3,5-dimethylphenyl moiety is a deliberate design choice aimed at exploring the hydrophobic pocket of the PARP active site. Structure-activity relationship (SAR) studies of various PARP inhibitors have shown that substitutions on the phenyl ring can significantly influence potency and selectivity.[1] While the phenyl group itself is a common motif in drug design, its bioisosteric replacement or substitution can lead to improved properties such as enhanced metabolic stability and reduced off-target effects.[6][7][8] The dimethyl substitution pattern on the benzoic acid core offers a unique steric and electronic profile that can be exploited to achieve novel interactions within the enzyme's binding site.

This guide provides detailed, field-proven protocols for the key synthetic transformations required to incorporate 2-Bromo-3,5-dimethylbenzoic acid into potential PARP inhibitor candidates, focusing on palladium-catalyzed cross-coupling reactions and robust amide bond formation techniques.

The Biological Basis: PARP's Role in DNA Repair and the Mechanism of PARP Inhibition

To appreciate the synthetic strategy, it is crucial to understand the biological context. PARP1, the most abundant of the PARP family, acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and, using NAD+ as a substrate, synthesizes long, branched chains of poly(ADP-ribose) on itself and nearby proteins, including histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.

PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition : By competing with NAD+ for the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains. This halts the recruitment of the necessary DNA repair machinery, leading to an accumulation of unrepaired single-strand breaks.

  • PARP Trapping : Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of damage.[5] This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, leading to the collapse of replication forks and the formation of more cytotoxic double-strand breaks.[5]

The interplay between these two mechanisms contributes to the overall efficacy of a given PARP inhibitor.

PARP_Mechanism cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 senses PARylation PARylation PARP1->PARylation catalyzes Repair SSB Repair PARylation->Repair recruits repair proteins DNA_Integrity DNA Integrity Restored Repair->DNA_Integrity SSB_cancer Single-Strand Break (SSB) PARPi PARP Inhibitor SSB_cancer->PARPi inhibits PARP PARP_trapped Trapped PARP1-DNA Complex PARPi->PARP_trapped DSB Double-Strand Break (DSB) PARP_trapped->DSB at replication fork HR_deficient Defective HR Repair DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: Mechanism of PARP inhibition and synthetic lethality.

Synthetic Strategy: A Modular Approach to Novel PARP Inhibitors

Our synthetic approach is designed to be modular, allowing for the facile introduction of diversity at key positions of the inhibitor scaffold. 2-Bromo-3,5-dimethylbenzoic acid serves as the cornerstone of this strategy, providing a handle for introducing various aromatic and heteroaromatic systems via palladium-catalyzed cross-coupling reactions. The carboxylic acid functionality is then used for the crucial amide bond formation, linking the substituted aromatic core to a solubilizing or pharmacophoric amine-containing fragment.

Synthetic_Workflow Start 2-Bromo-3,5-dimethylbenzoic acid Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Intermediate Substituted 3,5-dimethylbenzoic acid Coupling->Intermediate Amidation Amide Bond Formation Intermediate->Amidation Product Final PARP Inhibitor Candidate Amidation->Product Aryl_Boronic Aryl/Heteroaryl Boronic Acid Aryl_Boronic->Coupling Suzuki Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Coupling Sonogashira Amine_Fragment Amine-containing Fragment Amine_Fragment->Amidation

Caption: Modular synthetic workflow for PARP inhibitors.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3,5-dimethylbenzoic acid

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds. This protocol outlines the coupling of 2-Bromo-3,5-dimethylbenzoic acid with a representative arylboronic acid.

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid

  • Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3,5-dimethylbenzoic acid (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the reaction flask.

  • Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask to achieve a concentration of approximately 0.1 M with respect to the starting benzoic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired substituted 3,5-dimethylbenzoic acid intermediate.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often more cost-effective.
Ligand SPhos, XPhos, RuPhosBuchwald-type ligands are highly effective for this type of transformation.
Base K₃PO₄, Cs₂CO₃K₃PO₄ is a strong, non-nucleophilic base suitable for this reaction.
Solvent System Dioxane/H₂O, Toluene/H₂OThe presence of water is often crucial for the efficiency of the transmetalation step.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.
Protocol 2: Sonogashira Coupling of 2-Bromo-3,5-dimethylbenzoic acid derivatives

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkyne scaffolds.[9][10][11][12] For this reaction, it is often advantageous to first protect the carboxylic acid group as an ester to prevent side reactions.

Materials:

  • Methyl 2-bromo-3,5-dimethylbenzoate (prepared from the corresponding acid via standard esterification)

  • Terminal alkyne (e.g., ethynylpyridine)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromo-3,5-dimethylbenzoate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (or DMF) and triethylamine (3.0 equiv.) via syringe. Stir the mixture for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-substituted benzoate ester. This ester can then be hydrolyzed to the corresponding carboxylic acid prior to amide coupling.

Protocol 3: Amide Bond Formation with Sterically Hindered Benzoic Acids

The formation of an amide bond between the sterically hindered substituted 3,5-dimethylbenzoic acid intermediate and an amine requires a robust coupling agent to overcome the steric hindrance.[13][14]

Materials:

  • Substituted 3,5-dimethylbenzoic acid (from Protocol 1 or 2)

  • Amine (e.g., benzylamine or a more complex amine fragment)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted 3,5-dimethylbenzoic acid (1.0 equiv.) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The final PARP inhibitor candidate can be purified by flash column chromatography or preparative HPLC to achieve high purity.[15][16][17]

Coupling ReagentAdditiveBaseNotes
HATU -DIPEA, TEAHighly efficient for hindered substrates, but can be expensive.
EDC/HOBt HOBt or OxymaDIPEA, NMMA classic and cost-effective method, may require longer reaction times for hindered substrates.
T3P® -Pyridine, DIPEAA versatile reagent that works well for a broad range of substrates.

Conclusion and Future Outlook

2-Bromo-3,5-dimethylbenzoic acid represents a valuable and strategically designed starting material for the synthesis of novel PARP inhibitors. The protocols detailed in this application note provide a robust and adaptable framework for researchers in drug discovery to generate libraries of compounds for biological evaluation. The modular nature of the synthetic route, centered around powerful palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of the chemical space around the PARP active site. The 3,5-dimethylphenyl moiety offers a unique substitution pattern that may confer advantageous properties in terms of potency, selectivity, and pharmacokinetics. Further optimization of these scaffolds, guided by biological data and computational modeling, holds the potential to deliver next-generation PARP inhibitors with improved therapeutic profiles.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability. PubMed.
  • Purification of Recombinant Human PARP-3. PubMed.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Structure-activity relationships in vitro | Download Table.
  • Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278). ChEMBL - EMBL-EBI.
  • Bioisosteric Replacements. Chem-Space.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008-06-23)
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
  • Inhibitors of PARP: Number crunching and structure gazing. PMC - NIH. (2022-03-08)
  • The Structure-Activity Relationship of Parp-1-IN-1: A Highly Selective PARP-1 Inhibitor. Benchchem.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
  • Aromatic Bioisosteres. Cambridge MedChem Consulting. (2023-01-28)
  • Sonogashira reaction between aryl iodides and terminal alkynes in...
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activ
  • Subsituted arene synthesis by alkynyl
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.
  • Chemical structures and known PARP activities of clinical PARP... | Download Scientific Diagram.
  • Bioisosteric replacement of a phenyl group with ferrocenyl moiety on a known KP pan-inhibitor.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxid
  • Synthesis of novel benzimidazole salts and microwave-assisted catalytic activity of in situ generated Pd nanoparticles
  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PMC. (2025-07-03)
  • Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells | Request PDF.
  • Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degrad
  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals.

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Application

The Strategic Utility of 2-Bromo-3,5-dimethylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. 2-Bromo-3,5-dimethylbenzoic acid has emerged as a highly valuable intermediate, offering a unique combination of structural features that medicinal chemists can exploit to construct complex molecular architectures. Its utility lies in the orthogonal reactivity of its functional groups: a carboxylic acid amenable to a variety of coupling reactions, a strategically positioned bromine atom serving as a handle for carbon-carbon and carbon-heteroatom bond formation, and two methyl groups that can influence conformation and metabolic stability. This guide provides an in-depth exploration of the applications of 2-Bromo-3,5-dimethylbenzoic acid in medicinal chemistry, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
CAS Number 7697-33-8[1][2][3]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF); limited solubility in water[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two aromatic protons, two singlets for the methyl groups, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons (including the carbon bearing the bromine atom), and the methyl carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl stretch from the carboxylic acid, along with C-H stretching from the aromatic ring and methyl groups, and a C-Br stretching vibration.

Core Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true value of 2-Bromo-3,5-dimethylbenzoic acid lies in its ability to serve as a versatile precursor for a wide range of molecular scaffolds with therapeutic potential. Its application is particularly prominent in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The substituted benzoic acid motif is a common feature in numerous bioactive molecules, and the presence of the bromine atom allows for the introduction of diverse functionalities through powerful cross-coupling reactions.[4][5][6][7]

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6][8] The benzimidazole scaffold is a privileged structure in the design of kinase inhibitors, and 2-Bromo-3,5-dimethylbenzoic acid can be a key starting material in the construction of such compounds.[9] The general strategy involves the utilization of the bromine atom for palladium-catalyzed cross-coupling reactions to introduce various aryl and heteroaryl substituents, which can interact with the kinase active site.[4][9]

Development of Novel Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[7][10][11] The development of new NSAIDs with improved efficacy and reduced side effects is an ongoing area of research.[7] Benzoic acid derivatives are a well-established class of NSAIDs, and 2-Bromo-3,5-dimethylbenzoic acid provides a platform for the synthesis of novel analogues.[5] The carboxylic acid functionality is a key pharmacophoric feature for many NSAIDs, while the substituted aromatic ring can be modified to optimize potency and selectivity.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The synthetic utility of 2-Bromo-3,5-dimethylbenzoic acid is most powerfully demonstrated through its participation in palladium-catalyzed cross-coupling reactions. The following sections provide detailed, field-proven protocols for the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, two of the most important reactions in modern medicinal chemistry.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[12][13][14][15] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many drug molecules.

Sources

Method

Esterification of 2-Bromo-3,5-dimethylbenzoic acid reaction conditions

An In-Depth Guide to the Esterification of 2-Bromo-3,5-dimethylbenzoic Acid: Conditions and Protocols Authored by: A Senior Application Scientist Introduction: Navigating Steric Hindrance in Ester Synthesis The formation...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 2-Bromo-3,5-dimethylbenzoic Acid: Conditions and Protocols

Authored by: A Senior Application Scientist

Introduction: Navigating Steric Hindrance in Ester Synthesis

The formation of an ester bond is a fundamental transformation in organic chemistry, pivotal to the synthesis of pharmaceuticals, agrochemicals, and materials. 2-Bromo-3,5-dimethylbenzoic acid is a valuable substituted aromatic building block. However, its structure presents a significant synthetic challenge: the carboxylic acid is flanked by two ortho substituents (a bromine atom and a methyl group), creating substantial steric hindrance. This congestion impedes the approach of an alcohol nucleophile, rendering standard esterification protocols, such as the classic Fischer-Speier method, inefficient and often low-yielding.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust methodologies for the successful esterification of this sterically demanding substrate. We will dissect the mechanistic underpinnings of suitable reaction types, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization. The focus is to move beyond simple procedural lists to explain the chemical causality behind protocol choices, ensuring reproducible and high-yielding results.

Strategic Selection of an Esterification Method

The key to successfully esterifying 2-Bromo-3,5-dimethylbenzoic acid lies in selecting a method that can overcome the steric shield around the carboxyl group. This typically involves activating the carboxylic acid to make it a much more potent electrophile.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} endom Caption: Workflow for selecting an appropriate esterification method.

Fischer-Speier Esterification: The Brute-Force Approach

The Fischer-Speier esterification is a classic, equilibrium-driven process involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4][5] To drive the equilibrium towards the product, a large excess of the alcohol is often used as the solvent, and the water byproduct is removed.[4][6][7]

For a hindered substrate like 2-Bromo-3,5-dimethylbenzoic acid, standard Fischer conditions are often sluggish. Success requires forcing conditions—prolonged reflux times and higher temperatures—which can lead to side reactions and decomposition.[2]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers followed by the elimination of a water molecule yields the ester.[3]

dot graph G { graph [splines=true, overlap=false, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} endom Caption: Simplified mechanism of Fischer-Speier Esterification.

Steglich Esterification: The Method of Choice for Hindered Systems

The Steglich esterification is a powerful and mild method for forming ester bonds, particularly for substrates that are sterically demanding or sensitive to acidic conditions.[8][9][10] It employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[8][11][12] The reaction proceeds under neutral conditions, typically at room temperature, making it highly compatible with complex molecules.[12][13]

Mechanism: The success of the Steglich reaction lies in its catalytic cycle.[14]

  • Activation: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[9][14]

  • Interception by DMAP: Before this intermediate can rearrange to a non-reactive N-acylurea byproduct, the highly nucleophilic DMAP attacks it.[9][10][12]

  • Formation of "Active Ester": This step forms a highly electrophilic N-acylpyridinium intermediate.[8][14]

  • Nucleophilic Attack: The alcohol, even if sterically hindered, can now efficiently attack the activated N-acylpyridinium species to form the desired ester, regenerating the DMAP catalyst.[14] The consumed DCC is converted into dicyclohexylurea (DCU), a stable, insoluble byproduct that can be removed by filtration.[8][12]

Steglich_Mechanism

Mitsunobu Reaction: A Mild Alternative with Stereochemical Control

The Mitsunobu reaction is another excellent method for esterification under exceptionally mild, neutral conditions.[15][16] It involves the condensation of an alcohol with a carboxylic acid using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, though this is not relevant when using simple achiral alcohols.[19]

Mechanism: The triphenylphosphine and the azodicarboxylate combine to form a phosphonium salt intermediate. This species activates the alcohol by converting the hydroxyl group into a good leaving group. The carboxylate anion, formed by deprotonation of the carboxylic acid, then displaces the activated hydroxyl group in an SN2 fashion to form the ester.[19] The main drawback is the formation of triphenylphosphine oxide and reduced hydrazodicarboxylate byproducts, which can sometimes complicate purification.[18]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DCC is an allergen and irritant.[10] DEAD and DIAD are potentially explosive and should be handled with care.

Protocol 1: Fischer Esterification of 2-Bromo-3,5-dimethylbenzoic acid with Methanol

This protocol uses forcing conditions and is best suited for simple, low-boiling point alcohols that can be used in large excess.

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • To a 100 mL round-bottom flask, add 2-Bromo-3,5-dimethylbenzoic acid (e.g., 5.0 g, 21.8 mmol).

  • Add a large excess of anhydrous methanol (e.g., 50 mL), which acts as both reactant and solvent.[7]

  • While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1.2 mL, ~1 eq) to the mixture.

  • Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the methanol by about half using a rotary evaporator.

  • Carefully pour the remaining mixture into a separatory funnel containing 100 mL of cold water and 50 mL of ethyl acetate.

  • Rinse the reaction flask with a small amount of ethyl acetate and add it to the separatory funnel.

  • Separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases. This neutralizes the acid catalyst.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-bromo-3,5-dimethylbenzoate.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Steglich Esterification of 2-Bromo-3,5-dimethylbenzoic acid (Recommended)

This is the preferred method for achieving high yields under mild conditions.

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid

  • Alcohol (e.g., ethanol, 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-3,5-dimethylbenzoic acid (e.g., 1.0 g, 4.37 mmol), the desired alcohol (5.24 mmol, 1.2 eq), and DMAP (53 mg, 0.437 mmol, 0.1 eq) in anhydrous DCM (20 mL).[20]

  • Cool the resulting solution to 0°C in an ice-water bath.[14]

  • In a separate beaker, dissolve DCC (1.0 g, 4.80 mmol, 1.1 eq) in a minimal amount of anhydrous DCM (~5 mL).

  • Add the DCC solution dropwise to the stirred reaction mixture at 0°C. A white precipitate (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.

  • Upon completion, cool the mixture back down to 0°C for 30 minutes to maximize the precipitation of the DCU byproduct.[14]

  • Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, followed by saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ester can be purified by silica gel column chromatography.

Protocol 3: Mitsunobu Esterification of 2-Bromo-3,5-dimethylbenzoic acid

This protocol is useful when extremely mild conditions are paramount.

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid (1.2 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, ice bath, syringe

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-3,5-dimethylbenzoic acid (1.2 eq) and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Add the alcohol (1.0 eq) to the solution.

  • Cool the flask to 0°C in an ice bath.

  • Slowly, add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. The reaction is often exothermic and may develop a yellow/orange color.

  • After addition, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[17]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification is typically challenging. The crude residue can be directly purified by silica gel chromatography to separate the desired ester from the triphenylphosphine oxide and hydrazo-dicarboxylate byproducts.

Data Summary and Method Comparison

FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Conditions High Temp (Reflux), Acidic0°C to RT, Neutral0°C to RT, Neutral
Key Reagents H₂SO₄ (catalyst), Excess AlcoholDCC (coupling agent), DMAP (catalyst)PPh₃ (reductant), DIAD/DEAD (oxidant)
Advantages Inexpensive reagents, simple setupHigh yields for hindered substrates, mild conditions, broad functional group tolerance[8][9][10]Extremely mild, stereochemical inversion possible[19]
Disadvantages Harsh conditions, low yield for hindered acids, potential side reactions[2]Stoichiometric byproduct (DCU) removal, cost of reagentsStoichiometric byproducts (PPh₃=O), purification can be difficult[18]
Typical Yields 20-60% (Highly variable)75-95%60-90%
Purification Extraction & Distillation/RecrystallizationFiltration, Extraction & ChromatographyColumn Chromatography

Troubleshooting and Common Side Reactions

  • Fischer Esterification:

    • Low Conversion: The reaction is at equilibrium. Ensure glassware is dry and use a large excess of alcohol.[2] Increase reaction time.

    • Side Products: With secondary or tertiary alcohols, dehydration to an alkene is a major risk.[2] Prolonged heating can also lead to ether formation from the alcohol.[2]

  • Steglich Esterification:

    • Low Yield: Ensure all reagents and the solvent are anhydrous.

    • N-Acylurea Formation: This irreversible side reaction occurs if the O-acylisourea intermediate rearranges before being intercepted by DMAP or the alcohol. It is a sign that the reaction is too slow or insufficient DMAP was used.[9][12]

    • DCU in Product: If DCU is not fully precipitated or filtered, it can contaminate the final product. Ensure thorough cooling before filtration and consider washing the crude product with a solvent mixture where the ester is soluble but DCU is not.

  • Mitsunobu Reaction:

    • Difficult Purification: The byproducts, triphenylphosphine oxide and the DIAD-hydrazine, can have similar polarities to the desired product. Careful selection of the chromatography eluent is critical.

References

  • Grokipedia.
  • Organic Chemistry Portal.
  • Wikipedia.
  • Grokipedia.
  • Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term.
  • Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism.
  • ScienceMotive.
  • SynArchive.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Organic Chemistry D
  • Wikipedia.
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • ACS Omega.
  • Organic-Chemistry.org. Mitsunobu Reaction.
  • National Institutes of Health (NIH).
  • TCI Chemicals. Mitsunobu Reaction.
  • BenchChem.
  • National Institutes of Health (NIH).
  • BenchChem. Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
  • Studylib.
  • Organic Chemistry Portal.
  • Green Chemistry (RSC Publishing).
  • Guidechem.

Sources

Application

Nucleophilic substitution reactions at the bromine position of 2-Bromo-3,5-dimethylbenzoic acid

An Application Guide to Nucleophilic Substitution at the 2-Position of 2-Bromo-3,5-dimethylbenzoic Acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for rese...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Substitution at the 2-Position of 2-Bromo-3,5-dimethylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing nucleophilic substitution reactions at the bromine position of 2-Bromo-3,5-dimethylbenzoic acid. This versatile aromatic building block, while valuable, presents unique challenges due to its electronic properties and significant steric hindrance. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction selection, optimization, and execution for C-N, C-O, C-C, and C-CN bond formations. Detailed, self-validating protocols for key transition-metal catalyzed cross-coupling reactions are provided, accompanied by mechanistic diagrams and data tables to facilitate direct application in a laboratory setting.

Introduction: Understanding the Substrate

2-Bromo-3,5-dimethylbenzoic acid is an aromatic carboxylic acid featuring a sterically encumbered bromine atom.[1] Its utility as a synthetic intermediate is significant, particularly in the development of pharmaceuticals and agrochemicals.[1] However, its reactivity in nucleophilic substitution is not straightforward and is governed by two primary factors:

  • Electronic Effects: The benzene ring is substituted with two electron-donating methyl (-CH₃) groups and one moderately electron-withdrawing carboxylic acid (-COOH) group. Unlike substrates heavily activated by potent electron-withdrawing groups (e.g., -NO₂), 2-Bromo-3,5-dimethylbenzoic acid is not sufficiently electron-poor to readily undergo traditional nucleophilic aromatic substitution (SNAr).[2][3] The SNAr mechanism requires significant stabilization of the negative charge in the Meisenheimer intermediate, which is lacking in this substrate.[2][3][4]

  • Steric Hindrance: The bromine atom is positioned ortho to both a methyl group and a carboxylic acid group. This crowded environment severely impedes the direct approach of a nucleophile or the coordination of a bulky catalytic complex, making reactions kinetically challenging.[5][6][7][8]

Consequently, successful substitution reactions on this substrate do not rely on SNAr but almost exclusively on transition-metal catalyzed cross-coupling reactions . These methods, developed over the past few decades, have revolutionized synthetic chemistry by enabling bond formation on unactivated or sterically hindered aryl halides. This guide will focus on the practical application of these powerful catalytic systems.

Strategic Overview: Selecting the Right Reaction

The choice of reaction is dictated by the desired bond formation. Palladium- and copper-based catalytic systems are the cornerstones of modern synthetic strategies for this class of transformation.

Bond to Form Primary Reaction Type Key Features Typical Catalyst
C-N (Aryl-Amine) Buchwald-Hartwig AminationExcellent functional group tolerance; broad amine scope.[9][10]Palladium
C-N (Aryl-Amine/Amide) Ullmann Condensation (Goldberg)Often requires higher temperatures; good for specific heterocycles.[11]Copper
C-O (Aryl-Ether) Ullmann Ether SynthesisClassic method for diaryl ethers; modern protocols use ligands.[11][12][13]Copper
C-C (Aryl-Aryl) Suzuki-Miyaura CouplingUtilizes stable organoboron reagents; robust and widely used.[14][15][16]Palladium
C-C (Aryl-Alkyne) Sonogashira CouplingForms C(sp²)-C(sp) bonds; requires a co-catalyst (Cu).[17][18][19]Palladium/Copper
C-CN (Aryl-Nitrile) Catalytic CyanationReplaces hazardous traditional methods (e.g., Rosenmund-von Braun).[20][21][22]Palladium or Copper

C-N Bond Formation: Synthesis of Aryl Amines

The formation of an aryl-amine bond from 2-Bromo-3,5-dimethylbenzoic acid is a critical transformation for accessing a wide range of biologically active molecules. The Buchwald-Hartwig amination is generally the method of choice due to its milder conditions and broader scope compared to the classical Ullmann condensation.[9]

The Buchwald-Hartwig Amination

This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base.[23][24] Its success with a sterically hindered substrate like ours hinges on the correct choice of ligand. Bulky, electron-rich phosphine ligands are essential to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[24]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd(0)L->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R₂NH - Base·HBr RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd(0)L Ar-NR₂ Start Pd(II) Precatalyst Start->Pd(0)L Reduction

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Buchwald-Hartwig Amination with Aniline

This protocol details the coupling of 2-Bromo-3,5-dimethylbenzoic acid with aniline to form 2-anilino-3,5-dimethylbenzoic acid.

Causality and Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used for its air stability. It is reduced in situ to the active Pd(0) species. The ligand, Xantphos, is a bulky bidentate phosphine that stabilizes the palladium center and facilitates the crucial reductive elimination step, which can be slow for hindered substrates.[24]

  • Base: Cesium carbonate (Cs₂CO₃) is a strong, yet relatively mild, base suitable for this transformation. Its solubility in organic solvents and its ability to facilitate the deprotonation of the amine without causing side reactions make it an excellent choice.

  • Solvent: Dioxane or toluene are common high-boiling, non-polar aprotic solvents that are well-suited for palladium-catalyzed cross-coupling reactions.

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid (1.0 mmol, 229.06 g/mol )

  • Aniline (1.2 mmol, 93.13 g/mol )

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 224.5 g/mol )

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.06 mmol, 578.68 g/mol )

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 325.82 g/mol )

  • Anhydrous 1,4-Dioxane (10 mL)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-3,5-dimethylbenzoic acid, cesium carbonate, Pd(OAc)₂, and Xantphos.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous dioxane via syringe, followed by aniline.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2 x 15 mL) to remove excess aniline, then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 2-anilino-3,5-dimethylbenzoic acid.

C-O Bond Formation: The Ullmann Ether Synthesis

The synthesis of diaryl ethers from 2-Bromo-3,5-dimethylbenzoic acid is best achieved via the copper-catalyzed Ullmann condensation.[11][12] This reaction is one of the oldest cross-coupling methods and traditionally required harsh conditions (high temperatures, stoichiometric copper).[11] Modern protocols often employ ligands to facilitate the reaction under milder conditions. The ortho-carboxylic acid group can sometimes participate in the reaction, acting as an internal ligand to accelerate the coupling.[25]

Protocol 2: Ullmann Coupling with Phenol

This protocol describes the synthesis of 2-phenoxy-3,5-dimethylbenzoic acid.

Causality and Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a common and effective copper source for Ullmann reactions.[25]

  • Ligand: L-Proline, a simple and inexpensive amino acid, has been shown to be a highly effective ligand, accelerating the reaction and allowing for lower temperatures.[25]

  • Base: A strong base like potassium carbonate (K₂CO₃) is required to deprotonate both the phenol and the carboxylic acid, forming the active nucleophile and preventing side reactions.

  • Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is necessary to dissolve the reagents and reach the required reaction temperature.[11]

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid (1.0 mmol, 229.06 g/mol )

  • Phenol (1.5 mmol, 94.11 g/mol )

  • Copper(I) Iodide (CuI) (0.1 mmol, 190.45 g/mol )

  • L-Proline (0.2 mmol, 115.13 g/mol )

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 138.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Reaction vial, magnetic stirrer

Procedure:

  • Setup: In a reaction vial, combine 2-Bromo-3,5-dimethylbenzoic acid, phenol, CuI, L-Proline, and K₂CO₃.

  • Solvent Addition: Add anhydrous DMSO. Seal the vial and stir the mixture.

  • Reaction: Heat the reaction to 120-130 °C for 18-36 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Pour it into a beaker containing 50 mL of 1M HCl (ice-cold). This will precipitate the product and neutralize the base.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the pure 2-phenoxy-3,5-dimethylbenzoic acid.

C-C Bond Formation: Expanding the Carbon Skeleton

Palladium-catalyzed C-C bond-forming reactions are indispensable tools in modern synthesis. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful for modifying the 2-Bromo-3,5-dimethylbenzoic acid core.

The Suzuki-Miyaura Coupling

The Suzuki reaction creates a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or ester.[14][15] It is renowned for its mild conditions and tolerance of a vast array of functional groups, including the carboxylic acid present in our substrate.[16][26]

Experimental_Workflow cluster_prep Reaction Setup cluster_rxn Reaction cluster_workup Work-up & Purification A 1. Weigh Reagents: Ar-Br, Boronic Acid, Base, Catalyst B 2. Add to Dry Flask under Inert Atmosphere A->B C 3. Add Anhydrous Solvent B->C D 4. Heat to Temperature (e.g., 90 °C) C->D E 5. Stir and Monitor (TLC / LC-MS) D->E F 6. Cool and Quench E->F G 7. Aqueous Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki Coupling with Phenylboronic Acid

This protocol outlines the synthesis of 3,5-dimethylbiphenyl-2-carboxylic acid.

Causality and Experimental Choices:

  • Catalyst System: Pd(PPh₃)₄ is a classic, highly effective Pd(0) catalyst for Suzuki couplings. It is used directly without the need for in situ reduction.

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) is crucial. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[14]

  • Solvent System: A two-phase solvent system, such as toluene and water, is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid (1.0 mmol, 229.06 g/mol )

  • Phenylboronic acid (1.2 mmol, 121.93 g/mol )

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 1155.56 g/mol )

  • Sodium Carbonate (Na₂CO₃) (3.0 mmol, 105.99 g/mol )

  • Toluene (8 mL)

  • Water (2 mL)

  • Reaction flask, condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add 2-Bromo-3,5-dimethylbenzoic acid, phenylboronic acid, and Pd(PPh₃)₄.

  • Reagent Addition: Add toluene, followed by an aqueous solution of Na₂CO₃.

  • Reaction: Attach a condenser and heat the biphasic mixture to 90 °C with vigorous stirring for 6-12 hours under an inert atmosphere.

  • Work-up: Cool the reaction. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Acidification: Combine the organic layers and wash with brine. To isolate the carboxylic acid product, extract the combined organic layers with 1M NaOH solution. Acidify the basic aqueous layer with concentrated HCl until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, recrystallize or purify by column chromatography.

The Sonogashira Coupling

The Sonogashira reaction is a reliable method for coupling aryl halides with terminal alkynes, forming a C(sp²)-C(sp) bond.[18] It uniquely employs a dual catalytic system of palladium and a copper(I) salt.[27]

Causality and Experimental Choices:

  • Catalyst System: A palladium complex (e.g., Pd(PPh₃)₂Cl₂) catalyzes the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) reacts with the alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step.[18][27]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and as the solvent.

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid (1.0 mmol, 229.06 g/mol )

  • Phenylacetylene (1.2 mmol, 102.13 g/mol )

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 701.90 g/mol )

  • Copper(I) Iodide (CuI) (0.05 mmol, 190.45 g/mol )

  • Triphenylphosphine (PPh₃) (0.06 mmol, 262.29 g/mol )

  • Triethylamine (Et₃N) (10 mL)

  • Schlenk flask, magnetic stirrer

Procedure:

  • Setup: Add 2-Bromo-3,5-dimethylbenzoic acid, Pd(PPh₃)₂Cl₂, CuI, and PPh₃ to a dry Schlenk flask under an inert atmosphere.

  • Reagent Addition: Add degassed triethylamine via syringe, followed by phenylacetylene.

  • Reaction: Stir the mixture at 60-80 °C. The reaction is often complete within 2-6 hours. Monitor by TLC.

  • Work-up: Cool the reaction and remove the triethylamine under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 3,5-dimethyl-2-(phenylethynyl)benzoic acid.

Conclusion

While direct nucleophilic aromatic substitution on 2-Bromo-3,5-dimethylbenzoic acid is unfeasible due to electronic and steric constraints, modern transition-metal catalyzed cross-coupling reactions provide a powerful and versatile toolkit for its functionalization. The Buchwald-Hartwig amination, Ullmann condensation, Suzuki-Miyaura coupling, and Sonogashira coupling each offer reliable pathways for the formation of C-N, C-O, and C-C bonds. Success in these transformations is critically dependent on the rational selection of the catalyst, ligand, base, and solvent to overcome the inherent challenges of this substrate. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic programs.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. How to Synthesize Ethers via the Williamson Ether Synthesis. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]

  • Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

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  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemical Synthesis Database. 2-amino-5-bromo-3-ethylbenzoic acid. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS). [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Taylor & Francis. Cyanation – Knowledge and References. [Link]

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  • Unipr. Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. [Link]

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Method

The Strategic Utility of 2-Bromo-3,5-dimethylbenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of medicinal chemistry and drug development, the identification of versatile and strategically functionalized starting materials is par...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the identification of versatile and strategically functionalized starting materials is paramount. 2-Bromo-3,5-dimethylbenzoic acid emerges as a scaffold of significant interest. Its trifunctional nature—a carboxylic acid, a bromine atom, and two methyl groups on the aromatic ring—offers a rich platform for a multitude of chemical transformations. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties. The carboxylic acid group provides a convenient point for amide bond formation or esterification, allowing for the exploration of a vast chemical space through the incorporation of various amines and alcohols. Furthermore, the methyl groups can influence the molecule's conformation and metabolic stability, and can be further functionalized to introduce additional complexity.

This technical guide provides an in-depth exploration of the synthetic utility of 2-Bromo-3,5-dimethylbenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices. We will delve into key synthetic transformations, providing step-by-step methodologies and insights into reaction optimization.

Core Synthetic Transformations and Their Mechanistic Underpinnings

The strategic positioning of the functional groups in 2-Bromo-3,5-dimethylbenzoic acid allows for a modular approach to the synthesis of diverse compound libraries. The primary reactive sites are the bromine atom and the carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The presence of the bromine atom makes 2-Bromo-3,5-dimethylbenzoic acid an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.[1]

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2][3] In the context of our starting material, this reaction allows for the synthesis of a wide array of biaryl compounds, which are prevalent motifs in many biologically active molecules.

  • Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction.

Suzuki_Miyaura_Coupling 2-Bromo-3,5-dimethylbenzoic acid 2-Bromo-3,5-dimethylbenzoic acid Reaction Mixture Reaction Mixture 2-Bromo-3,5-dimethylbenzoic acid->Reaction Mixture Arylboronic acid Arylboronic acid Arylboronic acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture 2-Aryl-3,5-dimethylbenzoic acid 2-Aryl-3,5-dimethylbenzoic acid Reaction Mixture->2-Aryl-3,5-dimethylbenzoic acid Heat

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-3,5-dimethylbenzoic acid

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-3,5-dimethylbenzoic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane/water). The choice of solvent will depend on the specific substrates.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 3-4.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

Parameter Condition 1 Condition 2 Condition 3
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂[PdCl₂(NH₂CH₂COOH)₂]
Ligand (none)(none)Glycine
Base K₂CO₃Cs₂CO₃NaHCO₃
Solvent Toluene/Ethanol/H₂ODioxane/H₂OH₂O
Temperature 90 °C100 °CRoom Temperature
Typical Yields Good to ExcellentGood to ExcellentGood to Excellent

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with an amine. This reaction is particularly valuable for the synthesis of N-aryl anthranilic acid derivatives, which are important precursors for various heterocyclic compounds and have been investigated for their anti-inflammatory properties.

  • Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical, with sterically hindered alkoxides often being the most effective.

Buchwald_Hartwig_Amination 2-Bromo-3,5-dimethylbenzoic acid 2-Bromo-3,5-dimethylbenzoic acid Reaction Mixture Reaction Mixture 2-Bromo-3,5-dimethylbenzoic acid->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture N-Aryl-3,5-dimethylanthranilic acid N-Aryl-3,5-dimethylanthranilic acid Reaction Mixture->N-Aryl-3,5-dimethylanthranilic acid Heat

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-3,5-dimethylbenzoic acid

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-Bromo-3,5-dimethylbenzoic acid (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.5-2.5 eq) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by column chromatography.

Amide Bond Formation: Accessing a Diverse Chemical Space

The carboxylic acid functionality of 2-Bromo-3,5-dimethylbenzoic acid provides a straightforward entry point for the synthesis of a vast library of amide derivatives. Amides are a common feature in many pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.

  • Causality Behind Experimental Choices: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, is necessary to facilitate the reaction with an amine. The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used and the desired scale of the reaction.

Amide_Bond_Formation cluster_0 Activation cluster_1 Coupling 2-Bromo-3,5-dimethylbenzoic acid 2-Bromo-3,5-dimethylbenzoic acid Activated Intermediate Activated Intermediate 2-Bromo-3,5-dimethylbenzoic acid->Activated Intermediate e.g., SOCl₂, EDCI/HOBt Activating Agent Activating Agent Activating Agent->Activated Intermediate Amide Product Amide Product Activated Intermediate->Amide Product Amine Amine Amine->Amide Product Base Base Base->Amide Product

Protocol 3: General Procedure for Amide Bond Formation

  • Acid Chloride Formation (Method A):

    • To a solution of 2-Bromo-3,5-dimethylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature or gently heat until the evolution of gas ceases.

    • Remove the excess reagent and solvent under reduced pressure to yield the crude acid chloride.

  • Amide Coupling (Method A):

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Peptide Coupling (Method B):

    • To a solution of 2-Bromo-3,5-dimethylbenzoic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2-1.5 eq) in a suitable solvent (e.g., DCM, DMF), add an activating agent like 1-hydroxybenzotriazole (HOBt) (1.2-1.5 eq).

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the reaction at room temperature until completion.

  • Work-up and Purification (for both methods):

    • Wash the reaction mixture successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Applications in the Synthesis of Bioactive Molecules

The derivatives of 2-Bromo-3,5-dimethylbenzoic acid are promising candidates for a range of biological activities.

Potential Anti-Inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biaryl or an N-aryl anthranilic acid scaffold.[4] The synthetic routes described above provide direct access to these classes of compounds. For example, the Suzuki-Miyaura coupling can be used to synthesize analogs of fenbufen, while the Buchwald-Hartwig amination can yield derivatives similar to mefenamic acid.

Potential Antifungal Agents

Benzoic acid derivatives have been investigated for their antifungal properties.[5] The introduction of various lipophilic or electron-withdrawing groups via the synthetic handles on 2-Bromo-3,5-dimethylbenzoic acid could lead to the discovery of novel antifungal agents. The bromine atom itself can also contribute to the biological activity of the final compounds.[6][7]

Conclusion

2-Bromo-3,5-dimethylbenzoic acid is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic functionalization allows for the efficient construction of diverse chemical libraries through well-established and reliable synthetic methodologies such as palladium-catalyzed cross-coupling reactions and amide bond formation. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this scaffold in their drug discovery and development endeavors. The systematic exploration of the chemical space accessible from this starting material holds significant promise for the identification of novel therapeutic agents.

References

  • Gupta, R., et al. (2013). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. Bioorganic & Medicinal Chemistry Letters, 23(15), 4374-4377. [Link]

  • SpectraBase. (2025). 2-BROMO-3-METHYL-BENZOIC-ACID. [Link]

  • Alinezhad, H., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2459. [Link]

  • PubChemLite. (2026). 2-bromo-3,5-dimethylbenzoic acid (C9H9BrO2). [Link]

  • Sodano, F., et al. (1998). Synthesis and Antifungal Properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole Derivatives. Il Farmaco, 53(8-9), 586-590. [Link]

  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873-4881. [Link]

  • Royal Society of Chemistry. (2014). A highly efficient and reusable water-soluble palladium catalyst for the Suzuki–Miyaura reaction of carboxyl-containing aryl halides in water. Organic & Biomolecular Chemistry, 12(3), 438-443. [Link]

  • NIST. (2025). Benzoic acid, 2-bromo-. [Link]

  • SpectraBase. (2025). 2-Bromo-3,5-dimethoxybenzoic acid, methyl ester. [Link]

  • Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Journal of Medicinal Chemistry, 22(8), 1003-1005. [Link]

  • National Institutes of Health. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. [Link]

  • Semantic Scholar. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • National Institutes of Health. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

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Application

Application of 2-Bromo-3,5-dimethylbenzoic Acid in the Synthesis of Novel Diacylhydrazine Insecticides

Prepared by: Dr. Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the application of 2-brom...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the application of 2-bromo-3,5-dimethylbenzoic acid as a key intermediate in the synthesis of novel diacylhydrazine insecticides. While its direct, un-brominated analog, 3,5-dimethylbenzoic acid, is a known precursor to commercial insecticides such as methoxyfenozide and tebufenozide, this guide explores the prospective use of the brominated derivative to generate new active ingredients with potentially enhanced properties.[1] We present a detailed, hypothetical synthetic protocol for a novel insecticide, herein designated "Bromo-Fenozide," to illustrate the utility of 2-bromo-3,5-dimethylbenzoic acid. This guide includes step-by-step experimental procedures, mechanistic insights, and data presentation to facilitate further research and development in this area.

Introduction: The Rationale for 2-Bromo-3,5-dimethylbenzoic Acid in Agrochemical Synthesis

The diacylhydrazine class of insecticides represents a significant advancement in pest management due to their specific mode of action and favorable safety profile.[2] Compounds like methoxyfenozide and tebufenozide are agonists of the insect molting hormone, 20-hydroxyecdysone, which induces a premature and lethal molt in lepidopteran pests.[3][4] A key structural feature of these molecules is the N'-substituted-N,N'-diacylhydrazine core, which includes a 3,5-dimethylbenzoyl moiety.

3,5-Dimethylbenzoic acid is a crucial starting material for these commercial insecticides.[1] The introduction of a bromine atom at the 2-position of this aromatic ring, to give 2-bromo-3,5-dimethylbenzoic acid, offers a strategic advantage for the synthesis of new chemical entities. The bromine atom can serve several purposes:

  • A Handle for Further Functionalization: The bromo-substituent can be readily displaced or used in cross-coupling reactions to introduce a variety of other functional groups, allowing for the exploration of a wider chemical space and the fine-tuning of the molecule's biological activity.

  • Modulation of Physicochemical Properties: The presence of a halogen atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to the target receptor, potentially leading to improved efficacy or a modified spectrum of activity.

  • A Novel Structural Motif: The resulting 2-bromo-3,5-dimethylbenzoyl scaffold provides a unique structural backbone for the development of new intellectual property in the agrochemical sector.

This guide, therefore, focuses on the prospective application of 2-bromo-3,5-dimethylbenzoic acid in the synthesis of a novel diacylhydrazine insecticide, "Bromo-Fenozide."

Proposed Synthetic Pathway for "Bromo-Fenozide"

The overall synthetic strategy involves a three-step process, starting from 2-bromo-3,5-dimethylbenzoic acid. The key steps are:

  • Conversion of 2-bromo-3,5-dimethylbenzoic acid to its highly reactive acyl chloride derivative.

  • Synthesis of the required substituted hydrazine intermediate.

  • Coupling of the acyl chloride with the hydrazine intermediate to yield the final product, "Bromo-Fenozide."

The following diagram provides a high-level overview of the proposed synthetic workflow:

Caption: Proposed synthetic workflow for "Bromo-Fenozide".

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-3,5-dimethylbenzoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 2-bromo-3,5-dimethylbenzoic acid (22.9 g, 0.1 mol).

  • Add thionyl chloride (29.7 g, 18.2 mL, 0.25 mol) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (0.2 mL) can be added to facilitate the reaction.

  • Slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-bromo-3,5-dimethylbenzoyl chloride can be used in the next step without further purification.

Data Summary Table:

ParameterValue
Starting Material2-Bromo-3,5-dimethylbenzoic acid
ReagentThionyl Chloride (SOCl₂)
Molar Ratio (Acid:SOCl₂)1 : 2.5
Reaction Temperature70-80 °C
Reaction Time2-3 hours
Expected Yield>95% (crude)
Product AppearancePale yellow to brown liquid
Step 2: Synthesis of a Substituted Hydrazine Intermediate

For this hypothetical synthesis, we will use N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)hydrazine as the coupling partner. The synthesis of this intermediate is documented in the literature.[5] For the purpose of this protocol, we will assume its availability.

Step 3: Synthesis of "Bromo-Fenozide"

This step involves the acylation of the substituted hydrazine with the previously synthesized 2-bromo-3,5-dimethylbenzoyl chloride.

Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)hydrazine (25.0 g, 0.1 mol) and triethylamine (12.1 g, 16.7 mL, 0.12 mol) in 200 mL of dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve the crude 2-bromo-3,5-dimethylbenzoyl chloride (from Step 1, ~0.1 mol) in 50 mL of dichloromethane and add it dropwise to the cooled hydrazine solution over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 100 mL of water, 100 mL of 1M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude "Bromo-Fenozide" by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Summary Table:

ParameterValue
Starting Materials2-Bromo-3,5-dimethylbenzoyl chloride, N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)hydrazine
BaseTriethylamine
SolventDichloromethane
Reaction Temperature0-5 °C (addition), then room temperature
Reaction Time4-6 hours
Purification MethodRecrystallization
Expected Product"Bromo-Fenozide"

Mechanistic Insight: Mode of Action of Diacylhydrazine Insecticides

Diacylhydrazine insecticides act as non-steroidal ecdysone agonists. They bind to the ecdysone receptor complex, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. This binding event triggers a premature and incomplete molt, leading to the cessation of feeding and ultimately, the death of the insect larva.

The following diagram illustrates this mechanism:

Caption: Mechanism of action of diacylhydrazine insecticides.

Conclusion and Future Perspectives

2-Bromo-3,5-dimethylbenzoic acid is a promising and versatile building block for the synthesis of novel agrochemicals. The hypothetical synthesis of "Bromo-Fenozide" detailed in this guide demonstrates a clear and scientifically sound pathway to new diacylhydrazine insecticides. The presence of the bromine atom opens up avenues for further chemical modification, which could lead to the discovery of next-generation insecticides with improved performance characteristics. Researchers are encouraged to explore the synthetic routes outlined in this document and to investigate the biological activity of the resulting compounds.

References

  • ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture. (2022). University of Florida, IFAS Extension. [Link]

  • The Synthesis of Methoxyfenozide and Tebufenozide: The Role of 4-Ethylbenzoyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Methoxyfenozide (Ref: RH 2485). (n.d.). AERU, University of Hertfordshire. [Link]

  • What are the synthesis and content detection methods for 3,5-dimethylbenzoic acid? (n.d.). FAQ. [Link]

  • Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. (n.d.).

Sources

Method

Topic: One-Pot Suzuki-Miyaura Coupling and Amidation of 2-Bromo-3,5-dimethylbenzoic Acid for Accelerated Library Synthesis

An Application Note for Researchers and Drug Development Professionals Abstract This application note details a highly efficient, one-pot, two-step synthetic protocol for the synthesis of novel biaryl amides starting fro...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a highly efficient, one-pot, two-step synthetic protocol for the synthesis of novel biaryl amides starting from 2-Bromo-3,5-dimethylbenzoic acid. Biaryl scaffolds are privileged structures in medicinal chemistry, and the ability to rapidly diversify them is crucial for modern drug discovery programs. By telescoping a Suzuki-Miyaura cross-coupling with a subsequent amidation reaction, this methodology circumvents the need for intermediate isolation and purification, thereby saving time, reducing solvent waste, and often improving overall yields. We provide a detailed, step-by-step protocol, discuss the rationale behind reagent selection, and offer troubleshooting insights for researchers aiming to construct libraries of diverse chemical entities for screening and lead optimization.

Introduction: The Strategic Value of One-Pot Synthesis

In the landscape of pharmaceutical research, efficiency is paramount. The synthesis of compound libraries for structure-activity relationship (SAR) studies often requires numerous, repetitive synthetic steps. Multi-step syntheses that are conducted in a single reaction vessel, known as one-pot reactions, offer a streamlined alternative to traditional, sequential approaches.[1] These processes are inherently more efficient by reducing the number of work-up and purification procedures, which minimizes material loss and decreases solvent consumption.[2]

2-Bromo-3,5-dimethylbenzoic acid is a valuable and sterically-defined building block. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety offers a readily modifiable site for introducing diversity.[3] The synthesis of biaryl compounds, in particular, is a cornerstone of modern drug discovery, as this motif is present in numerous approved drugs.[4][5] The Suzuki-Miyaura coupling is arguably the most robust and widely used method for constructing biaryl C-C bonds due to its mild reaction conditions and exceptional functional group tolerance.[6]

This guide describes a powerful one-pot sequence that first utilizes a Suzuki-Miyaura reaction to couple 2-Bromo-3,5-dimethylbenzoic acid with a diverse range of arylboronic acids. The resulting biaryl carboxylic acid intermediate is then directly converted to a biaryl amide in situ through the addition of an amine and a coupling agent. This strategy enables the rapid generation of a two-dimensional compound library from a single starting material.

Reaction Scheme and Mechanism

The overall transformation is a palladium-catalyzed Suzuki-Miyaura coupling followed by a peptide coupling-style amidation.

Step 1: Suzuki-Miyaura Cross-Coupling The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst, forming a Pd(II) complex. Following this, transmetalation occurs where an aryl group from the boronic acid (activated by a base) displaces the bromide on the palladium center. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7][8]

Step 2: In-Situ Amidation Once the coupling is complete, the carboxylic acid of the biaryl intermediate is activated to make it more susceptible to nucleophilic attack. Common activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) form a highly reactive intermediate. The subsequent addition of a primary or secondary amine leads to the formation of the stable amide bond.

Experimental Workflow and Visualization

The following diagram outlines the sequential logic of the one-pot procedure.

G cluster_0 One-Pot Reaction Vessel cluster_1 A Start: 2-Bromo-3,5-dimethylbenzoic Acid + Arylboronic Acid C Intermediate: Biaryl Carboxylic Acid (Not Isolated) A->C Step 1: Suzuki Coupling (Heat, Inert Atm.) B Suzuki Coupling Reagents: Pd Catalyst, Base, Solvent B->C E Final Product: Biaryl Amide C->E Step 2: Amidation (Room Temp.) D Amidation Reagents: Amine, Coupling Agents (EDC/HOBt) D->E F Work-up & Purification E->F Isolation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-Bromo-3,5-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this syn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3,5-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the procedures for your specific laboratory context.

Section 1: The Core Challenge – Regioselectivity

A fundamental challenge in synthesizing 2-Bromo-3,5-dimethylbenzoic acid is achieving the desired regioselectivity. A common initial thought is the direct electrophilic bromination of 3,5-dimethylbenzoic acid. However, this approach is fraught with difficulty.

Frequently Asked Question (FAQ): Why is direct bromination of 3,5-dimethylbenzoic acid not a viable route to obtaining the 2-bromo isomer in high yield?

Answer: The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already on the benzene ring. In 3,5-dimethylbenzoic acid, we have three substituents with competing influences:

  • Two Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups. They increase the electron density at positions C2, C4, and C6, making them more susceptible to electrophilic attack.

  • One Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring, particularly from the ortho and para positions, and directs incoming electrophiles to the meta positions (C5, which is already substituted).

The powerful activating effects of the two methyl groups dominate the reaction. They strongly activate the C2, C4, and C6 positions. The C4 and C6 positions are sterically accessible and electronically activated, making them the most likely sites for bromination. The desired C2 position is not only flanked by two bulky groups (a methyl and a carboxylic acid), creating significant steric hindrance, but is also ortho to the deactivating carboxylic acid group.[1][2] Consequently, direct bromination typically yields a mixture of isomers, with 4-Bromo-3,5-dimethylbenzoic acid and 6-Bromo-3,5-dimethylbenzoic acid being the major products, making the isolation of the desired 2-bromo isomer difficult and low-yielding.

Caption: Competing factors in the direct bromination of 3,5-dimethylbenzoic acid.

Section 2: Recommended Synthetic Strategies

To overcome the challenge of regioselectivity, we recommend two robust methods that offer superior control and higher yields of the desired 2-bromo isomer.

FeatureStrategy A: Sandmeyer ReactionStrategy B: Directed Ortho-Metalation (DoM)
Starting Material 2-Amino-3,5-dimethylbenzoic acid3,5-dimethylbenzoic acid
Key Transformation Diazotization of an amino group, followed by displacement with bromide.Ortho-deprotonation directed by the carboxylate, followed by quenching with an electrophilic bromine source.
Overall Yield Good to ExcellentModerate to Good
Scalability Readily scalableScalable, but requires strict control of anhydrous conditions and temperature.
Pros High regioselectivity, well-established classical reaction.[3][4]Utilizes readily available starting material, powerful method for ortho-functionalization.
Cons Requires a specific starting material which may need to be synthesized. Diazonium salts can be unstable.[5]Requires strictly anhydrous conditions, cryogenic temperatures, and handling of pyrophoric organolithium reagents.

Section 3: Troubleshooting Guides

This section addresses common issues encountered during the synthesis using the recommended strategies.

Strategy A: Troubleshooting the Sandmeyer Reaction

G cluster_diazotization Problem Area: Diazotization Step cluster_sandmeyer Problem Area: Sandmeyer Step (CuBr) start Low Yield or Reaction Failure in Sandmeyer Synthesis temp Incorrect Temperature? (> 5°C) start->temp reagents Reagent Quality Issue? start->reagents tar Tarry Byproducts Formed? start->tar side_reactions Phenol/Deamination Products? start->side_reactions decomp Diazonium salt decomposes temp->decomp no_diazonium Incomplete diazotization reagents->no_diazonium cause_tar Poor CuBr quality or excess nitrite remains tar->cause_tar cause_side Reaction with H₂O or radical side reactions side_reactions->cause_side

Caption: Troubleshooting logic for the Sandmeyer reaction pathway.

Q1: My diazotization reaction of 2-amino-3,5-dimethylbenzoic acid is failing or giving a low yield. What is going wrong?

A1: Successful diazotization hinges on the stability of the diazonium salt, which is notoriously unstable at higher temperatures.

  • Possible Cause 1: Temperature Control. The reaction must be maintained between 0-5 °C.[6] Above this temperature, the diazonium salt rapidly decomposes, often visualized by the evolution of nitrogen gas and the formation of dark, tarry substances.

    • Solution: Ensure your ice bath is well-maintained throughout the addition of sodium nitrite. Add the sodium nitrite solution slowly, dropwise, to allow for effective heat dissipation.

  • Possible Cause 2: Reagent Quality. The reaction is sensitive to the purity of the reagents.

    • Solution: Use a fresh, unopened bottle of sodium nitrite if possible. Ensure the hydrochloric or hydrobromic acid used is of sufficient concentration. The starting amine should be pure.

Q2: The final Sandmeyer step with copper(I) bromide produces a low yield of 2-Bromo-3,5-dimethylbenzoic acid along with significant tarry byproducts.

A2: The displacement of the diazonium group is a radical-nucleophilic aromatic substitution, and side reactions can be prevalent if not carefully controlled.[3]

  • Possible Cause 1: Impure Copper(I) Bromide. Cu(I) can oxidize to Cu(II) on exposure to air, which is less effective as a catalyst for this transformation.

    • Solution: Use freshly prepared CuBr or high-purity commercial CuBr. Some procedures even call for washing the CuBr with acid to remove any oxidized species immediately before use.

  • Possible Cause 2: Excess Nitrous Acid. Any remaining sodium nitrite from the first step can interfere with the copper-catalyzed reaction.

    • Solution: Some protocols recommend adding a small amount of urea or sulfamic acid after diazotization is complete to quench any excess nitrous acid before adding the copper catalyst.

  • Possible Cause 3: Premature Decomposition. Adding the diazonium salt solution too quickly to a hot CuBr solution can cause violent decomposition and tar formation.

    • Solution: Add the cold diazonium salt solution slowly to the CuBr solution while monitoring for gas evolution. Maintain the recommended temperature for the Sandmeyer step (this can vary by protocol, from room temperature to gentle heating).[5]

Q3: My product is contaminated with 3,5-dimethylphenol. How can this be avoided?

A3: The formation of phenol is a classic side reaction where water acts as a nucleophile, displacing the diazonium group. This is especially problematic if the reaction mixture is allowed to warm up before the bromide has been successfully added.

  • Solution: Minimize the amount of water in the reaction where possible and adhere strictly to the low-temperature conditions (0-5 °C) until the CuBr is added. Ensure the bromide from the CuBr reagent is present in sufficient concentration to outcompete water as the nucleophile.

Strategy B: Troubleshooting Directed Ortho-Metalation (DoM)

Q1: After adding the organolithium reagent and the bromine source, I only recover my 3,5-dimethylbenzoic acid starting material.

A1: This indicates a failure in the initial deprotonation (lithiation) step.

  • Possible Cause 1: Wet Reagents or Glassware. Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are extremely strong bases and will react instantly with any proton source, especially water.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under a stream of inert gas). All solvents (e.g., THF, diethyl ether) must be freshly distilled from an appropriate drying agent (like sodium/benzophenone) and handled under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause 2: Inactive Organolithium Reagent. n-BuLi and other organolithiums degrade over time, especially with improper storage.

    • Solution: Titrate the organolithium reagent before use to determine its exact molarity. Use a fresh bottle if significant degradation is suspected.

  • Possible Cause 3: Incorrect Stoichiometry. The carboxylic acid proton is the most acidic and will be removed first. A second equivalent of the base is required to deprotonate the ortho C-H bond.

    • Solution: Ensure at least two equivalents of the organolithium reagent are used relative to the 3,5-dimethylbenzoic acid.

Q2: The reaction yields a mixture of brominated products instead of just the 2-bromo isomer.

A2: This suggests a loss of regioselectivity, which can happen if the lithiated intermediate is not stable.

  • Possible Cause: Temperature Fluctuation. The ortho-lithiated species can be unstable at higher temperatures and may rearrange or react non-selectively.

    • Solution: Maintain a very low temperature (typically -78 °C, a dry ice/acetone bath) throughout the addition of the organolithium reagent and before the addition of the bromine source.[7] Do not let the reaction warm up at any point during this process.

Q3: The workup procedure is messy and my isolated yield is very low.

A3: The workup for organometallic reactions needs to be performed carefully to avoid emulsions and product loss.

  • Possible Cause: Quenching. Quenching a reaction containing excess strong base directly with water can be highly exothermic and messy.

    • Solution: Quench the reaction at low temperature (-78 °C) by slowly adding a proton source like a saturated aqueous solution of ammonium chloride (NH₄Cl) before allowing it to warm to room temperature. After quenching, the pH must be adjusted. Acidify the aqueous layer with HCl (e.g., 1M or 2M) to protonate the carboxylate and precipitate the product or enable its extraction into an organic solvent.

Section 4: Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

This protocol assumes the availability of 2-Amino-3,5-dimethylbenzoic acid.

Step 1: Diazotization of 2-Amino-3,5-dimethylbenzoic acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-3,5-dimethylbenzoic acid (1.0 eq) in a solution of concentrated hydrobromic acid (HBr, ~48%, 3.0-4.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath. The amine salt may precipitate as a fine slurry.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in additional concentrated HBr. Cool this solution in an ice bath.

  • Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.[5]

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Pour the reaction mixture into a beaker of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic extracts and wash with water, then with saturated sodium bicarbonate solution to extract the acidic product.

  • Carefully acidify the bicarbonate extract with concentrated HCl until the pH is ~1-2. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-Bromo-3,5-dimethylbenzoic acid.

Protocol B: Synthesis via Directed Ortho-Metalation

⚠️ SAFETY FIRST: This procedure involves pyrophoric and highly reactive organolithium reagents. It must be conducted by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

Step 1: Lithiation

  • Add 3,5-dimethylbenzoic acid (1.0 eq) to an oven-dried, three-necked flask under a positive pressure of argon.

  • Add anhydrous tetrahydrofuran (THF) via cannula or syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly, add n-butyllithium (n-BuLi, 2.1-2.2 eq, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 2-3 hours to ensure complete formation of the di-anion.

Step 2: Bromination (Quench)

  • While maintaining the temperature at -78 °C, slowly add a solution of 1,2-dibromoethane (1.5 eq) or another suitable electrophilic bromine source in anhydrous THF.

  • Stir the mixture at -78 °C for another 1-2 hours.

Step 3: Workup and Purification

  • While still cold, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 2-Bromo-3,5-dimethylbenzoic acid.

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11.
  • Baridan, M., et al. (2019). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal, 25(38), 8968-8972. Available at: [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Available at: [Link]

  • PrepChem. (2023). Preparation of 2-bromobenzoic acid. Available at: [Link]

  • Ullah, F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(46), 25996-26029. Available at: [Link]

  • Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dimethylbenzoic acid. Available at: [Link]

  • Quibell, J. M., et al. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]

  • Wang, H., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(30), 8686-8692. Available at: [Link]

  • NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN101492343B - Process for producing 3,5-dimethyl bromobenzene.
  • Quora. (2018). Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid?. Available at: [Link]

  • Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • Organic Syntheses. (n.d.). Mesitoic acid. Available at: [Link]

  • PrepChem. (2023). Preparation of 3-bromobenzoic acid. Available at: [Link]

  • da Silva, A. J. M., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 29(9), 1953-1962. Available at: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Angewandte Chemie International Edition, 44(26), 4046-4048. Available at: [Link]

  • ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired... Available at: [Link]

  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • ResearchGate. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Available at: [Link]

  • PrepChem. (2023). Preparation of 3,5-dimethylbenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
  • SciELO. (2016). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link]

  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-3,5-dimethylbenzoic Acid by Recrystallization

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-bromo-3,5-dimethylbenzoic acid via recrystallization. It is structu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-bromo-3,5-dimethylbenzoic acid via recrystallization. It is structured to address common challenges and frequently asked questions, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-bromo-3,5-dimethylbenzoic acid, offering explanations and actionable solutions.

Question 1: My 2-bromo-3,5-dimethylbenzoic acid is "oiling out" instead of crystallizing. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystalline structure. This phenomenon is often encountered when the melting point of the compound is low relative to the boiling point of the solvent or when significant impurities are present.

  • [1]Causality: The high concentration of the solute at a temperature above its melting point leads to the formation of a supersaturated liquid phase. Impurities can also disrupt the crystal lattice formation, favoring an amorphous oil.

  • Step-by-Step Solution:

    • Re-dissolution: Gently warm the flask to redissolve the oil into the solvent.

    • Solvent Addition: Add a small amount of additional hot solvent to decrease the saturation level of the solution. 3[1]. Slow Cooling: Allow the solution to cool much more slowly. An effective technique is to leave the hot solution on a cooling hot plate or insulate the flask to slow heat loss. This [1]provides the necessary time for proper crystal nucleation and growth.

    • Solvent System Re-evaluation: If oiling persists, the chosen solvent system may be inappropriate. Consider a solvent with a lower boiling point or a different solvent mixture.

Question 2: After cooling, very few or no crystals have formed. What should I do?

Answer:

A lack of crystal formation typically indicates that the solution is not sufficiently supersaturated upon cooling. This is usually due to using an excessive amount of solvent.

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility limit in the cold solvent. If too much solvent is used, the compound remains in solution even at lower temperatures.

  • Step-by-Step Solution:

    • Solvent Reduction: Reheat the solution and gently boil off a portion of the solvent to increase the concentration of the 2-bromo-3,5-dimethylbenzoic acid. Be ca[2]utious not to evaporate too much solvent, which could lead to rapid, impure crystallization.

    • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can induce crystallization by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure 2-bromo-3,5-dimethylbenzoic acid to the solution. This "seed" crystal acts as a template for further crystallization.

    • Extended Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

Question 3: The recrystallized product is colored, but the pure compound should be white. How can I remove the colored impurities?

Answer:

Colored impurities are common in organic synthesis and can often be effectively removed by treatment with activated carbon.

  • Causality: Colored impurities are typically large, polarizable molecules with extended conjugated systems. Activated carbon has a high surface area with a network of pores that can adsorb these impurity molecules.

  • Step-by-Step Solution:

    • Dissolution: Dissolve the crude, colored 2-bromo-3,5-dimethylbenzoic acid in the minimum amount of hot recrystallization solvent.

    • Activated Carbon Treatment:

      • Allow the solution to cool slightly to prevent flash boiling.

      • Add a small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution.

      • Gently swirl the mixture and briefly reheat it to boiling.

    • Hot Filtration:

      • Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

      • It is advisable to pre-heat the filtration apparatus (funnel and receiving flask) to minimize heat loss.

    • Crystallization and Isolation: Allow the hot, colorless filtrate to cool slowly to induce crystallization. Collect the pure, white crystals by suction filtration.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the recrystallization of 2-bromo-3,5-dimethylbenzoic acid.

What is the ideal solvent for recrystallizing 2-bromo-3,5-dimethylbenzoic acid?

The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For a[3]romatic carboxylic acids like 2-bromo-3,5-dimethylbenzoic acid, a common and effective approach is to use a mixed solvent system.

  • Rationale: A single solvent may not provide the optimal solubility profile. A mixed solvent system, often consisting of a "soluble" solvent and a "less soluble" solvent, allows for fine-tuning of the solubility.

  • Recommended Solvent Systems:

    • Ethanol/Water: 2-bromo-3,5-dimethylbenzoic acid is generally soluble in hot ethanol and less soluble in water. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

    • Acetic Acid/Water: Glacial acetic acid can be an effective solvent for dissolving the crude product, followed by the addition of water to induce precipitation. Howev[4]er, care must be taken due to the corrosive nature of acetic acid.

    • Hexane/Ethyl Acetate: This combination can also be effective, with ethyl acetate being the more polar, "soluble" solvent and hexane being the nonpolar, "less soluble" solvent.

So[5]lvent System"Soluble" Solvent"Less Soluble" SolventRationale
Ethanol/WaterEthanolWaterGood for moderately polar compounds.
A[5]cetic Acid/WaterAcetic AcidWaterEffective for many aromatic carboxylic acids.
H[4]exane/Ethyl AcetateEthyl AcetateHexaneUseful for compounds with intermediate polarity.

[5]What are the potential impurities in crude 2-bromo-3,5-dimethylbenzoic acid?

The impurities in crude 2-bromo-3,5-dimethylbenzoic acid will depend on the synthetic route used for its preparation. Common impurities can include:

  • Unreacted Starting Materials: For example, 3,5-dimethylbenzoic acid if the bromination reaction did not go to completion.

  • Isomeric Byproducts: Other brominated isomers of 3,5-dimethylbenzoic acid may be formed.

  • Reagents and Catalysts: Residual reagents from the synthesis, such as N-bromosuccinimide (NBS) or bromine, and any catalysts used.

  • [6]Products of Side Reactions: Depending on the reaction conditions, other side products may be formed.

Wh[7]at is the expected yield and purity of the recrystallized product?

The yield of a recrystallization is highly dependent on the initial purity of the crude product and the careful execution of the procedure. A typical recovery is in the range of 70-90%. The purity of the recrystallized product should be significantly higher than the crude material. Purity can be assessed by:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Chromatographic Techniques: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity by comparing the recrystallized product to the crude material and a pure standard.

[7]Experimental Workflow and Visualization

Detailed Recrystallization Protocol (Ethanol/Water System)

  • Dissolution: Place the crude 2-bromo-3,5-dimethylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude_product Crude 2-Bromo-3,5- dimethylbenzoic Acid add_solvent Add Minimum Hot 'Soluble' Solvent (e.g., Ethanol) crude_product->add_solvent dissolved_solution Hot, Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolved_solution->hot_filtration add_antisolvent Add Hot 'Less Soluble' Solvent to Cloud Point (e.g., Water) hot_filtration->add_antisolvent clarify Add Drop of Hot 'Soluble' Solvent add_antisolvent->clarify saturated_solution Clear, Saturated Hot Solution clarify->saturated_solution slow_cool Slow Cooling to Room Temperature saturated_solution->slow_cool ice_bath Ice Bath Cooling slow_cool->ice_bath suction_filtration Suction Filtration ice_bath->suction_filtration wash_crystals Wash with Cold Solvent Mixture suction_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: Workflow for the purification of 2-bromo-3,5-dimethylbenzoic acid.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Google Patents. US3642883A - Process for removal of aromatic bromine in benzoic acid production.
  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structural Reports Online, 70(Pt 10), o1139–o1140. Available from: [Link]

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available from: [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. Available from: [Link]

  • Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. ResearchGate. Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • PubMed. Crystal structure of 2-bromo-benzoic acid at 120 K: a redetermination. Available from: [Link]

  • Li, P., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(23), 5727. Available from: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • European Patent Office. EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Available from: [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available from: [Link]

  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available from: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Scribd. Exp 2 - Recrystallization of Benzoic Acid. Available from: [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Bromination of 3,5-Dimethylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the bromination of 3,5-dimethylbenzoic acid. We will delve into the mechanistic intricaci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the bromination of 3,5-dimethylbenzoic acid. We will delve into the mechanistic intricacies of this reaction, troubleshoot the formation of common side products, and provide validated protocols to enhance reaction selectivity and yield. Our approach is grounded in fundamental chemical principles to empower you with the expertise to navigate the complexities of electrophilic aromatic substitution on this uniquely substituted scaffold.

Core Concepts: The Challenge of Selectivity

The bromination of 3,5-dimethylbenzoic acid is a classic example of electrophilic aromatic substitution (EAS), where an electrophilic bromine species replaces a hydrogen atom on the aromatic ring.[1] The primary challenge arises from the competing directing effects of the substituents.

  • Activating Groups: The two methyl (-CH₃) groups are electron-donating and activate the ring, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

  • Deactivating Group: The carboxylic acid (-COOH) group is electron-withdrawing, deactivating the ring and directing electrophiles to the meta positions (positions 2 and 6).[2]

This confluence of effects means that positions 2, 4, and 6 are all potential sites of reaction. Achieving high selectivity for a single isomer requires precise control over reaction conditions.

Caption: Directing influences on the 3,5-dimethylbenzoic acid ring.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the bromination of 3,5-dimethylbenzoic acid, providing mechanistic explanations and actionable solutions.

Q1: My reaction produces a mixture of isomers (2-bromo- and 4-bromo-). How can I improve selectivity?

Answer: The formation of multiple isomers is the most common challenge. The 2-, 4-, and 6- positions are all electronically activated. However, the 2- and 6- positions are sterically hindered by the adjacent bulky carboxylic acid group. Therefore, the 4-position is often the kinetically favored product.

  • Mechanistic Insight: Electrophilic aromatic substitution proceeds via a positively charged intermediate (an arenium ion).[1] The stability of this intermediate determines the major product. While all three potential intermediates (attack at C2, C4, or C6) are stabilized by the methyl groups, steric hindrance from the COOH group raises the activation energy for attack at the C2 and C6 positions.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy, which is typically substitution at the least sterically hindered position (C4).

    • Solvent Choice: The polarity of the solvent can influence the transition state. Experimenting with less polar solvents may enhance selectivity.

    • Catalyst Loading: Use the minimum effective amount of Lewis acid catalyst (e.g., FeBr₃). Excess catalyst can decrease selectivity.

Q2: I am observing bromination of the methyl group (-CH₂Br) instead of the aromatic ring. What went wrong?

Answer: This indicates that the reaction is proceeding via a radical mechanism (benzylic bromination) rather than an electrophilic one.

  • Mechanistic Insight: Benzylic hydrogens (hydrogens on a carbon adjacent to an aromatic ring) are susceptible to abstraction by radicals because the resulting benzylic radical is resonance-stabilized.[3] Reagents like N-Bromosuccinimide (NBS), often used in the presence of light or a radical initiator (e.g., AIBN), are specifically designed for this type of reaction.[4][5]

  • Troubleshooting Steps:

    • Choice of Brominating Agent: For ring bromination, use molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).[6] Avoid radical-specific reagents like NBS or DBDMH unless benzylic bromination is the goal.[7]

    • Exclude Radical Initiators: Ensure the reaction is run in the dark and that no radical initiators are present. Contaminants in starting materials or solvents can sometimes initiate radical pathways.

Q3: My primary side product has lost the carboxylic acid group entirely. Why is this happening?

Answer: You are observing decarboxylative bromination, a reaction where the -COOH group is replaced by a bromine atom, yielding 1-bromo-3,5-dimethylbenzene.

  • Mechanistic Insight: This process, analogous to the Hunsdiecker reaction, can occur under specific conditions, particularly with certain metal salts or through thermal or photochemical pathways that favor the formation of an aryl radical after the loss of CO₂.[8][9][10] While not typical under standard EAS conditions, certain reagents can promote this side reaction.

  • Troubleshooting Steps:

    • Verify Reagents: Ensure you are using a standard EAS protocol (e.g., Br₂/FeBr₃). Reagents like tetrabutylammonium tribromide can facilitate decarboxylative bromination.[8][11]

    • Control Temperature: Avoid excessive temperatures, as thermal decarboxylation can precede or occur concurrently with bromination, leading to the bromination of mesitylene.[12]

Q4: My yield is low, and I've isolated di- and tri-brominated products. How can this be prevented?

Answer: The formation of polybrominated species is a result of over-reaction, where the initial product, which is still activated by the methyl groups, undergoes a second substitution.

  • Mechanistic Insight: The mono-brominated product is still an activated aromatic ring and can react with any excess brominating agent present.

  • Troubleshooting Steps:

    • Stoichiometry is Key: Use a slight deficit or exactly one equivalent of the brominating agent (Br₂). Add the bromine slowly and portion-wise to maintain a low concentration in the reaction mixture.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

    • Lower Temperature: Conducting the reaction at a lower temperature will slow down both the primary and secondary bromination steps, allowing for better control.

Summary of Troubleshooting Strategies

Problem Potential Cause(s) Recommended Solutions
Mixture of Isomers Competing electronic and steric effects.Lower reaction temperature; use minimal catalyst; screen different solvents.
Benzylic Bromination (-CH₂Br) Radical reaction conditions (e.g., NBS, light, initiator).Use electrophilic conditions (Br₂/FeBr₃); run reaction in the dark.[3][6]
Decarboxylative Bromination Use of specific reagents; high temperatures.Adhere to standard EAS conditions; avoid excessive heat.[8][12]
Over-bromination Excess brominating agent; long reaction time.Use ≤ 1 equivalent of Br₂; add bromine slowly; monitor reaction progress closely.
Low Conversion Insufficiently active catalyst; low temperature.Ensure catalyst is anhydrous and active; slightly increase temperature or reaction time.

Visualization of Reaction Pathways

The following diagram illustrates the desired electrophilic substitution pathway versus the common side reactions.

Bromination_Pathways cluster_EAS Electrophilic Aromatic Substitution (Desired) cluster_Side Side Reactions (Undesired) start 3,5-Dimethylbenzoic Acid prod_4_bromo 4-Bromo-3,5-dimethylbenzoic Acid (Major Product) start->prod_4_bromo Br₂ / FeBr₃ (Low Temp) prod_2_bromo 2-Bromo-3,5-dimethylbenzoic Acid (Minor Isomer) start->prod_2_bromo Br₂ / FeBr₃ (Steric Hindrance) prod_benzyl Benzylic Bromination Product start->prod_benzyl NBS / Light (Radical Pathway) prod_decarb Decarboxylative Bromination Product (1-Bromo-3,5-dimethylbenzene) start->prod_decarb Heat / Specific Reagents (Decarboxylation) over_brom Di-bromo Products prod_4_bromo->over_brom Excess Br₂

Caption: Reaction pathways in the bromination of 3,5-dimethylbenzoic acid.

Recommended Protocol: Selective Synthesis of 4-Bromo-3,5-dimethylbenzoic Acid

This protocol is designed to favor electrophilic aromatic substitution at the C4 position while minimizing side reactions.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Liquid Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., containing sodium thiosulfate solution to neutralize HBr gas), dissolve 3,5-dimethylbenzoic acid (1 equivalent) in anhydrous DCM.

  • Catalyst Addition: Add anhydrous FeBr₃ (approx. 0.05 equivalents) to the solution. Stir the mixture in the dark.

  • Bromine Addition: Cool the flask in an ice bath (0 °C). In the dropping funnel, prepare a solution of Br₂ (1.0 equivalent) in a small amount of anhydrous DCM. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes with vigorous stirring. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution until the orange/brown color of excess bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and HBr), and brine.

  • Acidification & Extraction: Combine all aqueous layers from the previous step. Cool the combined aqueous phase in an ice bath and acidify to pH ~2 with 1 M HCl. The product should precipitate. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts from the acidification step, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-bromo-3,5-dimethylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.[13][14]

References

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(15), 3801–3806. [Link]

  • NIH National Center for Biotechnology Information. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PubMed Central. [Link]

  • Bunnett, J. F., & Rauhut, M. M. (1957). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 37, 8. [Link]

  • University of the West Indies. (2004). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Chemistry 3719L – Lab Session 6. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 18, 2026, from [Link]

  • Simple Steps to Organic Chemistry. (2023, February 28). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved January 18, 2026, from [Link]

  • Goossen, L. J., & Lauth-de Viguerie, N. (2007). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Organic Letters, 9(19), 3707–3709. [Link]

  • Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • Chad's Prep. (2018, September 20). 18.2a EAS Bromination and Chlorination [Video]. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination Reagent Guide. Retrieved January 18, 2026, from [Link]

  • Google Patents. (2000). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Song, C., & Schobert, H. H. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 677–684. [Link]

  • Chemistry Stack Exchange. (2018). Bromination on aromatic compound. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired... [Image]. Retrieved January 18, 2026, from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved January 18, 2026, from [Link]

  • Chemia. (2022). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions. Retrieved January 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Removing 3,5-Dimethylbenzoic Acid

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter a common yet critical hurdle in their workf...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter a common yet critical hurdle in their workflow: the removal of unreacted 3,5-dimethylbenzoic acid from a final product. As an aromatic carboxylic acid frequently used in the synthesis of pharmaceuticals and other fine chemicals, its effective removal is paramount for achieving high product purity.[1][2]

This document moves beyond simple step-by-step instructions. It provides a troubleshooting framework, explaining the chemical principles that underpin each purification strategy. By understanding the "why" behind a technique, you can adapt and optimize these methods for your specific reaction context.

Part 1: Foundational Knowledge - Physicochemical Properties

The success of any purification strategy hinges on exploiting the differences in physical and chemical properties between the desired product and the impurity. 3,5-Dimethylbenzoic acid possesses a key functional group—the carboxylic acid—that dictates its behavior. Its properties are summarized below.

Table 1: Physicochemical Properties of 3,5-Dimethylbenzoic Acid

Property Value Source
Molecular Formula C₉H₁₀O₂ [1]
Molecular Weight 150.17 g/mol [3][4]
Appearance White to light yellow crystalline solid [1][3]
Melting Point 169-171 °C [3]
pKa (at 25 °C) 4.32 [3][5]

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and ether. |[1][3][6] |

The most critical property for purification is its pKa of 4.32 . This acidity allows for its conversion into a highly water-soluble carboxylate salt upon reaction with a base, a principle that forms the cornerstone of the most common purification technique: acid-base extraction.[7]

Part 2: Troubleshooting FAQs - Selecting Your Purification Strategy

This section addresses common scenarios encountered during reaction work-ups in a question-and-answer format.

FAQ 1: What is the most common and straightforward method to remove 3,5-dimethylbenzoic acid from a neutral organic product?

Answer: The most robust and widely applicable method is acid-base extraction .[8]

Causality & Rationale: This technique exploits the dramatic change in solubility of 3,5-dimethylbenzoic acid upon deprotonation.

  • Protonated State (R-COOH): In its acidic form, the compound is largely non-polar and preferentially dissolves in organic solvents like ethyl acetate or dichloromethane (DCM).

  • Deprotonated State (R-COO⁻Na⁺): When you wash the organic solution with an aqueous basic solution (e.g., sodium bicarbonate), the acid is deprotonated to form its sodium salt, sodium 3,5-dimethylbenzoate. This salt is ionic and therefore highly soluble in the aqueous phase.[9]

Your neutral organic product, lacking an acidic proton, will not react with the base and will remain in the organic layer. This allows for a clean separation of the unreacted starting material from your product.[10]

FAQ 2: My product is base-sensitive (e.g., an ester). How can I safely remove the unreacted acid without hydrolyzing my product?

Answer: Use a mild aqueous base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) for the extraction instead of a strong base like sodium hydroxide (NaOH).

Causality & Rationale: Esters are susceptible to hydrolysis (cleavage) under strongly basic conditions (saponification).

  • Strong Bases (e.g., NaOH): A strong base will readily hydrolyze the ester, leading to significant product loss.

  • Weak Bases (e.g., NaHCO₃): Sodium bicarbonate is a weak base that is still sufficiently basic (pKa of conjugate acid H₂CO₃ is ~6.4) to deprotonate 3,5-dimethylbenzoic acid (pKa ~4.32) but is generally not strong enough to promote rapid hydrolysis of the ester product.[8][9]

Troubleshooting Tip: When using sodium bicarbonate, be aware of CO₂ gas evolution. Always swirl the separatory funnel without the stopper first and vent frequently to release pressure safely.[11]

FAQ 3: I'm seeing a lot of streaking/tailing on my silica gel TLC plate. How can I improve the separation for column chromatography?

Answer: Add a small amount of a volatile acid, typically 1-2% acetic acid or 0.5% formic acid , to your mobile phase (eluent).

Causality & Rationale: Silica gel has a slightly acidic surface (due to silanol groups, Si-OH), but it can still interact strongly with the polar carboxylic acid group of your compound. This leads to a mix of interactions, causing the compound to "streak" or "tail" down the plate or column instead of moving as a tight band.

By adding a stronger acid to the eluent, you create an acidic environment that ensures the 3,5-dimethylbenzoic acid remains fully protonated (R-COOH). This suppresses its ionization and minimizes strong, undesirable interactions with the silica stationary phase, resulting in sharper bands and better separation.[12] This technique is essential for achieving good resolution when separating carboxylic acids on silica gel.

FAQ 4: My product is also acidic. How can I separate it from 3,5-dimethylbenzoic acid?

Answer: When acid-base extraction is not feasible, flash column chromatography or recrystallization are the preferred methods.

  • Flash Column Chromatography: This is the most versatile approach. If the polarities of your acidic product and 3,5-dimethylbenzoic acid are sufficiently different, you can achieve separation. As discussed in FAQ 3, be sure to add a small amount of acid to your eluent to prevent tailing. For very polar acids, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide a better separation.[13][14]

  • Recrystallization: This method can be highly effective if your product and the unreacted acid have significantly different solubilities in a chosen solvent system. The process involves dissolving the crude mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble compound will crystallize out, leaving the more soluble one in the solution. You may need to screen several solvents to find one that provides adequate separation.[6]

Part 3: Detailed Experimental Protocols

These protocols provide standardized workflows for the most common purification techniques.

Protocol 1: Standard Acid-Base Extraction

This protocol is ideal for separating 3,5-dimethylbenzoic acid from a neutral or basic product that is not sensitive to mild base.

Materials:

  • Crude reaction mixture dissolved in an immiscible organic solvent (e.g., Ethyl Acetate, DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • CAUTION: Swirl the unstoppered funnel gently to initiate the reaction. Vigorous CO₂ evolution will occur.

  • Once the initial effervescence subsides, stopper the funnel, invert it, and immediately open the stopcock to vent the pressure.

  • Shake the funnel for 30-60 seconds, venting frequently.

  • Allow the layers to separate completely. The top layer is typically the organic phase if using a solvent less dense than water (like ethyl acetate), and the bottom layer is the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the wash (steps 2-7) with NaHCO₃ solution one more time to ensure complete removal of the acid.

  • Wash the organic layer with deionized water, followed by brine to break up any emulsions and remove excess water.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains your purified product, free of 3,5-dimethylbenzoic acid.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol is for separating 3,5-dimethylbenzoic acid from products of similar polarity, including other acidic compounds.

Materials:

  • Silica gel (appropriate for flash chromatography).

  • Crude product mixture.

  • Eluent system (e.g., Hexanes/Ethyl Acetate) determined by TLC analysis.

  • Acetic acid or formic acid.

  • Flash chromatography system or glass column.

Procedure:

  • TLC Analysis: Develop a TLC solvent system that gives good separation between your product and 3,5-dimethylbenzoic acid (aim for a ΔRf > 0.2).

  • Prepare Eluent: Prepare your chosen eluent and add 1% acetic acid by volume (e.g., 10 mL of acetic acid per 1 L of eluent).

  • Pack Column: Pack your chromatography column with silica gel using the prepared acidic eluent.

  • Load Sample: Dissolve your crude product in a minimal amount of the organic solvent (or the eluent itself). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elute: Run the column, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The remaining acetic acid is volatile and will co-evaporate.

Part 4: Visual Workflow Guides

Decision Tree for Purification Method Selection

This diagram helps guide the selection of the most appropriate purification strategy based on the properties of your desired product.

G start Start: Crude Product (contains 3,5-dimethylbenzoic acid) q2 Is the desired product acidic? start->q2 q1 Is the desired product base-sensitive (e.g., ester)? strong_base Wash with strong base (e.g., aq. NaOH) q1->strong_base No weak_base Wash with weak base (e.g., aq. NaHCO3) q1->weak_base Yes q2->q1 No chromatography Use Flash Chromatography (add acid to eluent) q2->chromatography Yes recrystallize Consider Recrystallization chromatography->recrystallize Or

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow

This diagram illustrates the sequential steps and phase separation during a standard acid-base extraction.

G cluster_0 Organic Phase cluster_1 Aqueous Phase start start wash1 wash1 start->wash1 Add NaHCO3(aq) wash2 wash2 wash1->wash2 Add NaHCO3(aq) aq1 aq1 wash1->aq1 Separate Layers final final wash2->final Wash (H2O, Brine) & Dry aq2 aq2 wash2->aq2 Separate Layers combined_aq combined_aq aq1->combined_aq aq2->combined_aq recovered_acid recovered_acid combined_aq->recovered_acid Add HCl(aq)

Caption: Workflow for acid-base extraction.

References

  • PrepChem.com. Preparation of 3,5-dimethylbenzoic acid. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Sieburth, S. M., & Rane, A. M. (1995). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Organic Chemistry, 60(22), 7041–7045. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3,5-dimethyl- (CAS 499-06-9). [Link]

  • Google Patents.
  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • PubChem. 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356. [Link]

  • Google Patents. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • University of Toronto. Lab 5: Esterification. [Link]

  • JoVE. (2020). Video: Extraction - Concept. [Link]

  • Google Patents. EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides.
  • Quick Company. Purification Of Aromatic Carboxylic Acids. [Link]

  • Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • Google Patents. CN102336658A - Production method of 3,5-dimethylbenzoic acid.
  • YouTube. (2024). Flash Column Chromatography. [Link]

  • Semantic Scholar. Production method for 3, 5-dimethylbenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 3,5-dimethyl-. [Link]

  • Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Bromo-3,5-dimethylbenzoic acid

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet common, sterically hindered substrate. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial hurdles faced by researchers working with 2-Bromo-3,5-dimethylbenzoic acid.

Q1: Why is my Suzuki coupling reaction with 2-Bromo-3,5-dimethylbenzoic acid showing low to no conversion?

A1: This is a frequent issue stemming from the steric hindrance of the substrate. The ortho-bromo group, flanked by a methyl and a carboxylic acid group, makes the crucial oxidative addition step of the catalytic cycle challenging.[1][2] Additionally, the electron-donating nature of the two methyl groups can decrease the reactivity of the aryl bromide.[3] Standard Suzuki conditions, like those using Pd(PPh₃)₄, are often insufficient for such demanding substrates.[4]

Q2: I'm observing significant amounts of debromination of my starting material. What's causing this?

A2: Dehalogenation is a common side reaction in Suzuki couplings.[5] It can occur when the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture (often from the solvent or an amine base) instead of undergoing transmetalation.[5] This leads to the reductive elimination of the dehalogenated arene. For sterically hindered substrates, where the desired coupling is slow, this side reaction can become prominent.

Q3: My boronic acid seems to be decomposing, leading to homocoupling byproducts. How can I prevent this?

A3: Protodeboronation, the replacement of the boronic acid group with a proton, is a known issue, especially under harsh basic and aqueous conditions.[5][6] This can lead to the formation of biaryl byproducts from the homocoupling of the remaining boronic acid.[4][5] Using anhydrous conditions, milder bases, or more stable boronic esters can mitigate this problem.[6][7][8]

Q4: The presence of the carboxylic acid group seems to be interfering with the reaction. What is the best way to handle this?

A4: The acidic proton of the carboxylic acid can react with the base, potentially altering the reaction's pH and the base's efficacy in the catalytic cycle. While protection of the carboxylic acid is an option, it adds extra synthetic steps. A more direct approach is the careful selection of the base. Weaker bases or specific conditions that are tolerant of the free carboxylic acid are often successful.[7][9]

II. Troubleshooting Guide: A Deeper Dive

This section provides a systematic approach to overcoming specific experimental challenges.

Issue 1: Inefficient Oxidative Addition - The Primary Hurdle

The palladium catalyst's insertion into the C-Br bond is often the rate-determining step for this substrate.[10]

Symptoms:

  • Low or no consumption of 2-Bromo-3,5-dimethylbenzoic acid.

  • Recovery of starting material.

Causality: The steric bulk around the bromine atom hinders the approach of the palladium catalyst. The electron-rich nature of the aromatic ring also disfavors this step.[3][5]

Solutions & Protocols:

  • Catalyst and Ligand Selection is Crucial: Standard catalysts are often ineffective.[4] More active systems employing bulky, electron-rich phosphine ligands are required to promote oxidative addition.[2][11]

    • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent choices for sterically hindered substrates.[2][6] N-heterocyclic carbenes (NHCs) have also shown high efficiency.[12][13]

    • Palladium Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are activated in situ by the phosphine ligand.[5][9] Pre-formed palladium-ligand complexes (precatalysts) can also ensure efficient generation of the active Pd(0) species.[6]

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Temperatures in the range of 80-110 °C are common for these types of couplings.[14]

Issue 2: The Challenge of Base Selection with a Free Carboxylic Acid

The choice of base is critical for activating the boronic acid for transmetalation without causing unwanted side reactions.[15]

Symptoms:

  • Low yield.

  • Formation of insoluble salts.

  • Decomposition of starting materials or products.

Causality: A strong base can deprotonate the carboxylic acid, potentially leading to solubility issues or undesired reactions. However, the base must be strong enough to facilitate the transmetalation step.

Solutions & Protocols:

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃): A good starting point, often used in aqueous solvent mixtures.[6]

    • Potassium Phosphate (K₃PO₄): A stronger base that is often effective in anhydrous conditions, which can help prevent protodeboronation.[6][14]

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, known for its high solubility in organic solvents and ability to promote difficult couplings.[3][16]

  • Fluoride Sources:

    • Potassium Fluoride (KF): Can be used in cases where base-labile functional groups are present, as it is less basic than carbonates.[7][9]

Issue 3: Solvent Systems for a Polar and Hindered Substrate

The solvent must solubilize all reaction components and be compatible with the chosen reaction conditions.

Symptoms:

  • Heterogeneous reaction mixture with poor stirring.

  • Low reaction rates.

Causality: Inadequate solubility of the starting materials or catalyst can severely limit the reaction rate.

Solutions & Protocols:

  • Ethereal Solvents:

    • 1,4-Dioxane/Water: A classic solvent system for Suzuki couplings.[6][14]

    • Tetrahydrofuran (THF)/Water: Another common choice, though its lower boiling point limits the reaction temperature.

  • Aromatic Solvents:

    • Toluene/Water: Useful for higher temperature reactions.

  • Polar Aprotic Solvents:

    • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Can be effective for poorly soluble substrates, but can also lead to side reactions at high temperatures.

III. Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 2-Bromo-3,5-dimethylbenzoic acid.

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2-3 equiv)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-3,5-dimethylbenzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[4]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Data Presentation: Condition Screening

The following table summarizes a logical progression for screening reaction parameters.

ParameterCondition 1 (Starting Point)Condition 2 (For Low Reactivity)Condition 3 (Anhydrous)
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2.5 mol%)PEPPSI-IPr (2 mol%)
Ligand SPhos (4 mol%)XPhos (5 mol%)(Self-ligated)
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ (3 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Anhydrous Dioxane
Temp (°C) 90110100

V. Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(L2)-Ar'->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(L2)-Ar' Base Base Base->Ar-Pd(II)(L2)-Ar' Ar-Br 2-Bromo-3,5- dimethylbenzoic acid Ar-Br->Ar-Pd(II)(L2)-Br

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Check Starting Material Purity (Aryl Bromide & Boronic Acid) start->check_sm optimize_catalyst Optimize Catalyst & Ligand (e.g., Buchwald Ligands, NHCs) check_sm->optimize_catalyst Purity OK optimize_base Screen Bases (K2CO3, K3PO4, Cs2CO3) optimize_catalyst->optimize_base Still Low Yield optimize_solvent Vary Solvent & Temperature (Dioxane, Toluene, Higher Temp) optimize_base->optimize_solvent Still Low Yield success Successful Coupling optimize_solvent->success Improved Yield

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

VI. References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]

  • ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • Myers Group, Harvard University. The Suzuki Reaction - Chem 115. [Link]

  • ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Semantic Scholar. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with 2-Bromo-3,5-dimethylbenzoic Acid

Welcome to the technical support guide for 2-Bromo-3,5-dimethylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-3,5-dimethylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically hindered molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your experiments.

The Challenge: Understanding Steric Hindrance in 2-Bromo-3,5-dimethylbenzoic Acid

The unique structure of 2-Bromo-3,5-dimethylbenzoic acid presents a significant challenge in chemical synthesis due to steric hindrance. The presence of a bromine atom and a methyl group in the positions ortho to the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[1][2][3] This "ortho effect" has two major consequences:

  • Increased Acidity: The twisting of the carboxyl group inhibits resonance with the phenyl ring, which leads to an increase in the acidity of the carboxylic acid.[1][2][4]

  • Reduced Reactivity: The bulky ortho substituents physically block the approach of reagents to both the carboxylic acid functional group and the C-Br bond, making reactions like esterification, amidation, and cross-coupling challenging.[5][6]

This guide will provide strategies to mitigate these steric effects and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my standard esterification (e.g., Fischer esterification) failing with 2-Bromo-3,5-dimethylbenzoic acid?

A1: Standard acid-catalyzed esterification methods often fail due to the severe steric hindrance around the carboxylic acid. The bulky ortho groups prevent the nucleophilic attack of the alcohol. To overcome this, you need to activate the carboxylic acid.

Q2: What are the best methods for forming amides with this substrate?

A2: Similar to esterification, direct amidation is difficult. The use of coupling agents is essential. Powerful activating agents or specialized methods designed for hindered substrates are recommended.

Q3: I'm having trouble with Suzuki-Miyaura coupling at the C-Br bond. What am I doing wrong?

A3: The steric bulk around the bromine atom can hinder the oxidative addition step in the catalytic cycle. The choice of palladium catalyst, and particularly the phosphine ligand, is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective.

Q4: Can I perform a Buchwald-Hartwig amination on this molecule?

A4: Yes, but as with Suzuki coupling, it is challenging. Success hinges on using a catalyst system with bulky, electron-rich phosphine ligands that can promote the reaction with sterically congested aryl halides.[7][8]

Troubleshooting Guides

Troubleshooting Esterification and Amidation Reactions
Problem Potential Cause Recommended Solution
Low to no ester/amide formation Insufficient activation of the carboxylic acid due to steric hindrance.1. Use a powerful activating agent: Carbodiimides like DCC or EDC in combination with an acylation catalyst like DMAP can be effective.[9] 2. Employ the Yamaguchi Esterification: This is a highly effective method for sterically hindered substrates.[10][11][12] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by reaction with the alcohol in the presence of DMAP.[13][14]
Slow reaction rates Steric hindrance slowing down the nucleophilic attack.Increase reaction temperature, but monitor for side reactions. Using a more potent activating agent is generally the better approach.
Side product formation Decomposition of starting materials or intermediates under harsh conditions.Utilize milder reaction conditions. The Yamaguchi protocol is known for its mild conditions.[11]

Experimental Protocol: Yamaguchi Esterification of 2-Bromo-3,5-dimethylbenzoic Acid

This protocol is a proven method for esterifying sterically hindered carboxylic acids.

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid

  • 2,4,6-Trichlorobenzoyl chloride (TCBC, Yamaguchi reagent)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • The desired alcohol

  • Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-Bromo-3,5-dimethylbenzoic acid (1.0 eq) in anhydrous toluene, add Et₃N (1.1 eq).

  • Cool the mixture to 0 °C and add TCBC (1.05 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (1.5 eq) in anhydrous toluene.

  • Slowly add the mixed anhydride solution to the alcohol/DMAP solution at room temperature.

  • Stir the reaction at room temperature and monitor by TLC until completion (typically 12-24 hours).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Yamaguchi Esterification Workflow

G cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Esterification A 2-Bromo-3,5-dimethylbenzoic acid + Et3N in Toluene B Add 2,4,6-Trichlorobenzoyl Chloride (TCBC) at 0°C A->B C Stir at Room Temperature for 2h B->C D Formation of Mixed Anhydride Intermediate C->D F Add Mixed Anhydride Solution D->F Transfer E Alcohol + DMAP in Toluene E->F G Stir at Room Temperature (12-24h) F->G H Desired Ester Product G->H

Caption: Workflow for the Yamaguchi esterification of 2-Bromo-3,5-dimethylbenzoic acid.

Troubleshooting Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Problem Potential Cause Recommended Solution
No reaction or low conversion 1. Ineffective Catalyst: The phosphine ligand is not bulky enough to facilitate the reaction. 2. Incorrect Base/Solvent Combination: The base may not be strong enough, or the solvent may not be appropriate.1. Use Bulky Phosphine Ligands: For Suzuki-Miyaura, ligands like XPhos, SPhos, or RuPhos are recommended.[15] For Buchwald-Hartwig, bulky ligands like BrettPhos or Josiphos-type ligands are often successful.[8][16][17] 2. Optimize Base and Solvent: Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often used in Suzuki couplings.[18][19] For Buchwald-Hartwig, strong bases like NaOtBu or LHMDS are common.[7] Aprotic polar solvents like dioxane, toluene, or THF are typically used.
Homocoupling of the boronic acid (Suzuki) The transmetalation step is slow compared to the homocoupling pathway.Ensure anhydrous conditions and use the appropriate base. Sometimes lowering the reaction temperature can disfavor homocoupling.
Dehalogenation of the starting material Reductive elimination of H-Br from the palladium intermediate.This can be ligand-dependent. Screening different bulky phosphine ligands may solve this issue.

Illustrative Reaction Schemes

Diagram: Suzuki-Miyaura Coupling of 2-Bromo-3,5-dimethylbenzoic acid

G cluster_products Struc1 2-Bromo-3,5-dimethyl- benzoic acid Plus1 + Struc2 Arylboronic Acid Arrow Pd Catalyst (e.g., Pd(OAc)2) Bulky Ligand (e.g., XPhos) Base (e.g., K3PO4) Solvent (e.g., Dioxane) Struc2->Arrow Struc3 Biaryl Product Arrow->Struc3

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Diagram: Buchwald-Hartwig Amination of 2-Bromo-3,5-dimethylbenzoic acid

G cluster_products Struc1 2-Bromo-3,5-dimethyl- benzoic acid Plus1 + Struc2 Amine (R2NH) Arrow Pd Precatalyst Bulky Ligand (e.g., BrettPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Struc2->Arrow Struc3 Aryl Amine Product Arrow->Struc3

Caption: General scheme for the Buchwald-Hartwig amination reaction.

References

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  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF - ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Decarboxylation of 2-Bromo-3,5-dimethylbenzoic Acid

This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical support for the decarboxylation of 2-Bromo-3,5-dimethylbenzoic acid. As Senior Application Scientists, w...

Author: BenchChem Technical Support Team. Date: January 2026

This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical support for the decarboxylation of 2-Bromo-3,5-dimethylbenzoic acid. As Senior Application Scientists, we offer field-proven insights and troubleshooting strategies to navigate the complexities of this reaction, ensuring both scientific integrity and successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the decarboxylation of 2-Bromo-3,5-dimethylbenzoic acid, providing a foundational understanding of the reaction.

Q1: What is the expected primary product of the decarboxylation of 2-Bromo-3,5-dimethylbenzoic acid?

The primary and desired product of the decarboxylation of 2-Bromo-3,5-dimethylbenzoic acid is 1-Bromo-3,5-dimethylbenzene . This reaction involves the removal of the carboxylic acid group (-COOH) and its replacement with a hydrogen atom, releasing carbon dioxide (CO₂) in the process.

Q2: What are the key factors that influence the rate and efficiency of this decarboxylation?

The decarboxylation of aromatic carboxylic acids is not always straightforward and is influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the rate of decarboxylation. However, excessive heat can also promote undesirable side reactions.[1]

  • Solvent: The choice of solvent is critical. High-boiling point, polar aprotic solvents are often used. Some solvents can also act as hydrogen donors, which may lead to side reactions like protodebromination.

  • Catalyst: The use of a catalyst, typically based on copper or other transition metals, is often necessary to facilitate the reaction under milder conditions.[2][3]

Q3: How do the substituents (2-Bromo and 3,5-dimethyl) on the benzoic acid ring affect the decarboxylation reaction?

The substituents on the aromatic ring play a significant role in the reactivity of 2-Bromo-3,5-dimethylbenzoic acid:

  • 2-Bromo Group (ortho-substituent): The presence of a substituent at the ortho position can have a dual effect. It can destabilize the starting material, which in turn lowers the activation energy for decarboxylation.[4][5] The electron-withdrawing nature of the bromine atom can also stabilize the transition state. However, the steric bulk of the bromine atom might also destabilize the transition state.[4]

  • 3,5-Dimethyl Groups (meta-substituents): The two methyl groups are electron-donating. Their presence can influence the electron density of the aromatic ring, which can affect the stability of intermediates in the reaction.

Q4: What are the most common side reactions observed during the decarboxylation of 2-Bromo-3,5-dimethylbenzoic acid?

Several side reactions can compete with the desired decarboxylation, leading to a mixture of products:

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 1,3-dimethylbenzene . This can occur if there is a source of hydrogen in the reaction medium.

  • Biaryl Coupling: The reaction of two aryl intermediates can lead to the formation of symmetrical or unsymmetrical biaryls. In this case, the formation of 2,2'-dibromo-3,3',5,5'-tetramethyl-1,1'-biphenyl is a possibility. This is more likely to occur at higher concentrations of reaction intermediates.[6][7][8][9]

Q5: Are there any recommended catalyst systems to promote the desired decarboxylation while minimizing side reactions?

Copper-based catalysts are widely used for the decarboxylation of aryl carboxylic acids.[2][3][10] The choice of the copper salt (e.g., Cu(I) oxide, Cu(I) bromide) and the ligand is crucial. The ligand can modulate the reactivity of the copper center and influence the reaction pathway. For challenging substrates, bimetallic systems (e.g., Pd/Cu) have also been employed.[7][9]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the decarboxylation of 2-Bromo-3,5-dimethylbenzoic acid.

Problem 1: Low or No Conversion of Starting Material
  • Potential Cause 1a: Inadequate Reaction Temperature

    • Explanation: The decarboxylation of aromatic carboxylic acids often requires a significant energy input to overcome the activation barrier.

    • Troubleshooting Steps:

      • Gradually increase the reaction temperature in increments of 10-20°C.

      • Monitor the reaction progress by TLC or GC-MS at each temperature point.

      • Be cautious of exceeding the decomposition temperature of the product or promoting side reactions at very high temperatures.

  • Potential Cause 1b: Inefficient Catalyst System

    • Explanation: The chosen catalyst may not be active enough under the reaction conditions, or it may have been deactivated.

    • Troubleshooting Steps:

      • Screen different copper catalysts (e.g., Cu₂O, CuI, CuBr).

      • Introduce a ligand (e.g., 1,10-phenanthroline, TMEDA) to enhance the catalyst's activity.[10]

      • Ensure the catalyst is not poisoned by impurities in the starting material or solvent.

  • Potential Cause 1c: Presence of Impurities

    • Explanation: Water or other impurities can interfere with the reaction.

    • Troubleshooting Steps:

      • Ensure the starting material is pure and dry.

      • Use anhydrous solvents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 2: Significant Formation of 1,3-dimethylbenzene (Protodebrominated Product)
  • Potential Cause 2a: Presence of a Hydrogen Source

    • Explanation: Solvents, reagents, or even adventitious water can act as a source of hydrogen atoms, leading to the replacement of the bromine atom.

    • Troubleshooting Steps:

      • Use aprotic solvents that are less likely to act as hydrogen donors.

      • Ensure all reagents and glassware are thoroughly dried.

      • Consider adding a mild, non-protic base to scavenge any acidic protons.

  • Potential Cause 2b: Reaction Conditions Favoring Protodebromination

    • Explanation: Certain catalysts or high temperatures might promote the cleavage of the C-Br bond.

    • Troubleshooting Steps:

      • Lower the reaction temperature to find a balance between decarboxylation and protodebromination.

      • Experiment with different catalyst systems that are less prone to promoting this side reaction.

Problem 3: Observation of High Molecular Weight Impurities (Biaryl Formation)
  • Potential Cause 3a: High Concentration of Intermediates

    • Explanation: At high concentrations, the aryl intermediates formed during the reaction are more likely to couple with each other.[6][7][8][9]

    • Troubleshooting Steps:

      • Run the reaction at a lower concentration.

      • Use a slow-addition method for the starting material to maintain a low instantaneous concentration of intermediates.

  • Potential Cause 3b: Inappropriate Solvent or Catalyst Loading

    • Explanation: The solvent can influence the solubility and lifetime of the reactive intermediates. High catalyst loading might also accelerate the coupling reaction.

    • Troubleshooting Steps:

      • Screen different solvents to find one that minimizes biaryl formation.

      • Optimize the catalyst loading; sometimes a lower loading can be more selective.

Problem 4: Inconsistent Reaction Outcomes
  • Potential Cause 4a: Variability in Starting Material Quality

    • Explanation: Batch-to-batch variations in the purity of 2-Bromo-3,5-dimethylbenzoic acid can introduce unknown variables.

    • Troubleshooting Steps:

      • Analyze the purity of the starting material by NMR or HPLC before each reaction.

      • Consider recrystallizing the starting material if impurities are detected.

  • Potential Cause 4b: Sensitivity to Atmospheric Conditions

    • Explanation: The reaction may be sensitive to trace amounts of oxygen or moisture.

    • Troubleshooting Steps:

      • Strictly maintain an inert atmosphere throughout the reaction.

      • Use freshly distilled and degassed solvents.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Copper-Catalyzed Decarboxylation
  • To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-Bromo-3,5-dimethylbenzoic acid (1.0 eq), copper(I) oxide (0.1 eq), and a suitable high-boiling solvent (e.g., quinoline or NMP).

  • Flush the flask with nitrogen for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 180-220°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to remove the solvent and catalyst residues.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Table 1: Influence of Reaction Parameters on Product Distribution (Illustrative)
EntryCatalyst (mol%)SolventTemp (°C)Time (h)1-Bromo-3,5-dimethylbenzene Yield (%)1,3-dimethylbenzene Yield (%)Biaryl Side Product (%)
1Cu₂O (10)Quinoline2001275105
2CuBr (10)NMP1802465158
3Cu₂O (10) / Phen (10)NMP16088552
4NoneDiglyme22048205<1

Note: This data is illustrative and serves to demonstrate potential trends. Actual results may vary.

Analytical Workflow for Product Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the volatile products and byproducts. The mass spectra will confirm the identity of 1-bromo-3,5-dimethylbenzene, 1,3-dimethylbenzene, and any biaryl products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified product and to quantify the ratio of products in the crude reaction mixture.

Part 4: Visualizations

Diagram 1: Proposed Mechanistic Pathways

G cluster_main Decarboxylation of 2-Bromo-3,5-dimethylbenzoic Acid cluster_side Side Reactions A 2-Bromo-3,5-dimethylbenzoic Acid B [Aryl-Cu Intermediate] A->B Cu Catalyst, Δ C 1-Bromo-3,5-dimethylbenzene (Desired Product) B->C Protonolysis D CO2 B->D -CO2 E 1,3-dimethylbenzene (Protodebromination) B->E [H+] F Biaryl Products B->F Dimerization

Caption: Mechanistic pathways in the decarboxylation of 2-Bromo-3,5-dimethylbenzoic acid.

Diagram 2: Troubleshooting Flowchart

G start Reaction Outcome Analysis low_conversion Low/No Conversion? start->low_conversion side_products Side Products Observed? low_conversion->side_products No increase_temp Increase Temperature Optimize Catalyst low_conversion->increase_temp Yes protodebromination Protodebromination? side_products->protodebromination Yes end Successful Decarboxylation side_products->end No biaryl Biaryl Formation? protodebromination->biaryl No remove_h_source Use Aprotic Solvent Dry Reagents protodebromination->remove_h_source Yes lower_concentration Lower Concentration Slow Addition biaryl->lower_concentration Yes biaryl->end No increase_temp->side_products check_impurities Check Purity Use Anhydrous Conditions remove_h_source->biaryl lower_concentration->end

Caption: Troubleshooting flowchart for the decarboxylation of 2-Bromo-3,5-dimethylbenzoic acid.

Part 5: References

  • The ortho-Substituent Effect on the Ag-Catalysed Decarboxylation of Benzoic Acids. (URL not available)

  • Substituent effects on the electronic structure and pKa of benzoic acid. (URL not available)

  • The electronic effects of benzoic acid substituents on glycine conjugation. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • Substituent effects on the electronic structure and pK a of benzoic acid. (URL not available)

  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. [Link]

  • Iron Photocatalysis Enabling Decarboxylative Bromination of (Hetero)Aryl Carboxylic Acids. (URL not available)

  • Oxidative decarboxylation of benzoic acid by peroxyl radicals. [Link]

  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]

  • Screen of different bromination reagents. General reaction conditions:... (URL not available)

  • Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides. [Link]

  • Decarboxylation - Master Organic Chemistry. [Link]

  • Synthesis of biaryls via catalytic decarboxylative coupling. [Link]

  • Reductions of aryl bromides in water at room temperature. [Link]

  • Synthesis of 2-Substituted Biaryls Via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of 2-Substituted Potassium Benzoates: 4-Methyl-2′-Nitrobiphenyl and 2-Acetyl-4′-Methylbiphenyl. (URL not available)

  • Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis. [Link]

  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. (URL not available)

  • Benzoic acid - Wikipedia. [Link]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (URL not available)

  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. (URL not available)

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (URL not available)

  • Preventing decomposition of 2-Bromo-3-nitrobenzoic acid during storage. (URL not available)

  • Production method for 3, 5-dimethylbenzoic acid.

  • (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. (URL not available)

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-3,5-dimethylbenzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this sterically hindered substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you might have before beginning your experiments.

Q1: What are the primary challenges associated with using 2-Bromo-3,5-dimethylbenzoic acid in cross-coupling reactions?

A1: The structure of 2-Bromo-3,5-dimethylbenzoic acid presents two main challenges that must be addressed for successful coupling:

  • Steric Hindrance: The bromine atom is in the ortho position relative to the carboxylic acid and is flanked by a methyl group at the 3-position. This significant steric bulk around the reaction site can impede the oxidative addition of the aryl bromide to the palladium(0) center, a crucial first step in most cross-coupling catalytic cycles. It can also slow down the final reductive elimination step. Overcoming this requires carefully selected ligands that are bulky enough to promote these challenging steps.[1][2][3]

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid will react with the base used in the coupling reaction. Therefore, at least one additional equivalent of base is required to neutralize it before the base can participate in the catalytic cycle (e.g., in the transmetalation step of a Suzuki-Miyaura coupling). The resulting carboxylate can also coordinate to the palladium center, which may influence catalyst activity. Furthermore, under high temperatures, there is a risk of undesired side reactions like decarboxylation.[4][5][6]

Q2: Which cross-coupling reactions are most suitable for this substrate, and what are the key differences?

A2: The most common and effective reactions for this substrate are palladium-catalyzed Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds).

  • Suzuki-Miyaura Coupling: This is one of the most robust methods for forming carbon-carbon bonds.[7] It typically involves coupling the aryl bromide with a boronic acid or boronate ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, although the steric hindrance of your substrate makes catalyst selection critical.[8]

  • Buchwald-Hartwig Amination: This reaction is the premier method for forming carbon-nitrogen bonds from aryl halides and amines.[9][10] Like the Suzuki coupling, its success with this substrate is highly dependent on using a catalyst system that can handle sterically demanding partners.[11]

  • Sonogashira Coupling: For forming C-C triple bonds (Csp²-Csp), the Sonogashira coupling is the standard method.[12] It typically uses a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne.[12][13]

Q3: What is a good starting point for a catalyst system in a Suzuki-Miyaura coupling with this substrate?

A3: For a sterically hindered aryl bromide like this, standard catalysts like Pd(PPh₃)₄ may give low yields. A more robust starting point is a system featuring a bulky, electron-rich dialkylbiaryl phosphine ligand.[8]

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor.

  • Ligand: SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) or XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) are excellent choices. These ligands have been specifically designed to facilitate coupling of hindered substrates.[8][14]

  • Base: Potassium phosphate (K₃PO₄) is a reliable base for these systems.[8]

  • Solvent: Apolar aprotic solvents like toluene or 1,4-dioxane are standard.

Q4: How does the carboxylic acid group influence my choice of base and its quantity?

A4: The carboxylic acid will be deprotonated by the base. You must use enough base to both neutralize the substrate and participate in the catalytic cycle. A general rule is to use at least one equivalent of base to neutralize the acid, plus the amount required for the coupling reaction itself (typically 1.5-3 equivalents) . Therefore, starting with 3-4 equivalents of base in total is a safe bet.

Regarding the type of base, inorganic bases are preferred. K₃PO₄ and Cs₂CO₃ are often used because the resulting carboxylate salt can have better solubility in the organic solvents used for the reaction compared to salts formed with K₂CO₃.[6][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue: My reaction shows low or no conversion to the desired product.
Potential CauseTroubleshooting Steps & Explanation
Catalyst Inactivity The active Pd(0) species is sensitive to air. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and use properly degassed solvents. Consider using a palladium pre-catalyst, such as a G3 or G4 palladacycle, which is more air-stable and activates reliably under reaction conditions.[14][15]
Inappropriate Ligand The primary cause of failure with this substrate is often a ligand that is not sterically bulky enough. If you started with PPh₃ or a similar ligand, it is likely insufficient. Switch to a modern Buchwald-type biarylphosphine ligand. These ligands create a bulky coordination sphere around the palladium, which promotes the difficult oxidative addition and reductive elimination steps required for hindered substrates.[2][3][8]
Insufficient Base Strength or Solubility The base plays a critical role in the transmetalation step. If K₂CO₃ is not working, switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. In some cases, an organic base like NaOt-Bu can be effective, particularly in Buchwald-Hartwig aminations.[16]
Low Reaction Temperature Cross-coupling of hindered substrates often requires more thermal energy. If you are running the reaction at a low temperature (e.g., 60-80 °C), increase the temperature to the reflux point of the solvent (e.g., ~100-110 °C for dioxane or toluene).
Issue: I am observing a significant amount of 3,5-dimethylbenzoic acid (debromination).
Potential CauseTroubleshooting Steps & Explanation
Hydrodehalogenation (Side Reaction) This side reaction occurs when an intermediate palladium-hydride species reductively eliminates to produce a C-H bond instead of the desired C-C or C-N bond. This is often exacerbated by the presence of water or other protic sources. Ensure you are using anhydrous solvents and reagents. The choice of ligand is also crucial; bulky, electron-rich ligands can accelerate the desired reductive elimination, outcompeting the hydrodehalogenation pathway.[3]
Issue: I suspect my starting material or product is undergoing decarboxylation.
Potential CauseTroubleshooting Steps & Explanation
Thermal Instability / Catalyst-Promoted Decarboxylation Benzoic acids can lose CO₂ at high temperatures, a process that can sometimes be catalyzed by transition metals.[4][17] If you observe the formation of 1,3-dimethylbenzene, this is likely occurring. Try lowering the reaction temperature. If that is not effective, screen different catalyst systems. Copper salts, in particular, are known to promote decarboxylation and should be avoided unless part of a specific protocol.[5]

Data & Protocols

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

(Reaction of 2-Bromo-3,5-dimethylbenzoic acid with an Arylboronic Acid)

Pd SourceLigandBase (Equiv.)SolventTemp (°C)Notes
Pd(OAc)₂SPhos K₃PO₄ (3.0)Toluene / H₂O110A robust, general-purpose system for hindered substrates.[8]
Pd₂(dba)₃XPhos K₃PO₄ (3.0)1,4-Dioxane100Excellent for challenging, sterically demanding couplings.
CataXCium A Pd G3CataXCium AK₃PO₄ (3.0)THF / H₂O80A pre-catalyst that can be effective even on unprotected anilines, suggesting robustness.[15]
Pd(PPh₃)₄PPh₃K₂CO₃ (4.0)DME / H₂O85A "classical" system; may work for less hindered boronic acids but is likely to be low-yielding.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

(Reaction of 2-Bromo-3,5-dimethylbenzoic acid with a Primary or Secondary Amine)

Pd SourceLigandBase (Equiv.)SolventTemp (°C)Notes
Pd₂(dba)₃RuPhos NaOt-Bu (3.0)Toluene100RuPhos is highly effective for a broad range of amines, including primary and hindered secondary amines.
Pd(OAc)₂Xantphos Cs₂CO₃ (3.0)1,4-Dioxane110The wide bite angle of Xantphos can be beneficial for promoting reductive elimination.
G4-XPhos PrecatalystXPhosK₃PO₄ (3.0)t-BuOH100A modern, highly active pre-catalyst suitable for challenging C-N couplings.[18]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (3.0 eq)

  • Toluene and water (e.g., 5:1 ratio), degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 2-Bromo-3,5-dimethylbenzoic acid, the arylboronic acid, and K₃PO₄.

  • In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent to pre-form the catalyst, then add this suspension to the Schlenk flask.

  • Add the degassed toluene and water.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-3,5-dimethylbenzoic acid (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq, 1 mol% Pd)

  • RuPhos (0.02 eq, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (3.0 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry Schlenk flask.

  • Add 2-Bromo-3,5-dimethylbenzoic acid and the anhydrous toluene.

  • Add the amine coupling partner.

  • Seal the flask, remove it from the glovebox, and heat to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product as required.

Visualizations & Workflows

Catalyst Selection Workflow

G cluster_start Phase 1: Initial Planning cluster_screen Phase 2: Initial Screening cluster_analysis Phase 3: Analysis & Troubleshooting cluster_optimize Phase 4: Optimization start Define Coupling Partners (e.g., Boronic Acid, Amine) reaction_type Select Reaction Type (Suzuki, Buchwald, etc.) start->reaction_type catalyst_choice Choose Robust Catalyst System (e.g., Pd(OAc)₂ / SPhos for Suzuki) reaction_type->catalyst_choice run_rxn Run Small-Scale Reaction (100-110 °C, 3-4 eq. Base) catalyst_choice->run_rxn analysis Analyze Outcome (LCMS/TLC) run_rxn->analysis success Success! Proceed to Scale-Up analysis->success High Yield troubleshoot Problem Encountered analysis->troubleshoot Low Yield / Side Products ligand Change Ligand (More Bulky, e.g., XPhos) troubleshoot->ligand base Change Base (Stronger/More Soluble, e.g., Cs₂CO₃) troubleshoot->base conditions Adjust Temp/Solvent troubleshoot->conditions ligand->run_rxn Re-screen base->run_rxn Re-screen conditions->run_rxn Re-screen

Caption: Decision workflow for catalyst selection and optimization.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex  Step 1 oa Oxidative Addition diarylpalladium Ar-Pd(II)L₂(Ar') pd2_complex->diarylpalladium  Step 2 tm Transmetalation diarylpalladium->pd0  Step 3 product Ar-Ar' (Product) re Reductive Elimination substrate Ar-Br (2-Bromo-3,5-dimethyl- benzoic acid) boronic_acid Ar'-B(OH)₂ + Base

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. PMC.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • RSC Publishing. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions.
  • BenchChem. (2025). Catalyst selection for efficient cross-coupling with 6-Amino-2-bromo-3-methylbenzoic acid.
  • University of California, Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method.

Sources

Troubleshooting

Technical Support Center: Monitoring the Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid by TLC

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for monitoring the synthesis of 2-Bromo-3,5-dimethylbenzoic acid using Thin-Layer Chromatograph...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for monitoring the synthesis of 2-Bromo-3,5-dimethylbenzoic acid using Thin-Layer Chromatography (TLC). Here, we dissect common challenges, offer field-tested solutions, and explain the scientific principles behind each step to ensure reliable and reproducible results.

I. Foundational Principles: The "Why" Behind the "How"

The synthesis of 2-Bromo-3,5-dimethylbenzoic acid, typically achieved through the electrophilic aromatic substitution of 3,5-dimethylbenzoic acid, requires careful monitoring to ensure complete consumption of the starting material and to minimize the formation of byproducts. TLC is an invaluable technique for this purpose due to its speed, simplicity, and low cost.[1]

The separation on a silica gel TLC plate is governed by the polarity of the compounds.[2] The stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is typically a less polar organic solvent or a mixture of solvents.[2][3] Polar compounds will have a stronger affinity for the stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[1] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, exhibiting a higher Rf.

In the context of this synthesis, the starting material, 3,5-dimethylbenzoic acid, is a polar molecule due to the carboxylic acid group. The product, 2-Bromo-3,5-dimethylbenzoic acid, is expected to be slightly less polar due to the introduction of the bromine atom, which increases the molecular weight and reduces the overall polarity. This difference in polarity is the basis for their separation by TLC.

II. Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for monitoring the reaction.

Materials:
  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile Phase (Eluent): A starting recommendation is a 7:3 mixture of Hexane and Ethyl Acetate. The polarity can be adjusted as needed.

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Iodine chamber (optional)

Step-by-Step Procedure:
  • Prepare the TLC Chamber: Add the chosen mobile phase to the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors, which ensures a uniform solvent front.[2] Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate. Mark three lanes: "SM" for the starting material, "Co" for a co-spot, and "Rxn" for the reaction mixture.[4][5]

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of 3,5-dimethylbenzoic acid in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" lane.

    • Rxn Lane: Using a clean capillary tube, take a small aliquot of the reaction mixture and spot it on the "Rxn" lane.

    • Co Lane: Spot the starting material ("SM") on the "Co" lane, and then carefully spot the reaction mixture ("Rxn") directly on top of it.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the solvent level is below the origin line.[4] Cover the chamber and allow the solvent to ascend the plate.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[2] Allow the plate to dry and visualize the spots under a UV lamp (254 nm). Aromatic compounds like the starting material and product will appear as dark spots.[3][6] Circle the spots with a pencil.

Interpreting the Results:
  • Reaction Progress: As the reaction proceeds, the spot in the "Rxn" lane corresponding to the starting material will diminish in intensity, and a new spot corresponding to the product will appear. The product spot should have a slightly higher Rf value than the starting material.

  • Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.

  • Co-Spot: The "Co" lane helps to confirm the identity of the spots. If the starting material is still present, you will see a single elongated spot or two very close spots. If the reaction is complete, you will see two distinct spots.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your TLC analysis.

Problem Potential Cause(s) Solution(s)
Streaking or Tailing of Spots 1. The sample is too concentrated. 2. The compound is highly acidic or basic. 3. The mobile phase is not appropriate.1. Dilute the sample before spotting. 2. For acidic compounds like benzoic acids, adding a small amount of acetic acid (e.g., 1-2 drops) to the mobile phase can improve spot shape.[3] 3. Adjust the polarity of the mobile phase.
Spots are Too High (Rf > 0.8) or Too Low (Rf < 0.2) 1. The mobile phase is too polar (high Rf) or not polar enough (low Rf).1. If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the Rf is too low, increase the polarity (e.g., increase the ethyl acetate content).
Uneven Solvent Front 1. The bottom of the TLC plate is not level in the chamber. 2. The chamber was disturbed during development. 3. The chamber was not properly saturated with solvent vapors.1. Ensure the plate is placed flat on the bottom of the chamber. 2. Place the chamber in a location where it will not be moved. 3. Always use filter paper to saturate the chamber atmosphere.
No Spots are Visible 1. The sample is too dilute. 2. The compounds are not UV-active. 3. The solvent level was above the origin line.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 2. While both starting material and product are UV-active, you can try an alternative visualization method like an iodine chamber.[3][6] 3. Ensure the initial solvent level in the chamber is below the spotted samples.
Multiple Unexpected Spots 1. Formation of side products. 2. Contamination of the sample or TLC plate.1. Common side products in bromination can include di-brominated or other isomeric monobrominated species.[7] These may appear as additional spots. 2. Handle the TLC plate by the edges to avoid contamination from your fingers. Ensure all glassware is clean.

IV. Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase for my TLC?

A1: The selection of the mobile phase is crucial for good separation. A good starting point for aromatic acids is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio is 7:3 or 8:2 (hexane:ethyl acetate). You can then adjust the ratio to achieve an Rf value for your starting material of around 0.3-0.5, which typically provides the best separation.

Q2: My starting material and product have very similar Rf values. How can I improve the separation?

A2: If the Rf values are too close, you need to optimize the mobile phase. Try a less polar solvent system to increase the interaction of the compounds with the silica gel, which may enhance separation. You can also try a different solvent system altogether, for example, dichloromethane with a small amount of methanol.

Q3: Why is a co-spot important?

A3: A co-spot is a critical control. It helps you to definitively identify the starting material spot in your reaction mixture, especially if the Rf values of the starting material and product are very close. It provides a direct comparison on the same plate, under the exact same conditions.

Q4: Can I use a pen to mark the origin line on my TLC plate?

A4: No, you should always use a pencil. The ink from a pen contains organic dyes that can dissolve in the mobile phase and travel up the plate, interfering with your results.[5]

Q5: What are some potential side products in the synthesis of 2-Bromo-3,5-dimethylbenzoic acid?

A5: Potential side products could include di-brominated products (e.g., 2,4-dibromo-3,5-dimethylbenzoic acid or 2,6-dibromo-3,5-dimethylbenzoic acid) if the reaction is left for too long or if an excess of the brominating agent is used. Additionally, other monobrominated isomers might form in small amounts. These would likely appear as separate spots on the TLC plate.

V. Visualizing the Workflow and Logic

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare & Equilibrate TLC Chamber prep_plate Prepare & Mark TLC Plate spot_plate Spot SM, Co, & Rxn Lanes prep_plate->spot_plate Ready for Spotting develop_plate Develop Plate in Chamber spot_plate->develop_plate Elution visualize Visualize under UV Light develop_plate->visualize Development Complete interpret Interpret Results: Assess SM Consumption & Product Formation visualize->interpret Observation decision decision interpret->decision Reaction Complete? continue_rxn Continue Reaction & Resample Later decision->continue_rxn No workup Proceed to Work-up decision->workup Yes continue_rxn->spot_plate Re-analyze

Caption: Workflow for monitoring the synthesis by TLC.

Polarity and Rf Value Relationship

Polarity_Rf cluster_compounds Compound Polarity cluster_tlc TLC Behavior high_polarity High Polarity (e.g., 3,5-Dimethylbenzoic Acid) strong_adsorption Strong Adsorption to Silica Gel high_polarity->strong_adsorption leads to low_polarity Low Polarity (e.g., 2-Bromo-3,5-dimethylbenzoic Acid) weak_adsorption Weak Adsorption to Silica Gel low_polarity->weak_adsorption leads to low_rf Low Rf Value strong_adsorption->low_rf results in high_rf High Rf Value weak_adsorption->high_rf results in

Caption: Relationship between compound polarity and TLC behavior.

VI. References

  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid. Retrieved from BenchChem Technical Support.

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2016, February). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]

  • Pearson. (2024, August 10). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3,5-Dimethylbenzoic Acid: Specifications, Applications, and Quality Assurance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired.... Retrieved from [Link]

  • ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzoic acid, 3,5-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,5-dimethylbenzoic acid. Retrieved from [Link]

  • Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Retrieved from [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,4-dimethylbenzoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-Bromo-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Bromo-3,5-dimethylbenzoic acid?

A1: The most prevalent method for synthesizing 2-Bromo-3,5-dimethylbenzoic acid is through the direct electrophilic bromination of 3,5-dimethylbenzoic acid. This reaction typically employs elemental bromine (Br₂) as the brominating agent in the presence of a suitable solvent.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: The primary hazard is associated with elemental bromine, which is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[1] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat.[2] A solution of sodium thiosulfate or sodium carbonate should be readily available to neutralize any bromine spills.[1]

Q3: What are the potential side products in this synthesis?

A3: The main side products can include unreacted starting material, and potentially, though less likely due to the directing effects of the substituents, other isomeric brominated products. Over-bromination to form dibrominated species is also a possibility if the reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and compared against the starting material and a product standard (if available).

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of 2-Bromo-3,5-dimethylbenzoic acid. Optimization may be required based on the scale and available equipment.

Materials:

  • 3,5-dimethylbenzoic acid

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Hexanes (for recrystallization)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Reflux condenser with a gas trap (to absorb HBr fumes)

  • Heating mantle with temperature control

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and a reflux condenser leading to a gas trap containing a sodium hydroxide solution, dissolve 3,5-dimethylbenzoic acid in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of elemental bromine dissolved in a small amount of glacial acetic acid via the addition funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by the slow addition of a saturated sodium thiosulfate solution until the reddish-brown color of bromine disappears.

  • Workup: Pour the reaction mixture into a larger beaker containing ice water. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Bromo-3,5-dimethylbenzoic acid.

Problem 1: Low or no conversion of the starting material.

  • Question: I have followed the protocol, but my TLC/HPLC analysis shows a significant amount of unreacted 3,5-dimethylbenzoic acid. What could be the issue?

  • Answer: Low conversion can be attributed to several factors:

    • Inactive Bromine: Ensure the bromine used is of good quality and has been stored properly.

    • Insufficient Reaction Time or Temperature: While the initial addition is done at a low temperature, the reaction may require a longer time or gentle heating to proceed to completion. Consider extending the reaction time or warming the mixture to 40-50 °C after the initial exothermic reaction has subsided.

    • Inadequate Mixing: On a larger scale, efficient mixing is crucial. Ensure the mechanical stirrer is providing vigorous agitation to maintain a homogeneous reaction mixture.

Problem 2: Formation of multiple products observed by TLC/HPLC.

  • Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts. How can I improve the selectivity?

  • Answer: The formation of multiple products often points to issues with reaction control:

    • Over-bromination: This occurs if an excess of bromine is used or if the reaction temperature is too high. Ensure accurate stoichiometry and maintain careful temperature control, especially during the bromine addition.

    • Isomer Formation: While the directing groups on 3,5-dimethylbenzoic acid strongly favor bromination at the 2-position, some minor isomers might form under certain conditions. Purification by column chromatography may be necessary to isolate the desired product.

Problem 3: Difficulty in purifying the final product.

  • Question: I am struggling to obtain a pure product after recrystallization. What are the recommended purification methods?

  • Answer: If recrystallization is not yielding a product of sufficient purity, consider the following:

    • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A combination of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane) often works well.

    • Column Chromatography: For high purity requirements, silica gel column chromatography is an effective method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

    • Washing Steps: Ensure the workup procedure effectively removes acidic impurities (with sodium bicarbonate wash) and unreacted bromine (with sodium thiosulfate wash).

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-Bromo-3,5-dimethylbenzoic acid.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 3,5-dimethylbenzoic acid in glacial acetic acid B 2. Cool to 0-10 °C A->B C 3. Slow addition of Br2 in glacial acetic acid B->C D 4. Stir at room temperature (12-16h) C->D E 5. Quench with Na2S2O3 D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry and Concentrate G->H I 9. Recrystallization or Column Chromatography H->I J Final Product: 2-Bromo-3,5-dimethylbenzoic acid I->J

Caption: A streamlined workflow for the synthesis of 2-Bromo-3,5-dimethylbenzoic acid.

Troubleshooting Logic

The following diagram provides a logical approach to troubleshooting common issues during the synthesis.

TroubleshootingLogic cluster_low_yield cluster_multiple_products cluster_purification Start Reaction Outcome Unsatisfactory LowYield Low Yield / Incomplete Reaction Start->LowYield MultipleProducts Multiple Products Formed Start->MultipleProducts PurificationIssue Difficulty in Purification Start->PurificationIssue LY_Q2 Check Stirring Efficiency LowYield->LY_Q2 MP_Q1 Check Stoichiometry MultipleProducts->MP_Q1 P_Q1 Recrystallization Ineffective? PurificationIssue->P_Q1 LY_Q1 Check Bromine Quality LY_A1_Yes Increase Reaction Time/Temp LY_Q1->LY_A1_Yes Good LY_A1_No Use Fresh Bromine LY_Q1->LY_A1_No Old/Decomposed LY_Q2->LY_A2_Good Good LY_A2_Poor Improve Agitation LY_Q2->LY_A2_Poor Poor LY_A2_Good->LY_Q1 MP_A1_Correct Control Temperature More Strictly MP_Q1->MP_A1_Correct Correct MP_A1_Incorrect Adjust Reagent Amounts MP_Q1->MP_A1_Incorrect Incorrect P_A1_Yes Optimize Solvent System or Use Column Chromatography P_Q1->P_A1_Yes Yes P_A1_No Review Workup Washing Steps P_Q1->P_A1_No No

Caption: A decision tree for troubleshooting the synthesis of 2-Bromo-3,5-dimethylbenzoic acid.

Quantitative Data Summary

ParameterRecommended RangePotential Issues if Deviated
Molar Ratio (Bromine:Substrate) 1.0 : 1.0 to 1.1 : 1.0<1.0: Incomplete reaction. >1.1: Increased risk of over-bromination.
Reaction Temperature 0-10 °C (addition), RT (reaction)Higher Temp: Formation of byproducts. Lower Temp: Slow reaction rate.
Reaction Time 12-24 hoursToo short: Incomplete reaction. Too long: Potential for side reactions.

References

  • Organic Syntheses Procedure. [Link]

  • Bromination safety - YouTube. [Link]

  • Safety - Chemical Education Xchange. [Link]

  • Student safety sheets 55 Bromine - CLEAPSS Science. [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-3,5-dimethylbenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. Beyond a simple presentation of data, this document delves into the causal relationships between molecular structure and spectral features, offers a comparative look at alternative analytical techniques, and provides robust, field-proven experimental protocols.

Structural Elucidation via ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromo-3,5-dimethylbenzoic acid is anticipated to exhibit distinct signals corresponding to its aromatic protons, methyl groups, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The bromine atom, being electron-withdrawing, will deshield nearby protons, shifting their signals downfield. Conversely, the electron-donating methyl groups will cause a slight upfield shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Bromo-3,5-dimethylbenzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic (H-4)~7.5Singlet1H
Aromatic (H-6)~7.3Singlet1H
Methyl (-CH₃ at C3)~2.4Singlet3H
Methyl (-CH₃ at C5)~2.3Singlet3H

The broadness of the carboxylic acid proton signal is a characteristic feature resulting from hydrogen bonding and chemical exchange. The two aromatic protons, H-4 and H-6, are predicted to be singlets as they lack adjacent protons for spin-spin coupling. Their distinct chemical shifts arise from their different proximity to the bromine and carboxylic acid groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 2-Bromo-3,5-dimethylbenzoic acid, all nine carbon atoms are chemically non-equivalent and should, therefore, produce nine distinct signals. The chemical shifts are highly dependent on the nature of the directly attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-3,5-dimethylbenzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~170
Aromatic (C-1)~132
Aromatic (C-2)~120
Aromatic (C-3)~140
Aromatic (C-4)~133
Aromatic (C-5)~138
Aromatic (C-6)~130
Methyl (-CH₃ at C3)~22
Methyl (-CH₃ at C5)~20

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears furthest downfield. The aromatic carbons exhibit shifts in the characteristic range of 120-140 ppm, with the carbons directly attached to the electron-withdrawing bromine and electron-donating methyl groups showing predictable upfield and downfield shifts, respectively.

Comparative Analysis with Alternative Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. Here, we compare the insights gained from NMR with those from Mass Spectrometry and Fourier-Transform Infrared (FTIR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-Bromo-3,5-dimethylbenzoic acid (C₉H₉BrO₂), the expected monoisotopic mass is approximately 227.979 g/mol . A key feature in the mass spectrum would be the isotopic pattern of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This would result in two molecular ion peaks (M and M+2) of almost equal intensity, confirming the presence of a single bromine atom. Fragmentation patterns can also provide structural clues; for instance, the loss of the carboxylic acid group is a common fragmentation pathway for benzoic acids.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of chemical bonds. The spectrum of 2-Bromo-3,5-dimethylbenzoic acid would be characterized by several key absorption bands:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹, indicates the presence of the carbon-bromine bond.

  • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions, providing evidence of the aromatic ring.

While FTIR can confirm the presence of key functional groups, it does not provide the detailed atom-by-atom connectivity information that NMR offers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is paramount.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For 2-Bromo-3,5-dimethylbenzoic acid, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Sample Preparation:

    • Accurately weigh the desired amount of 2-Bromo-3,5-dimethylbenzoic acid into a clean, dry vial.

    • Add the deuterated solvent and gently agitate or sonicate until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Ensure the solution height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 4 seconds

  • Spectral Width (sw): 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans (ns): 1024 or more

  • Relaxation Delay (d1): 5 seconds

  • Acquisition Time (aq): 1.5 seconds

  • Spectral Width (sw): 240 ppm

Visualizing Molecular Structure and Data Flow

To visually represent the relationships between the molecular structure and the predicted NMR data, as well as the workflow for spectroscopic analysis, the following diagrams are provided.

Caption: Molecular structure of 2-Bromo-3,5-dimethylbenzoic acid.

Figure 2: Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR NMR Data Acquisition (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Sample->MS FTIR FTIR Spectroscopy (Functional Group Identification) Sample->FTIR Data Data Processing & Analysis NMR->Data MS->Data FTIR->Data Structure Structural Elucidation & Verification Data->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive analysis of 2-Bromo-3,5-dimethylbenzoic acid through ¹H and ¹³C NMR spectroscopy, supported by data from mass spectrometry and FTIR, provides a robust framework for its structural confirmation. The predicted NMR spectra, based on established principles of substituent effects, offer a reliable guide for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any research or development endeavor.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 2-Bromo-3,5-dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Comparative

A Senior Application Scientist's Guide to Interpreting the IR Spectrum of 2-Bromo-3,5-dimethylbenzoic acid

Introduction: Beyond a Spectrum, A Structural Fingerprint Infrared (IR) spectroscopy is a cornerstone of chemical analysis, providing rapid and definitive identification of functional groups within a molecule. By measuri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Spectrum, A Structural Fingerprint

Infrared (IR) spectroscopy is a cornerstone of chemical analysis, providing rapid and definitive identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, we can generate a unique spectral fingerprint. This guide provides an in-depth, comparative analysis of the infrared spectrum of 2-Bromo-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid.

Aimed at researchers and drug development professionals, this document moves beyond simple peak identification. We will dissect the molecule's structure, predict its spectral features based on first principles, and compare it with related compounds to understand the subtle yet significant influence of each substituent. This approach embodies a core principle of robust scientific analysis: every data point is interpreted within a logical, comparative framework, transforming a simple spectrum into a rich source of structural information.

Molecular Structure and Vibrational Anatomy

To interpret the spectrum, we must first understand the molecule. 2-Bromo-3,5-dimethylbenzoic acid is a polysubstituted benzene ring featuring a carboxylic acid, a bromine atom, and two methyl groups. Each of these components contributes characteristic absorption bands to the IR spectrum.

Figure 1: Structure of 2-Bromo-3,5-dimethylbenzoic acid with key vibrational bonds highlighted.

The Predictive Framework: Correlating Structure with Spectral Features

Before analyzing an experimental spectrum, we can predict the regions of absorption based on well-established correlation tables. This predictive step is crucial for building a hypothesis-driven interpretation.

The Carboxylic Acid Signature: A Tale of Hydrogen Bonding

The carboxylic acid group provides the most dominant and recognizable features in the spectrum. In condensed phases (solid or liquid), these groups typically exist as hydrogen-bonded dimers. This dimerization profoundly influences the vibrational frequencies.[1][2]

Figure 2: Hydrogen-bonded dimer of a carboxylic acid. This interaction broadens the O-H stretch.

  • O-H Stretching: Instead of a sharp peak around 3600 cm⁻¹ (as seen in free O-H groups), the strong intermolecular hydrogen bonding in the dimer causes the O-H stretching vibration to appear as a very broad, strong band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This broad envelope often obscures the sharper C-H stretching peaks in the same region.

  • C=O (Carbonyl) Stretching: The carbonyl stretch in a carboxylic acid dimer is very intense and appears in the 1760-1690 cm⁻¹ region.[1] For aromatic carboxylic acids like this one, conjugation with the benzene ring slightly weakens the C=O double bond, shifting the absorption to a lower wavenumber, typically between 1710 and 1680 cm⁻¹.[4][5]

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, coupled with O-H in-plane bending, in the 1320-1210 cm⁻¹ region.[1][4] A broad O-H out-of-plane bend is also characteristic and appears near 900 cm⁻¹.[4]

Aromatic Ring Vibrations

The benzene ring gives rise to several characteristic peaks.

  • Aromatic C-H Stretching: These appear as sharp, medium-to-weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][7] Their presence is a clear indicator of an unsaturated system.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions, typically of medium intensity, in the 1600-1450 cm⁻¹ region.[6][7]

  • C-H Out-of-Plane (oop) Bending: In the 900-675 cm⁻¹ region, strong absorptions arise from C-H bonds bending out of the plane of the ring. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[6][7]

Substituent Group Vibrations
  • Methyl (CH₃) C-H Stretching: The C-H bonds of the two methyl groups will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[8][9]

  • Carbon-Bromine (C-Br) Stretching: The C-Br stretch is expected in the fingerprint region, between 690 and 515 cm⁻¹.[10][11] This absorption is often weak and can be difficult to assign definitively amidst other peaks in this complex region.

Predicted IR Absorption Data Summary

The following table summarizes the expected key absorptions for 2-Bromo-3,5-dimethylbenzoic acid, providing a reference for interpreting an experimental spectrum.

Functional Group/BondVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Carboxylic Acid (O-H)Stretching (H-bonded dimer)3300 - 2500Strong, Very Broad
Aromatic (C-H)Stretching3100 - 3000Medium to Weak, Sharp
Methyl (C-H)Stretching2975 - 2850Medium, Sharp
Carboxylic Acid (C=O)Stretching (conjugated)1710 - 1680Strong, Sharp
Aromatic (C=C)In-ring Stretching1600 - 1450Medium (multiple bands)
Carboxylic Acid (C-O)Stretching1320 - 1210Medium
Carboxylic Acid (O-H)Out-of-Plane Bending~900Medium, Broad
Aromatic (C-H)Out-of-Plane Bending900 - 675Strong
Carbon-Bromine (C-Br)Stretching690 - 515Weak to Medium

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

Trustworthy data begins with a meticulous and verifiable protocol. The following procedure for solid-state analysis using a KBr pellet ensures spectral quality and reproducibility.

Workflow for IR Spectrum Acquisition

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis prep Sample Preparation grind_sample 1. Grind ~1-2 mg of 2-Bromo-3,5-dimethylbenzoic acid grind_kbr 2. Grind ~100-200 mg of dry FTIR-grade KBr grind_sample->grind_kbr mix 3. Thoroughly mix sample and KBr in an agate mortar grind_kbr->mix press 4. Press mixture into a transparent pellet using a hydraulic press mix->press bg 5. Acquire background spectrum of empty sample chamber press->bg acq Spectrum Acquisition sample 6. Place KBr pellet in holder and acquire sample spectrum bg->sample ratio 7. Ratio sample against background to get final spectrum sample->ratio proc Data Processing baseline 8. Perform baseline correction and peak picking ratio->baseline analyze 9. Analyze and assign peaks baseline->analyze

Figure 3: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Step-by-Step Methodology
  • Materials: 2-Bromo-3,5-dimethylbenzoic acid (analyte), FTIR-grade Potassium Bromide (KBr, dried in an oven at 110°C for 2-4 hours and stored in a desiccator), agate mortar and pestle, hydraulic press with pellet die, FTIR spectrometer.

  • Preparation of the KBr Pellet:

    • Place approximately 100-200 mg of dry KBr powder into the agate mortar. Grind it to a fine, consistent powder.

    • Add 1-2 mg of the analyte to the KBr. The optimal ratio is typically 1:100. Causality Note: An excess of sample will cause total absorption (flattened peaks), while too little will result in a noisy spectrum with low intensity.

    • Gently but thoroughly mix the analyte and KBr with the pestle for 1-2 minutes until the mixture is homogenous.

    • Transfer the powder to the pellet die and press under high pressure (typically 7-10 tons) for 2 minutes to form a transparent or translucent disc. Trustworthiness Note: An opaque or cloudy pellet indicates poor mixing or moisture contamination, which will scatter IR radiation and degrade spectral quality.

  • Spectral Acquisition:

    • Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan. This measures the spectrum of the ambient environment (CO₂, H₂O) and the instrument itself, which will be digitally subtracted from the sample spectrum.

    • Place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumber of maximum absorbance for all significant peaks.

    • Correlate the observed peaks with the predicted values from Section 3.

Spectral Interpretation: A Comparative Analysis

Let's analyze a representative spectrum and assign its key features, using simpler molecules for comparison to highlight the contribution of each functional group.

(Note: The following is an interpretation of a typical spectrum based on literature values.)

  • ~3000 cm⁻¹ Region (Broad O-H and Sharp C-H): A very prominent, broad absorption is observed centered around 3000 cm⁻¹, extending from ~3300 to 2500 cm⁻¹. This is the classic O-H stretch of the hydrogen-bonded carboxylic acid dimer.[1][5][12] Superimposed on this broad feature, we can resolve sharper peaks. Those just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹) are attributed to the aromatic C-H stretches.[6] Those just below 3000 cm⁻¹ (e.g., ~2960, 2870 cm⁻¹) are from the C-H stretches of the two methyl groups.[8]

    • Comparison to Benzoic Acid: The spectrum of benzoic acid shows a nearly identical broad O-H stretch, confirming this feature originates from the carboxylic acid moiety.[12][13]

    • Comparison to Toluene: Toluene lacks the broad O-H band but shows the characteristic methyl C-H stretches below 3000 cm⁻¹, reinforcing our assignment.

  • ~1700 cm⁻¹ (C=O Stretch): A very strong, sharp peak appears at approximately 1695 cm⁻¹. This is the C=O stretch of the carboxylic acid. Its position below 1700 cm⁻¹ is consistent with an aromatic acid where the carbonyl is conjugated with the benzene ring.[4][14]

  • 1600-1450 cm⁻¹ (Aromatic C=C Stretches): Multiple medium-intensity peaks are visible in this region, for instance around 1600 cm⁻¹ and 1470 cm⁻¹. These are characteristic of the C=C in-ring stretching vibrations of the aromatic core.[6][7]

  • ~1300 cm⁻¹ (C-O Stretch): A medium-intensity peak around 1290 cm⁻¹ is assigned to the C-O stretching vibration of the carboxylic acid group.[1][4]

  • ~900 cm⁻¹ (O-H Out-of-Plane Bend): A broad, medium-intensity peak is often observed around 920 cm⁻¹, characteristic of the out-of-plane O-H bend of the carboxylic acid dimer.[1]

  • Fingerprint Region (< 900 cm⁻¹): This region contains numerous peaks, including the strong C-H out-of-plane bends that are diagnostic of the 1,2,3,5-substitution pattern. A weaker band in the 690-515 cm⁻¹ range can be tentatively assigned to the C-Br stretch, though definitive assignment is difficult without computational analysis.[10]

Conclusion

The IR spectrum of 2-Bromo-3,5-dimethylbenzoic acid is a composite of its functional parts, each providing a distinct signature. The dominant features are the exceptionally broad O-H stretch (3300-2500 cm⁻¹) and the strong C=O stretch (~1695 cm⁻¹), which unequivocally identify the conjugated carboxylic acid dimer. Additional key features include the aromatic C-H stretches (>3000 cm⁻¹), methyl C-H stretches (<3000 cm⁻¹), and a series of C=C ring stretches (1600-1450 cm⁻¹). By employing a systematic approach of prediction, meticulous experimental technique, and comparative analysis, the IR spectrum serves as a powerful and reliable tool for the structural verification of this and other complex organic molecules.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. CH 336 Resources. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Chart. Retrieved from [Link]

  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Elixir International Journal. (n.d.). FT-IR, FT-Raman spectra and quantum chemical calculations on 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • MDPI. (2022). Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). Molecules, 27(15), 4968. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-3,5-dimethoxybenzoic acid, methyl ester. Retrieved from [Link]

  • The University of the West Indies at Mona. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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Validation

A Comparative Guide to the Analytical Characterization of 2-Bromo-3,5-dimethylbenzoic Acid

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-Bromo-3,5-dimethylbenzoic acid, a compound of interest in synthetic chemistry and drug development. Recognizi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-Bromo-3,5-dimethylbenzoic acid, a compound of interest in synthetic chemistry and drug development. Recognizing the critical need for robust and reliable analytical data, this document delves into the predicted mass spectrometry fragmentation pattern of this molecule and contrasts it with alternative analytical techniques. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions for their specific analytical challenges.

The Predicted Electron Ionization Mass Spectrometry Fragmentation of 2-Bromo-3,5-dimethylbenzoic Acid

Electron Ionization (EI) mass spectrometry is a powerful tool for structural elucidation, providing a reproducible fragmentation pattern that serves as a molecular fingerprint. While an experimental mass spectrum for 2-Bromo-3,5-dimethylbenzoic acid is not widely available in public databases, its fragmentation can be reliably predicted based on well-established principles for aromatic carboxylic acids and halogenated compounds.[1][2]

Upon entering the mass spectrometer, the vaporized molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺).[2] For 2-Bromo-3,5-dimethylbenzoic acid, the molecular ion is expected to be observed, and its presence is crucial for determining the molecular weight. A key characteristic of bromine-containing compounds is the presence of a distinct isotopic pattern for any fragment containing bromine, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3][4]

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. For 2-Bromo-3,5-dimethylbenzoic acid, several key fragmentation pathways are anticipated:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion.[5][6] This would lead to a prominent peak at M-17.

  • Loss of a Carboxyl Group (•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group can lead to the loss of a carboxyl radical, resulting in a fragment at M-45.[1]

  • Loss of a Bromine Atom (•Br): The carbon-bromine bond can undergo homolytic cleavage, leading to the loss of a bromine radical.[7] This would result in a fragment at M-79/81.

  • Decarbonylation: The acylium ion formed by the loss of the hydroxyl radical can further lose a molecule of carbon monoxide (CO), a common fragmentation pathway for aromatic aldehydes and ketones.[3]

  • Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from the aromatic ring can also occur.

The predicted major fragment ions for 2-Bromo-3,5-dimethylbenzoic acid are summarized in the table below.

m/z (Predicted)Ion Structure/FormulaFragmentation PathwayRelative Abundance (Predicted)
228/230[C₉H₉BrO₂]⁺Molecular Ion (M⁺)Moderate
211/213[C₉H₈BrO]⁺Loss of •OHHigh
183/185[C₈H₈Br]⁺Loss of •OH and COModerate
149[C₉H₉O₂]⁺Loss of •BrModerate
134[C₈H₆O₂]⁺Loss of •Br and •CH₃Low
105[C₇H₅O]⁺Loss of •Br and COOHLow
91[C₇H₇]⁺Tropylium ion formationModerate
Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for 2-Bromo-3,5-dimethylbenzoic acid under electron ionization.

fragmentation_pathway M [C₉H₉BrO₂]⁺˙ m/z 228/230 (Molecular Ion) F1 [C₉H₈BrO]⁺ m/z 211/213 M->F1 - •OH F3 [C₉H₉O₂]⁺ m/z 149 M->F3 - •Br F4 [C₈H₉]⁺ m/z 105 M->F4 - •COOH, - Br F2 [C₈H₈Br]⁺ m/z 183/185 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of 2-Bromo-3,5-dimethylbenzoic acid.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical characterization often requires orthogonal techniques. The choice of method depends on the specific analytical goal, such as quantification, impurity profiling, or structural confirmation.

Analytical MethodPrincipleKey AdvantagesKey Limitations
GC-MS Separation by volatility and boiling point, followed by mass analysis.High chromatographic resolution, sensitive detection, provides structural information.Requires derivatization for polar, non-volatile compounds; potential for thermal degradation.[8]
LC-MS/MS Separation by polarity using liquid chromatography, followed by tandem mass analysis.High sensitivity and selectivity, suitable for complex matrices, applicable to a wide range of compounds.[9][10]Higher equipment and operational costs, potential for ion suppression.[9]
HPLC-UV Separation by polarity using liquid chromatography, with detection by UV absorbance.Robust, widely available, cost-effective for quantification.[11]Moderate sensitivity, potential for matrix interference, limited structural information.[9]
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, non-destructive.Lower sensitivity compared to mass spectrometry, more complex data interpretation.
FTIR Spectroscopy Absorption of infrared radiation causes molecular vibrations at specific frequencies.Provides information about functional groups, rapid analysis.Limited structural information for complex molecules, not ideal for quantification.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative workflows for the analysis of 2-Bromo-3,5-dimethylbenzoic acid using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

Due to the low volatility of benzoic acids, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form for GC-MS analysis. Silylation is a common technique for this purpose.

1. Sample Preparation and Derivatization: a. Accurately weigh 1 mg of 2-Bromo-3,5-dimethylbenzoic acid and dissolve in 1 mL of a suitable solvent (e.g., pyridine). b. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Allow the sample to cool to room temperature before injection.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250°C.
  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injection Volume: 1 µL (splitless mode).
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-550.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC-UV is a robust method for the quantification of aromatic compounds.

1. Sample Preparation: a. Accurately weigh 10 mg of 2-Bromo-3,5-dimethylbenzoic acid and dissolve in 10 mL of mobile phase to prepare a 1 mg/mL stock solution. b. Prepare a series of calibration standards by serially diluting the stock solution. c. Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • UV Detector: Diode Array Detector (DAD).
  • Detection Wavelength: 230 nm.
Analytical Workflow Diagram

The general workflow for the analysis of 2-Bromo-3,5-dimethylbenzoic acid is depicted below.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weighing of Standard/Sample Dissolution Dissolution in Solvent Weighing->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization Filtration Filtration Dissolution->Filtration GCMS GC-MS Analysis Derivatization->GCMS HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Integration Peak Integration & Identification GCMS->Integration HPLC->Integration LCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for 2-Bromo-3,5-dimethylbenzoic acid.

Conclusion

The analytical characterization of 2-Bromo-3,5-dimethylbenzoic acid can be effectively achieved through a variety of techniques. While electron ionization mass spectrometry provides invaluable structural information through its predictable fragmentation pattern, a multi-faceted approach employing chromatographic and other spectroscopic methods is recommended for comprehensive analysis. For structural elucidation, GC-MS after derivatization is a powerful tool. For routine quantification, HPLC-UV offers a robust and cost-effective solution. In complex matrices or when high sensitivity is required, LC-MS/MS is the method of choice. The selection of the most appropriate analytical technique should be guided by the specific research question, the required level of sensitivity and selectivity, and the available instrumentation.

References

  • BenchChem. Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-.
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  • ResearchGate. Identification Of Benzoic Acid By Gc And Mass Spectrometry.
  • Human Metabolome Database. Benzoic acid GC-MS (1 TMS) (HMDB0001870).
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  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
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Comparative

Comparing the reactivity of 2-Bromo-3,5-dimethylbenzoic acid with other brominated benzoic acids

Introduction In the landscape of pharmaceutical and materials science research, substituted benzoic acids are foundational building blocks. Among these, halogenated derivatives serve as versatile intermediates, particula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, substituted benzoic acids are foundational building blocks. Among these, halogenated derivatives serve as versatile intermediates, particularly in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-3,5-dimethylbenzoic acid, a unique aromatic carboxylic acid characterized by significant steric hindrance around both the carboxylic acid and the bromine atom.[1]

Our focus is to dissect the structural nuances of this molecule and benchmark its performance against other brominated benzoic acids in key synthetic transformations. By understanding the interplay of steric and electronic effects, researchers can make more informed decisions in reaction design, catalyst selection, and process optimization, ultimately accelerating the discovery and development of novel chemical entities.

Understanding the Pillars of Reactivity in Brominated Benzoic Acids

The reactivity of a substituted benzoic acid is not governed by a single factor but rather by a complex interplay of electronic and steric effects. These effects dictate the molecule's behavior in reactions involving both the carboxylic acid group and the carbon-bromine bond.

Electronic Effects: The Inductive and Resonance Tug-of-War

Substituents on the benzene ring influence the electron density of the aromatic system and its functional groups through inductive and resonance effects.

  • Inductive Effect: This is the transmission of charge through sigma bonds. Halogens like bromine are electronegative and exert an electron-withdrawing inductive effect, which can stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid.[2][3]

  • Resonance Effect: This involves the delocalization of pi electrons. While halogens are inductively withdrawing, they are also capable of donating a lone pair of electrons into the aromatic ring via resonance.[4]

  • Substituent Position: The position of substituents (ortho, meta, para) is critical. For instance, electron-withdrawing groups in the meta or para position tend to increase the acidity of benzoic acid by stabilizing the carboxylate anion.[2]

The Hammett equation provides a quantitative framework for correlating the electronic influence of meta and para substituents on the reaction rates and equilibrium constants of benzoic acid derivatives.[5][6]

Steric Effects and the "Ortho Effect"

When a substituent is present at the ortho position to the carboxylic acid group, it introduces significant steric strain. This phenomenon, known as the "ortho effect," forces the carboxyl group to twist out of the plane of the benzene ring.[7] This loss of planarity inhibits resonance between the carboxyl group and the phenyl ring, which paradoxically increases the acidity of the acid because it prevents the destabilizing cross-conjugation that typically reduces the acidity of benzoic acid compared to formic acid.[7] Almost all ortho-substituents, regardless of their electronic nature, increase the acid strength of benzoic acid.[2]

In 2-Bromo-3,5-dimethylbenzoic acid, this effect is pronounced due to the bromine atom at the 2-position and a methyl group at the 3-position, creating a highly hindered environment.

cluster_reactivity Factors Influencing Reactivity of Brominated Benzoic Acids cluster_electronic Electronic Sub-Factors cluster_steric Steric Sub-Factors A Electronic Effects A_1 Inductive Effect (e.g., -Br is withdrawing) A->A_1 A_2 Resonance Effect (e.g., -Br is donating) A->A_2 A_3 Substituent Position (meta, para) A->A_3 B Steric Effects B_1 Ortho Effect (Loss of Planarity) B->B_1 B_2 Steric Hindrance at Reaction Center B->B_2

Caption: Key factors governing the reactivity of substituted benzoic acids.

Comparative Reactivity in Key Transformations

We will now examine the reactivity of 2-Bromo-3,5-dimethylbenzoic acid in comparison to other isomers, such as 2-bromobenzoic acid, 4-bromobenzoic acid, and 3,5-dimethylbenzoic acid, in three common and synthetically important reactions.

Fischer-Speier Esterification

Esterification of the carboxylic acid is a fundamental transformation. The reactivity in this acid-catalyzed reaction is highly sensitive to steric hindrance around the carboxyl group.

Causality Behind Experimental Choices: The Fischer esterification is an equilibrium-driven process. To favor product formation, an excess of the alcohol is typically used, and water is removed as it forms.[8] For sterically hindered benzoic acids, such as our target molecule, harsher conditions (higher temperatures, longer reaction times) or alternative esterification methods may be required to achieve reasonable yields.[8]

Comparative Data (Predicted Relative Rates):

CompoundOrtho SubstituentsPredicted ReactivityRationale
4-Bromobenzoic AcidNoneHighestUnhindered carboxyl group allows for easy nucleophilic attack by the alcohol.
3,5-Dimethylbenzoic AcidNoneHighSimilar to 4-bromobenzoic acid, the carboxyl group is sterically accessible.
2-Bromobenzoic AcidOne (-Br)ModerateThe ortho-bromo group provides steric hindrance, slowing the rate of reaction.[8]
2-Bromo-3,5-dimethylbenzoic acid Two (-Br, -CH₃)LowestThe combination of ortho-bromo and ortho-methyl groups creates severe steric congestion, significantly impeding the approach of the alcohol nucleophile.

Experimental Protocol: Esterification of a Sterically Hindered Benzoic Acid

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under an inert atmosphere (Nitrogen or Argon), add the benzoic acid derivative (1.0 eq.).

  • Reagents: Add a suitable solvent (e.g., toluene, 10 mL per mmol of acid) and the alcohol (e.g., methanol, 10 eq.).

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water in the Dean-Stark trap drives the reaction to completion.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[9] The reactivity of the aryl bromide is influenced by both electronic factors and steric hindrance around the C-Br bond.

Causality Behind Experimental Choices: The key step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst. Electron-withdrawing groups on the aryl halide can accelerate this step, while steric hindrance can retard it. For sterically hindered substrates like 2-Bromo-3,5-dimethylbenzoic acid, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the reaction by facilitating both the oxidative addition and the subsequent reductive elimination steps.

Comparative Data (Predicted Relative Rates):

CompoundSteric Hindrance at C-BrElectronic Effect of SubstituentsPredicted Reactivity
4-Bromobenzoic AcidLow-COOH is electron-withdrawingHighest
2-Bromobenzoic AcidModerate-COOH is electron-withdrawingModerate to High
2-Bromo-3,5-dimethylbenzoic acid High-CH₃ groups are weakly electron-donatingLowest

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3,5-dimethylbenzoic Acid

G start Start A Combine Reactants in Schlenk Flask (Aryl Bromide, Boronic Acid, Base) start->A end End B Add Pd Catalyst and Ligand (e.g., Pd₂(dba)₃ / SPhos) A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvent (e.g., Dioxane/Water) C->D E Heat Reaction Mixture (e.g., 80-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Aqueous Work-up (Acidify and Extract) F->G H Purify Product (Column Chromatography) G->H H->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-3,5-dimethylbenzoic acid (1.0 eq.), the arylboronic acid (1.5 eq.), and a suitable base such as potassium phosphate (K₃PO₄) (3.0 eq.).[10]

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[10]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.

  • Solvent: Add a degassed mixture of solvents, typically 1,4-dioxane and water (e.g., 10:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, longer reaction times may be necessary compared to less substituted analogs.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.[10]

  • Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] Similar to Suzuki coupling, its efficiency is highly dependent on the steric and electronic nature of the aryl halide.

Causality Behind Experimental Choices: This reaction is notoriously sensitive to steric hindrance. The bulky environment in 2-Bromo-3,5-dimethylbenzoic acid makes the oxidative addition of the C-Br bond to the palladium center challenging. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a specialized, sterically demanding ligand (e.g., XPhos, t-BuXPhos) are often essential for achieving good yields.[12][13]

Comparative Data (Predicted Relative Rates):

CompoundSteric Hindrance at C-BrElectronic Effect of SubstituentsPredicted Reactivity
4-Bromobenzoic AcidLow-COOH is electron-withdrawingHighest
2-Bromobenzoic AcidModerate-COOH is electron-withdrawingModerate
2-Bromo-3,5-dimethylbenzoic acid High-CH₃ groups are weakly electron-donatingLowest

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3,5-dimethylbenzoic Acid

  • Setup: In a glovebox or under an inert atmosphere, add 2-Bromo-3,5-dimethylbenzoic acid (1.0 eq.), the amine (1.2 eq.), a strong base like sodium tert-butoxide (NaOtBu) (1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., t-BuXPhos, 4 mol%) to a dry reaction vessel.

  • Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-110 °C).

  • Monitoring: Monitor the consumption of the starting material by LC-MS. These reactions can be slow with hindered substrates and may require extended heating.

  • Work-up: After the reaction is complete, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with an organic solvent. The work-up may require an acidic wash to remove excess amine and a basic wash if the product is not acidic. Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

2-Bromo-3,5-dimethylbenzoic acid presents a unique set of challenges and opportunities in organic synthesis. Its reactivity is dominated by profound steric hindrance at both the 2- and 6-positions, which significantly impacts transformations at both the carboxylic acid and the C-Br bond.

  • Esterification: The reaction is significantly slower compared to less hindered isomers, often necessitating more forcing conditions.

  • Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig): The steric bulk around the bromine atom retards the crucial oxidative addition step. Successful coupling requires carefully optimized conditions, particularly the use of modern, bulky phosphine ligands designed for challenging substrates.

While its reduced reactivity can be a hurdle, it can also be exploited for selective transformations in more complex molecules. This guide provides the foundational understanding and practical protocols necessary for researchers to effectively utilize 2-Bromo-3,5-dimethylbenzoic acid and to anticipate its behavior in comparison to other synthetically valuable brominated benzoic acids.

References

  • A to Z Chemistry. Ortho effect in Substituted Benzene. [Link]

  • National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • University of Alberta. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Wikipedia. Ortho effect. [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]

  • ResearchGate. Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • PubMed Central. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]

  • RSC Publishing. A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. [Link]

  • Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]

  • Pearson. What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]

  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ACS Publications. Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. [Link]

  • ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • YouTube. Buchwald-Hartwig cross-coupling reaction. [Link]

  • ACS Publications. Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. [Link]

  • YouTube. Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • YouTube. 27.03 Hammett Substituent Constants Defined. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • CORE. Cross-Coupling Reactions of Unactivated Alkyl Halides. [Link]

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
  • ResearchGate. Buchwald-Hartwig aminations on bromoflavones. [Link]

  • PubMed. The electronic effects of benzoic acid substituents on glycine conjugation. [Link]

  • ACS Publications. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]

  • PrepChem.com. Preparation of 3,5-dimethylbenzoic acid. [Link]

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Validation

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-Bromo-3,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is of paramount im...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is of paramount importance. 2-Bromo-3,5-dimethylbenzoic acid is a key building block in various synthetic pathways, and ensuring its purity is critical for the quality and safety of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this compound.

The Central Role of Purity in Chemical Synthesis

The presence of impurities, even in trace amounts, can have significant consequences in a multi-step synthesis. They can lead to side reactions, lower yields, and the formation of undesired byproducts that may be difficult to separate from the target molecule. In the context of drug development, impurities can impact the safety and efficacy of the final API. Therefore, employing reliable and accurate analytical methods for purity determination is a non-negotiable aspect of quality control.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like 2-Bromo-3,5-dimethylbenzoic acid. Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.

Method A: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to nonpolar compounds. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the aromatic ring of 2-Bromo-3,5-dimethylbenzoic acid.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for RP-HPLC. The organic modifier (acetonitrile) is varied to control the retention time of the analyte. The addition of an acid, such as phosphoric acid or trifluoroacetic acid (TFA), to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group of the analyte, leading to a more retained and symmetrical peak shape. Without the acid, the ionized carboxylate group would interact poorly with the nonpolar stationary phase, resulting in poor retention and peak tailing.

  • Detection: The aromatic ring in 2-Bromo-3,5-dimethylbenzoic acid contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (typically around 230-254 nm for benzoic acid derivatives) provides excellent sensitivity for this compound and its potential aromatic impurities.

Method B: Mixed-Mode Chromatography

Mixed-mode chromatography combines two or more separation mechanisms in a single column, offering unique selectivity. For an acidic compound like 2-Bromo-3,5-dimethylbenzoic acid, a mixed-mode column with both reversed-phase and anion-exchange characteristics can be advantageous. This dual retention mechanism can enhance the separation of the target compound from other acidic or ionic impurities that may not be well-resolved by RP-HPLC alone.

Alternative Analytical Techniques: An Orthogonal Approach

While HPLC is a powerful tool, relying on a single analytical technique can sometimes provide an incomplete picture of a sample's purity. Orthogonal methods, which employ different separation or detection principles, are valuable for confirming purity and identifying impurities that might co-elute with the main peak in an HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, for a non-volatile and polar compound like 2-Bromo-3,5-dimethylbenzoic acid, direct analysis by GC is not feasible. A chemical derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl ester). This adds a layer of complexity to the sample preparation and can introduce potential sources of error. While GC-MS can provide valuable information about the identity of volatile impurities, the need for derivatization makes it a less direct and more cumbersome method for routine purity analysis of this compound compared to HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds. Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, structurally unrelated compound.[1]

Key Advantages of qNMR:

  • Primary Method: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of protons, allowing for a direct and accurate purity assessment without the need for a specific reference standard of the analyte.[2]

  • Universality: Most organic molecules contain protons, making ¹H qNMR broadly applicable.

  • Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information that can help in the identification of impurities.

The main limitation of qNMR is its lower sensitivity compared to HPLC, which may make it unsuitable for the detection of very low-level impurities.

Comparative Data Summary

The following table provides a comparative overview of the different analytical techniques for the purity assessment of 2-Bromo-3,5-dimethylbenzoic acid.

ParameterHPLC (Reversed-Phase)GC-MSQuantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarityChromatographic separation based on volatilityNuclear magnetic resonance
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution with internal standard
Selectivity HighHighModerate to High
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Quantification Relative (requires analyte-specific standard)Relative (requires analyte-specific standard)Absolute (primary method)
Throughput HighModerateModerate

Experimental Protocols

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of 2-Bromo-3,5-dimethylbenzoic acid.

Detailed HPLC Method (Reversed-Phase)

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-Bromo-3,5-dimethylbenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-Bromo-3,5-dimethylbenzoic acid sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Purity Calculation:

The purity is calculated based on the area percent method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Logic for Purity Assessment

Purity_Assessment_Logic Start Purity Assessment of 2-Bromo-3,5-dimethylbenzoic acid Primary_Method Primary Analysis: HPLC (Reversed-Phase) Start->Primary_Method Orthogonal_Method Orthogonal Confirmation: qNMR Primary_Method->Orthogonal_Method Alternative_Method Alternative (if applicable): GC-MS (with derivatization) Primary_Method->Alternative_Method Decision Purity Confirmed? Orthogonal_Method->Decision Pass Release for Further Use Decision->Pass Yes Fail Further Investigation/ Purification Required Decision->Fail No

Caption: Logical flow for a comprehensive purity assessment.

Conclusion and Recommendations

For the routine purity analysis of 2-Bromo-3,5-dimethylbenzoic acid, a validated reversed-phase HPLC method is the recommended approach due to its robustness, high throughput, and sensitivity. The inclusion of an acidic modifier in the mobile phase is critical for achieving accurate and reproducible results.

For a more comprehensive purity profile, especially during process development or for the qualification of reference standards, qNMR serves as an excellent orthogonal technique. Its ability to provide an absolute purity value without the need for a specific reference standard of the analyte makes it an invaluable tool for ensuring the highest level of quality control.

While GC-MS can be used for the identification of volatile impurities, the requirement for derivatization makes it less suitable for routine quantitative purity analysis of the parent compound.

By employing a combination of a primary chromatographic method like HPLC and an orthogonal technique like qNMR, researchers and drug development professionals can have a high degree of confidence in the purity of their 2-Bromo-3,5-dimethylbenzoic acid, ensuring the integrity and quality of their subsequent synthetic endeavors.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column. Available at: [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link]

Sources

Comparative

Introduction: The Significance of Crystal Structure in Benzoic Acid Derivatives

An In-depth Technical Guide to the X-ray Crystal Structure of 2-Bromo-3,5-dimethylbenzoic Acid Derivatives: A Comparative Analysis This guide provides a comprehensive comparison of the anticipated X-ray crystal structure...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the X-ray Crystal Structure of 2-Bromo-3,5-dimethylbenzoic Acid Derivatives: A Comparative Analysis

This guide provides a comprehensive comparison of the anticipated X-ray crystal structure of 2-Bromo-3,5-dimethylbenzoic acid with structurally related derivatives. While a definitive crystal structure for 2-Bromo-3,5-dimethylbenzoic acid is not currently available in the public domain, this document leverages experimental data from closely related analogs to predict and analyze its structural characteristics. By examining the influence of substituent effects on molecular conformation and crystal packing, this guide offers valuable insights for researchers, scientists, and professionals in drug development and materials science.

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their utility is deeply rooted in their ability to form predictable intermolecular interactions, most notably the robust hydrogen-bonded dimer motif. The precise three-dimensional arrangement of atoms in the crystalline state, determined through single-crystal X-ray diffraction, dictates crucial physicochemical properties such as solubility, melting point, and bioavailability. Understanding these structures at a molecular level is paramount for rational drug design and the engineering of novel materials with tailored properties.

The subject of this guide, 2-Bromo-3,5-dimethylbenzoic acid, presents an interesting case for structural analysis. The interplay between the electron-withdrawing bromo group and the electron-donating methyl groups, along with their steric demands, is expected to significantly influence the molecular geometry and the supramolecular architecture of the crystal lattice.

Comparative Crystallographic Data Analysis

To elucidate the probable structural features of 2-Bromo-3,5-dimethylbenzoic acid, we will compare the crystallographic data of several related benzoic acid derivatives. The key parameters for comparison include the crystal system, space group, and the nature of intermolecular interactions, particularly hydrogen bonding.

Compound NameMolecular FormulaCrystal SystemSpace GroupKey Structural FeaturesReference
2-Bromobenzoic Acid C₇H₅BrO₂MonoclinicP2₁/cForms classic centrosymmetric R²₂(8) hydrogen-bonded dimers. The carboxyl group is twisted relative to the benzene ring.[1]
3-Bromo-2-hydroxybenzoic Acid C₇H₅BrO₃MonoclinicP2₁/nExhibits both intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, and intermolecular hydrogen bonding forming centrosymmetric dimers.[2][2]
2,6-Dibromo-3,4,5-trimethoxybenzoic Acid C₁₀H₉Br₂O₅MonoclinicP2₁/nDoes not form the typical dimer, instead showing a catemeric chain of hydrogen bonds. The carboxyl group is nearly perpendicular to the benzene ring.[3][3]
3,5-Dimethylbenzoic Acid C₉H₁₀O₂MonoclinicP2₁/nThe solid-state conformation is planar.[4]

Analysis of Structural Trends:

  • Hydrogen Bonding: The formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid moieties is a highly prevalent motif in the crystal structures of benzoic acids.[1][5][6] It is highly probable that 2-Bromo-3,5-dimethylbenzoic acid will also exhibit this R²₂(8) ring motif. However, the presence of bulky ortho-substituents can sometimes lead to alternative hydrogen bonding patterns, such as the catemeric chain observed in 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.[3]

  • Molecular Conformation: The planarity of the molecule is influenced by the substituents. In 2-bromobenzoic acid, the carboxyl group is slightly twisted out of the plane of the benzene ring.[1] A similar deviation can be expected for 2-Bromo-3,5-dimethylbenzoic acid due to the presence of the ortho-bromo substituent.

  • Influence of Substituents: The methyl groups in the 3 and 5 positions are likely to influence the crystal packing through weak C-H···O or C-H···π interactions. The bromine atom can participate in halogen bonding (Br···O or Br···Br interactions), which can further stabilize the crystal lattice.

Experimental Protocols

Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid

A plausible synthetic route to 2-Bromo-3,5-dimethylbenzoic acid involves the bromination of 3,5-dimethylbenzoic acid. The following is a representative protocol.

Workflow for the Synthesis of 2-Bromo-3,5-dimethylbenzoic Acid

cluster_0 Step 1: Dissolution cluster_1 Step 2: Bromination cluster_2 Step 3: Work-up cluster_3 Step 4: Purification a Dissolve 3,5-dimethylbenzoic acid in a suitable solvent (e.g., acetic acid) b Add a brominating agent (e.g., N-Bromosuccinimide) and a catalyst (e.g., H₂SO₄) a->b c Heat the reaction mixture under reflux b->c d Cool the reaction mixture and pour into ice-water c->d e Filter the precipitate d->e f Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) e->f

Caption: Synthetic workflow for 2-Bromo-3,5-dimethylbenzoic acid.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzoic acid (1 equivalent) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-Bromo-3,5-dimethylbenzoic acid.

Single-Crystal Growth

Growing diffraction-quality single crystals is a critical step for X-ray structure determination.

Methods for Crystal Growth

cluster_0 Solution Preparation cluster_1 Crystallization Techniques prep Prepare a saturated solution of the compound in a suitable solvent system slow_evap Slow Evaporation prep->slow_evap vapor_diff Vapor Diffusion prep->vapor_diff cooling Slow Cooling prep->cooling

Caption: Common techniques for growing single crystals.

Protocol for Slow Evaporation:

  • Dissolve the purified 2-Bromo-3,5-dimethylbenzoic acid in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated lid (e.g., parafilm with a few pinholes).

  • Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

  • Monitor the vial for the formation of single crystals over several days to weeks.

Predicted Molecular and Supramolecular Structure

Based on the comparative analysis, a predicted structural model for 2-Bromo-3,5-dimethylbenzoic acid can be proposed.

Predicted Structural Features of 2-Bromo-3,5-dimethylbenzoic Acid

G cluster_molecule Molecular Structure cluster_supramolecular Supramolecular Assembly A 2-Bromo-3,5-dimethylbenzoic Acid B Twisted Carboxyl Group A->B due to ortho-Bromo C Planar Benzene Ring A->C D Centrosymmetric Dimer A->D forms E R²₂(8) Motif D->E via O-H···O F Halogen Bonding D->F possible Br···O interactions G π-π Stacking D->G possible

Caption: Predicted molecular and supramolecular features.

It is anticipated that the molecules will form centrosymmetric dimers through robust O-H···O hydrogen bonds. The presence of the bromo and methyl groups will likely lead to a herringbone or a slipped-stack packing arrangement in the crystal lattice to accommodate the steric bulk and optimize intermolecular interactions.

Conclusion

This comparative guide provides a detailed analysis of the expected X-ray crystal structure of 2-Bromo-3,5-dimethylbenzoic acid based on the known structures of its analogs. The predominant structural motif is predicted to be the classic hydrogen-bonded dimer, with the molecular conformation and crystal packing being influenced by the steric and electronic effects of the bromo and methyl substituents. The provided experimental protocols offer a practical starting point for the synthesis and crystallization of this compound, which will be essential for its definitive structural elucidation via single-crystal X-ray diffraction.

References

  • Ferguson, G., & Sim, G. A. (1962). The crystal structure of 2-bromobenzoic acid. Acta Crystallographica, 15(4), 346-350.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Kolev, T., et al. (2023). 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. IUCrData, 8(8), x230724. [Link]

  • Fun, H. -K., et al. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1139–o1140. [Link]

  • Grossel, M. C., et al. (1980). X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 471-476. [Link]

  • Grabowski, S. J. (2011). Analysis of Hydrogen Bonds in Crystals. Crystals, 1(3), 114-135. [Link]

  • Feld, R., et al. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Zeitschrift für Kristallographie - Crystalline Materials, 157(3-4), 215-232. [Link]

  • Montis, R., & Hursthouse, M. B. (2012). Crystal structure of 3-bromo-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 5), o531. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-3,5-dimethylbenzoic Acid

Introduction to 2-Bromo-3,5-dimethylbenzoic Acid and its Structural Context 2-Bromo-3,5-dimethylbenzoic acid belongs to the class of substituted benzoic acids, a common motif in pharmacologically active molecules. The pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Bromo-3,5-dimethylbenzoic Acid and its Structural Context

2-Bromo-3,5-dimethylbenzoic acid belongs to the class of substituted benzoic acids, a common motif in pharmacologically active molecules. The presence of a bromine atom and two methyl groups on the aromatic ring, in addition to the carboxylic acid functionality, gives rise to a unique electronic and steric environment that will be reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming its synthesis, assessing its purity, and studying its reactivity.

To provide a robust comparative analysis, this guide will reference the spectroscopic data of the following compounds:

  • 3,5-Dimethylbenzoic acid: The non-halogenated parent structure, which will serve as a baseline for understanding the influence of the methyl groups.

  • 2-Bromobenzoic acid: An analogue that allows for the examination of the electronic effects of the bromine atom on the aromatic ring in the absence of the methyl groups.

  • 2-Chloro-3,5-dimethylbenzoic acid and 2-Iodo-3,5-dimethylbenzoic acid: Closely related halogenated analogues that will help in predicting the influence of the halogen's electronegativity and size on the spectra.

Predicted Spectroscopic Data and Comparative Analysis

The following sections detail the anticipated spectroscopic data for 2-Bromo-3,5-dimethylbenzoic acid, presented alongside the experimental data of its structural analogues for direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Bromo-3,5-dimethylbenzoic acid is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

Table 1: Comparison of ¹H NMR Spectroscopic Data

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)Solvent
2-Bromo-3,5-dimethylbenzoic acid (Predicted) ~7.3-7.5 (s, 1H), ~7.6-7.8 (s, 1H)~2.3-2.5 (s, 6H)>10 (br s, 1H)CDCl₃/DMSO-d₆
3,5-Dimethylbenzoic acid7.64 (s, 1H), 7.18 (s, 2H)[1]2.33 (s, 6H)[1]12.8 (br s, 1H)[1]DMSO-d₆
2-Bromobenzoic acid7.70-7.67 (m, 1H), 7.58 (d, 1H), 7.33-7.25 (m, 2H)[2]--MeOD[2]
  • Causality of Predictions: The two aromatic protons in the target molecule are not equivalent and are expected to appear as singlets due to the lack of adjacent protons. The electron-withdrawing effect of the bromine atom will likely deshield the adjacent aromatic proton, causing it to appear at a higher chemical shift. The two methyl groups are equivalent and will appear as a single sharp singlet. The carboxylic acid proton will be a broad singlet at a high chemical shift, and its position is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Comparison of ¹³C NMR Spectroscopic Data

CompoundCarboxylic Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)Solvent
2-Bromo-3,5-dimethylbenzoic acid (Predicted) ~165-170~120-140~20-22CDCl₃/DMSO-d₆
3,5-Dimethylbenzoic acid167.9138.4, 133.9, 131.2, 126.9[3]21.3[3]DMSO-d₆
2-Bromobenzoic acid169.6135.3, 134.5, 133.6, 132.1, 128.4, 122.0[2]-MeOD[2]
  • Expert Insights: The chemical shift of the carbon atom directly attached to the bromine (C2) is expected to be significantly influenced by the halogen's electronegativity and heavy atom effect, likely appearing at a lower field compared to the corresponding carbon in 3,5-dimethylbenzoic acid. The other aromatic carbon signals will also be shifted due to the inductive and resonance effects of the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for 2-Bromo-3,5-dimethylbenzoic acid are expected for the O-H, C=O, C-O, and C-Br bonds.

Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)

Functional Group2-Bromo-3,5-dimethylbenzoic acid (Predicted)3,5-Dimethylbenzoic acid[4]2-Bromobenzoic acid[5]
O-H stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O stretch (Carboxylic Acid)1680-1710~1680~1680
C-O stretch (Carboxylic Acid)1250-1350~1300~1300
C-Br stretch500-600-~550
  • Trustworthiness of Predictions: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching frequency is a strong, sharp absorption and its position can be influenced by electronic effects; however, significant deviation from the analogues is not expected. The C-Br stretch is typically found in the fingerprint region and can be a useful diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-3,5-dimethylbenzoic acid, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and their Relative Abundances

m/zPredicted Relative AbundanceIon Identity
228/230High[M]⁺ (Molecular Ion)
211/213Moderate[M-OH]⁺
183/185Moderate[M-COOH]⁺
150Low[M-Br]⁺
104High[M-Br-COOH]⁺
  • Authoritative Grounding: The fragmentation pattern is predicted based on established principles for benzoic acids and halogenated aromatic compounds. The molecular ion is expected to be prominent. Common fragmentation pathways include the loss of a hydroxyl radical (•OH), the loss of the entire carboxylic acid group (•COOH), and the loss of the bromine atom (•Br). The relative abundance of the M and M+2 peaks will be approximately 1:1, a definitive indicator of the presence of a single bromine atom.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Bromo-3,5-dimethylbenzoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. A greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

IR_Workflow Sample_Prep Prepare sample (e.g., KBr pellet or ATR) Background_Scan Acquire background spectrum Sample_Prep->Background_Scan Sample_Scan Acquire sample spectrum Background_Scan->Sample_Scan Data_Analysis Process and analyze data Sample_Scan->Data_Analysis

Caption: General workflow for IR spectroscopy.

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (GC-MS) Protocol

For a relatively volatile compound like 2-Bromo-3,5-dimethylbenzoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

GCMS_Workflow Sample_Prep Dissolve sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) Injection Inject into GC Sample_Prep->Injection Separation Separation on GC column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass analysis in MS Ionization->Mass_Analysis Detection Detection and data acquisition Mass_Analysis->Detection

Caption: Workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume of the solution into the GC system. The compound will be vaporized and separated from any impurities on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (electron ionization, EI).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Bromo-3,5-dimethylbenzoic acid. By leveraging comparative data from structurally similar molecules, we have established a robust framework for the identification and characterization of this compound. The detailed experimental protocols offer a practical guide for researchers to acquire high-quality data. The combination of NMR, IR, and MS data, with a particular emphasis on the unique isotopic signature of bromine in mass spectrometry, will enable the unambiguous confirmation of the structure of 2-Bromo-3,5-dimethylbenzoic acid in any synthetic or analytical endeavor.

References

  • Supporting Information for a publication.
  • Electronic Supplementary Information - The Royal Society of Chemistry.
  • NIST WebBook, SRD 69 - Benzoic acid, 3,5-dimethyl-. [Link]

  • NIST WebBook, SRD 69 - Benzoic acid, 2-bromo-. [Link]

Sources

Comparative

A Tale of Two Isomers: A Comparative Guide to Suzuki Coupling Yields of 2-Bromo and 4-Bromo Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for the elegant con...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for the elegant construction of carbon-carbon bonds.[1][2] Its versatility in forging biaryl linkages has made it an indispensable asset in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, as with any powerful technique, the devil is in the details, and the structural nuances of the substrates can dramatically influence the reaction's efficiency. This guide provides an in-depth comparison of the Suzuki coupling yields between two closely related isomers: 2-bromobenzoic acid and 4-bromobenzoic acid. Through an examination of experimental data and mechanistic principles, we will elucidate why the seemingly minor shift of a bromine atom from the para to the ortho position has profound consequences for this cornerstone reaction.

The Decisive Factor: Steric Hindrance at the Ortho Position

The primary determinant for the disparity in Suzuki coupling yields between 2-bromo and 4-bromobenzoic acid is steric hindrance. The ortho-position of 2-bromobenzoic acid places the bulky bromine atom and the carboxylic acid group in close proximity to the reaction center. This steric congestion impedes the approach of the palladium catalyst, which is a crucial first step in the catalytic cycle. In contrast, the para-position of the bromine in 4-bromobenzoic acid presents a much more open and accessible reaction site.

This fundamental difference in steric environment directly impacts the initial and often rate-determining step of the Suzuki coupling: oxidative addition.[2] During oxidative addition, the palladium(0) catalyst inserts itself into the carbon-bromine bond. With 2-bromobenzoic acid, the bulky ortho substituents create a significant energy barrier for this insertion, slowing down the reaction and often leading to lower yields.

Comparative Analysis of Reaction Yields

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Bromobenzoic Acid Phenylboronic AcidPd(OAc)₂ / NoneK₂CO₃WaterRoom TempExcellent
4-Bromobenzoic Acid Phenylboronic AcidPd/CNa₂CO₃Water120 (MW)High
4-Bromobenzoic Acid Phenylboronic AcidSupramolecular Pd ComplexNa₂CO₃Water/MeOHRoom Temp>98
2-Bromobenzoic Acid Arylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/Water80-100Moderate to Good
2-Bromobenzoic Acid Phenylboronic AcidPd(OAc)₂ / P(biphenyl)Ph₂K₃PO₄Toluene/Water100High

This table is a synthesis of typical results reported in the literature and is intended for comparative purposes. Yields are highly dependent on specific reaction conditions and substrates.

The data clearly indicates that while high yields can be achieved with 2-bromobenzoic acid, it often necessitates the use of specialized, bulky, and electron-rich phosphine ligands, such as SPhos or other biaryl phosphines.[5][6] These ligands are designed to stabilize the palladium center and facilitate the oxidative addition step with sterically hindered substrates.[7]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

To fully appreciate the impact of steric hindrance, it is essential to understand the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9][10]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² caption The Catalytic Cycle of the Suzuki-Miyaura Reaction.

A diagram illustrating the key steps of the Suzuki-Miyaura coupling reaction.
  • Oxidative Addition: A palladium(0) complex reacts with the aryl halide (R¹-X) to form a palladium(II) intermediate. This step is typically the rate-limiting step and is significantly hindered by ortho-substituents.

  • Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires the activation of the boronic acid with a base.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The steric bulk of 2-bromobenzoic acid primarily obstructs the oxidative addition step. The larger van der Waals radius of the bromine atom, combined with the presence of the adjacent carboxylic acid group, creates a "steric shield" around the carbon-bromine bond, making it difficult for the palladium catalyst to access and insert into this bond.

Steric_Hindrance cluster_4bromo 4-Bromobenzoic Acid cluster_2bromo 2-Bromobenzoic Acid 4-bromo 4-bromo 2-bromo 2-bromo Pd_catalyst Pd(0) Catalyst Pd_catalyst->4-bromo Easy Approach Pd_catalyst->2-bromo Hindered Approach caption Steric hindrance in 2-bromobenzoic acid impedes catalyst approach.

A conceptual diagram showing the easier approach of the palladium catalyst to 4-bromobenzoic acid compared to the sterically hindered 2-bromobenzoic acid.

Experimental Protocol: A Self-Validating System for Suzuki Coupling of 4-Bromobenzoic Acid

The following protocol for the Suzuki coupling of 4-bromobenzoic acid with phenylboronic acid is presented as a self-validating system. The high expected yield serves as an internal validation of the procedure and reagents.

Materials:

  • 4-Bromobenzoic acid (1.0 mmol, 201 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)

  • Deionized water (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To the 50 mL round-bottom flask, add 4-bromobenzoic acid, phenylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Solvent Addition: Add 10 mL of deionized water to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Workup: Upon completion, acidify the reaction mixture to a pH of approximately 2 with 1 M HCl. This will precipitate the product, biphenyl-4-carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure biphenyl-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Palladium(II) acetate: A common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) catalyst.

  • Potassium carbonate: A mild and effective base to activate the boronic acid for transmetalation.

  • Water as solvent: Offers a green and cost-effective reaction medium. The high yield in water demonstrates the robustness of this particular transformation.

Experimental_Workflow start Start reagents Combine Reactants: - 4-Bromobenzoic Acid - Phenylboronic Acid - Pd(OAc)₂ - K₂CO₃ start->reagents solvent Add Water reagents->solvent react Stir at Room Temperature solvent->react workup Acidify with HCl react->workup isolate Filter and Wash Product workup->isolate purify Recrystallize isolate->purify end End purify->end caption A streamlined workflow for the Suzuki coupling of 4-bromobenzoic acid.

A flowchart outlining the experimental procedure for the Suzuki coupling of 4-bromobenzoic acid.

Conclusion

The position of the bromine substituent on the benzoic acid ring has a profound and predictable impact on the yield of the Suzuki-Miyaura cross-coupling reaction. While 4-bromobenzoic acid readily participates in this transformation to provide high yields under mild conditions, the steric hindrance imposed by the ortho-substituents in 2-bromobenzoic acid presents a significant challenge. Overcoming this steric barrier often requires the use of specialized and more costly bulky phosphine ligands and carefully optimized reaction conditions. For researchers and drug development professionals, a thorough understanding of these steric effects is crucial for efficient reaction design, catalyst selection, and the successful synthesis of target molecules. The stark contrast in reactivity between these two isomers serves as a powerful illustration of the importance of steric considerations in modern organic synthesis.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Ishiyama, T., & Miyaura, N. (2004). The Suzuki-Miyaura Cross-Coupling Reaction. In Metal-Catalyzed Cross-Coupling Reactions (Vol. 1, pp. 1-42). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016, October 31). Reddit. Retrieved from [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved from [Link]

  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023, April 20). PMC - NIH. Retrieved from [Link]

  • . (n.d.). Retrieved from [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). IT Services - University of Liverpool. Retrieved from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019, August 11). Reddit. Retrieved from [Link]

  • Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. (n.d.). IT Services - University of Liverpool. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. Retrieved from [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. (n.d.). PubMed Central. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid under optimum conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 2-Bromo-3,5-dimethylbenzoic Acid: Unveiling Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the precise understanding of a molecule's properties is paramount for its successful applicati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise understanding of a molecule's properties is paramount for its successful application. 2-Bromo-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents itself as a potentially valuable building block in organic synthesis. However, a comprehensive analysis of its experimental properties is notably scarce in publicly available literature. This guide aims to bridge this knowledge gap by providing a thorough comparison of its theoretical properties alongside the available experimental data for its structural isomers. By examining structure-property relationships, we can project the likely characteristics of 2-Bromo-3,5-dimethylbenzoic acid, offering a valuable resource for researchers navigating its use.

The CAS number 7697-33-8 is frequently associated with 2-Bromo-3,5-dimethylbenzoic acid; however, some sources indicate this may be an error and that this number corresponds to nitric acid.[1] This ambiguity underscores the importance of thorough characterization.

Physicochemical Properties: A Tale of Isomers

Property2-Bromo-3,5-dimethylbenzoic acid (Predicted/Inferred)4-Bromo-3,5-dimethylbenzoic acid (Experimental)4-Bromo-2,5-dimethylbenzoic acid (Experimental)2-Bromo-3-methylbenzoic acid (Experimental)3-Bromo-2-methylbenzoic acid (Experimental)
Melting Point (°C) Likely a crystalline solid, potentially in the range of 160-180°C171[2]171.5-172.5[3]135-138152-156
Boiling Point (°C) High, likely >300°C (decomposition may occur)323.4 ± 30.0 (Predicted)[2]321.2 ± 30.0 (Predicted)[3]Not availableNot available
pKa Expected to be in the range of 3-4Not available3.69 ± 0.25 (Predicted)[3]Not availableNot available
Appearance Pale yellow solid[4]Solid[2]Not availableWhite acidWhite solid
Solubility Soluble in organic solvents, limited solubility in water[1]Not availableNot availableNot availableNot available
Predicted XlogP 2.9[5]2.92.92.52.5

The melting points of the isomers suggest that 2-Bromo-3,5-dimethylbenzoic acid is likely a solid at room temperature with a relatively high melting point, a common characteristic of substituted benzoic acids. The substitution pattern significantly influences the crystal lattice energy and thus the melting point. The para-brominated isomers exhibit higher melting points than the ortho- or meta-brominated methylbenzoic acids, which could be attributed to more efficient packing in the solid state.

The acidity of substituted benzoic acids is influenced by the electronic effects of the substituents.[6] Both bromine and methyl groups have an impact. The bromine atom is an electron-withdrawing group through its inductive effect, which tends to increase acidity.[6] Conversely, the methyl groups are electron-donating, which decreases acidity.[6] The "ortho effect" can also play a significant role, where substituents in the ortho position can cause steric hindrance, forcing the carboxylic acid group out of the plane of the benzene ring and affecting its acidity.[7] Given the 2-bromo substitution, an ortho effect is anticipated for 2-Bromo-3,5-dimethylbenzoic acid.

Spectroscopic Characterization: A Predictive Approach

Without experimental spectra for 2-Bromo-3,5-dimethylbenzoic acid, we must rely on theoretical predictions and comparisons with isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicting the ¹H and ¹³C NMR spectra is a valuable tool for structural elucidation.[8][9]

  • ¹H NMR: The spectrum of 2-Bromo-3,5-dimethylbenzoic acid is expected to show two singlets in the aromatic region for the two non-equivalent aromatic protons. Two singlets would also be present for the two methyl groups, likely in the range of 2.2-2.5 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm). The chemical shifts of the aromatic carbons would be influenced by the bromine and methyl substituents.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carbonyl group, expected around 1700 cm⁻¹.

  • C-H stretching vibrations from the aromatic ring and methyl groups (around 2850-3100 cm⁻¹).

  • C-Br stretching vibration, which is typically found in the fingerprint region.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[10] Fragmentation patterns would likely involve the loss of the carboxylic acid group and subsequent fragmentation of the aromatic ring. PubChemLite predicts major peaks at m/z 228.98587 ([M+H]⁺) and 226.97131 ([M-H]⁻).[5]

Synthesis and Reactivity: A Proposed Pathway

While a specific, validated synthesis for 2-Bromo-3,5-dimethylbenzoic acid is not readily found in the literature, a plausible synthetic route can be designed based on established organic chemistry principles and syntheses of related compounds. A potential starting material is 3,5-dimethylbenzoic acid.

Proposed Synthesis Workflow:

Synthesis_Workflow Start 3,5-Dimethylbenzoic acid Intermediate1 Bromination Start->Intermediate1 Product 2-Bromo-3,5-dimethylbenzoic acid Intermediate1->Product Purification Purification (e.g., Recrystallization) Product->Purification

A proposed synthetic workflow for 2-Bromo-3,5-dimethylbenzoic acid.

Step-by-Step Protocol (Hypothetical):

  • Bromination of 3,5-Dimethylbenzoic Acid:

    • To a solution of 3,5-dimethylbenzoic acid in a suitable solvent (e.g., acetic acid), add a brominating agent such as N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.

    • Alternatively, direct bromination using bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) could be employed. The directing effects of the carboxylic acid (meta-directing) and the methyl groups (ortho, para-directing) would need to be carefully considered to optimize for the desired 2-bromo isomer. The steric hindrance from the methyl groups might favor bromination at the 2-position.

  • Reaction Work-up:

    • After the reaction is complete, the mixture would be quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

    • The product would then be extracted into an organic solvent.

  • Purification:

    • The crude product would be purified by recrystallization from a suitable solvent system to yield pure 2-Bromo-3,5-dimethylbenzoic acid.

Causality Behind Experimental Choices: The choice of brominating agent and catalyst is crucial for achieving the desired regioselectivity. The directing effects of the existing substituents on the aromatic ring govern the position of the incoming bromine atom. Purification by recrystallization is a standard and effective method for obtaining pure crystalline solids.

Comparative Reactivity and Applications

The presence of the bromine atom, the carboxylic acid group, and the two methyl groups makes 2-Bromo-3,5-dimethylbenzoic acid a versatile intermediate.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

  • Functionalization of the Carboxylic Acid: The carboxylic acid group can be readily converted to esters, amides, acid chlorides, and other derivatives.

  • Influence of Methyl Groups: The methyl groups provide steric bulk and can influence the reactivity of the adjacent functional groups.

The reactivity of 2-Bromo-3,5-dimethylbenzoic acid is expected to be similar to its isomers, making it a potentially useful building block in the synthesis of more complex molecules for applications in drug discovery and materials science.

Conclusion and Future Directions

While a complete experimental profile of 2-Bromo-3,5-dimethylbenzoic acid remains to be established, this guide provides a comprehensive overview based on theoretical predictions and a comparative analysis of its isomers. The presented data and proposed synthetic strategy offer a solid foundation for researchers interested in utilizing this compound. Future experimental work should focus on the synthesis and thorough characterization of 2-Bromo-3,5-dimethylbenzoic acid to validate the predicted properties and unlock its full potential as a synthetic intermediate. This would involve detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) and determination of its key physicochemical properties.

References

  • Organic Syntheses. 2-bromo-3-methylbenzoic acid. [Link]

  • Chemspace. 2-bromo-3,5-dimethylbenzoic acid (C9H9BrO2). [Link]

  • Chemistry LibreTexts. Acidity of Substituted Benzoic Acids. (2023-01-22). [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. (2017-08-30). [Link]

  • Semantic Scholar. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]

  • NIH National Library of Medicine. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020-04-02). [Link]

  • PubChemLite. 2-bromo-3,5-dimethylbenzoic acid (C9H9BrO2). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • PubChem. 5-Bromo-2,4-dimethylbenzoic acid. [Link]

  • PubChem. 3-Bromo-2-hydroxy-6-methylbenzoic acid. [Link]

  • PubChem. 2-Amino-5-bromo-3-methylbenzoic acid. [Link]

  • PubChemLite. 3-bromo-2,6-dimethylbenzoic acid (C9H9BrO2). [Link]

  • SIELC Technologies. 4-Bromo-3-methylbenzoic acid. [Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 3-bromo-. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • NIST WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]

  • PubChem. 4-Bromo-3,5-dimethylbenzoic acid. [Link]

  • Chemaxon. NMR Predictor Guide: Which Type Is Best for You?. (2025-06-26). [Link]

  • LookChem. Cas 276677-03-3,4-Bromo-2,5-dimethylbenzoic acid. [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025-08-08). [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020-04-28). [Link]

  • PubChem. 3,5-Dimethylbenzoic acid. [Link]

  • ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals Substituted benzoic acids are a pivotal class of organic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and industri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids are a pivotal class of organic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and industrial materials. The nature and position of substituents on the benzene ring profoundly influence their physicochemical properties, biological activity, and stability. Consequently, the comprehensive analytical characterization of these molecules is a cornerstone of drug discovery, process development, and quality control. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and self-validating experimental protocols to empower researchers in their analytical endeavors.

The Analytical Imperative: A Multi-faceted Approach

A single analytical technique rarely suffices for the complete characterization of a substituted benzoic acid. A holistic understanding necessitates a combination of chromatographic, spectroscopic, and thermal methods. The choice of technique is dictated by the analytical objective, whether it be identification, quantification, purity assessment, or stability profiling. This guide will navigate the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Chromatographic Techniques: The Power of Separation

Chromatographic methods are indispensable for separating substituted benzoic acids from complex matrices and for quantifying their concentration.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the preeminent technique for the routine analysis of substituted benzoic acids due to its versatility, robustness, and high sensitivity.[1] Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode of separation for these compounds.[2]

The acidity of the carboxyl group (pKa typically around 4-5) is a critical factor in HPLC method development.[3] To ensure good peak shape and retention time reproducibility, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 2 units below the pKa of the analyte, typically using additives like phosphoric acid or formic acid. The choice of a C18 column is often a good starting point, offering a versatile hydrophobic stationary phase for retaining the aromatic ring.[2] The organic modifier in the mobile phase, usually acetonitrile or methanol, is selected based on its elution strength and its ability to provide the desired selectivity between the analyte and any impurities.

Experimental Protocol: A Self-Validating HPLC Method for the Quantification of a Substituted Benzoic Acid

This protocol is designed to be self-validating by incorporating system suitability tests, a calibration curve, and quality control samples.

  • System Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: Wavelength of maximum absorbance for the specific substituted benzoic acid (e.g., 230 nm for many benzoic acids).[4]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Prepare a solution of the substituted benzoic acid reference standard at a concentration that gives a significant response.

    • Inject the SST solution six replicate times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing factor < 2.0.

      • Theoretical plates > 2000.

    • Rationale: The SST ensures that the chromatographic system is performing adequately before analyzing any samples.

  • Calibration Curve:

    • Prepare a series of at least five calibration standards by diluting a stock solution of the reference standard to cover the expected concentration range of the samples.

    • Inject each calibration standard in duplicate.

    • Plot the average peak area against the concentration and perform a linear regression.

    • Acceptance Criteria: Correlation coefficient (r²) > 0.999.

  • Sample Analysis:

    • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase or a suitable solvent.

    • Inject each sample solution in duplicate.

    • Include Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Data Analysis:

    • Quantify the amount of the substituted benzoic acid in the samples using the linear regression equation from the calibration curve.

    • The results for the QC samples should be within ±15% of their nominal values.

Logical Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Imp Implementation Dev_Start Define Analytical Target Dev_Select Select Column & Mobile Phase Dev_Start->Dev_Select Dev_Optimize Optimize Separation Dev_Select->Dev_Optimize Val_Specificity Specificity Dev_Optimize->Val_Specificity Proceed to Validation Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Imp_SST System Suitability Val_Robustness->Imp_SST Validated Method Imp_Routine Routine QC Testing Imp_SST->Imp_Routine Imp_Lifecycle Method Lifecycle Management Imp_Routine->Imp_Lifecycle

Caption: Logical workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatized Analytes

GC-MS is a powerful technique for the analysis of volatile or semi-volatile substituted benzoic acids. Due to the low volatility of most carboxylic acids, a derivatization step is often necessary to convert them into more volatile and thermally stable forms.[5] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group.[5]

Direct analysis of polar compounds like substituted benzoic acids by GC can be challenging due to poor peak shape, thermal degradation in the hot injector, and strong interactions with the stationary phase. Derivatization masks the polar carboxyl group, increasing the compound's volatility and thermal stability, which leads to sharper peaks and improved chromatographic performance.

Experimental Protocol: A Self-Validating GC-MS Method for the Analysis of a Substituted Benzoic Acid

This protocol incorporates a derivatization step and is designed for reliable quantification.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample containing the substituted benzoic acid into a vial.

    • Add an internal standard (e.g., a structurally similar carboxylic acid not present in the sample).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

    • Heat the vial at a specified temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS System Parameters:

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically used.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: A suitable mass range to cover the molecular ion and characteristic fragments of the derivatized analyte (e.g., 50-550 amu).[6]

  • Method Validation:

    • Specificity: Analyze a blank sample and a sample spiked with the analyte and internal standard to ensure no interfering peaks are present at the retention times of interest.

    • Linearity: Prepare a calibration curve with at least five concentration levels of the derivatized analyte, including the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. An r² value > 0.99 is desirable.

    • Accuracy and Precision: Analyze replicate preparations of QC samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). Accuracy is determined by comparing the measured concentration to the nominal concentration.[7]

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the functional groups and the overall molecular structure of substituted benzoic acids.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[8] For substituted benzoic acids, the IR spectrum provides characteristic absorption bands that confirm the presence of the carboxylic acid group and the substitution pattern on the aromatic ring.[9]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.[9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp band typically between 1710-1680 cm⁻¹ for aromatic carboxylic acids due to conjugation.[10]

  • C-O Stretch (Carboxylic Acid): A medium intensity band around 1300-1200 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane C-H Bending: The pattern of these bands in the 900-690 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Experimental Protocol: FTIR Analysis of a Substituted Benzoic Acid

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the finely ground sample with dry potassium bromide (KBr) and press it into a transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands for the carboxylic acid group and the aromatic ring.

    • Compare the fingerprint region (1500-400 cm⁻¹) with a reference spectrum if available for confirmation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[11][12]

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet that is highly deshielded, typically appearing between 10-13 ppm.[13] Its position can be concentration-dependent and it may exchange with D₂O.

    • Aromatic Protons: Appear in the range of 7.0-8.5 ppm. The chemical shifts and coupling patterns of these protons provide information about the nature and position of the substituents on the ring.[13]

  • ¹³C NMR:

    • Carbonyl Carbon (-C=O): The most deshielded carbon, appearing around 165-185 ppm.[12]

    • Aromatic Carbons: Appear in the range of 120-150 ppm. The chemical shifts are influenced by the electronic effects of the substituents.

Data Acquisition for NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the structure.

Thermal Analysis: Probing Stability and Purity

Thermal analysis techniques provide information about the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.[14] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, purity, and polymorphic transitions.[15]

  • TGA: Can be used to determine the temperature at which a substituted benzoic acid starts to decompose, which is crucial for understanding its stability during storage and processing.[16]

  • DSC: The melting point obtained from DSC is a good indicator of purity. Impurities typically cause a depression and broadening of the melting peak.[17] DSC can be used to quantitatively determine the purity of highly pure crystalline substances.[15]

Experimental Protocol: DSC for Purity Determination

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and seal it.[15]

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) through its melting range.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[18]

Decision Tree for Selecting the Appropriate Analytical Technique

Technique_Selection cluster_ID Identification cluster_Quant Quantification cluster_Purity Purity/Stability Start What is the analytical question? ID_Unknown Unknown Structure? Start->ID_Unknown Identification Quant_Main Quantify Main Component? Start->Quant_Main Quantification Purity_Assess Assess Purity? Start->Purity_Assess Purity/Stability ID_Confirm Confirm Identity? ID_Unknown->ID_Confirm No NMR NMR ID_Unknown->NMR Yes FTIR FTIR ID_Confirm->FTIR GCMS_ID GC-MS ID_Confirm->GCMS_ID Volatile? HPLC HPLC Quant_Main->HPLC GCMS_Quant GC-MS Quant_Main->GCMS_Quant Volatile? Quant_Trace Trace Level Impurities? HPLC_MS LC-MS Quant_Trace->HPLC_MS Stability_Assess Assess Thermal Stability? Purity_Assess->Stability_Assess DSC DSC Purity_Assess->DSC HPLC_Purity HPLC Purity_Assess->HPLC_Purity Impurity Profile TGA TGA Stability_Assess->TGA

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Technical Guide to the Proper Disposal of 2-Bromo-3,5-dimethylbenzoic Acid

Disclaimer: Specific safety data and disposal protocols for 2-Bromo-3,5-dimethylbenzoic acid are not extensively published. This guide is synthesized from the safety profiles of structurally analogous compounds—including...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific safety data and disposal protocols for 2-Bromo-3,5-dimethylbenzoic acid are not extensively published. This guide is synthesized from the safety profiles of structurally analogous compounds—including other brominated benzoic acids—and established best practices for the management of halogenated organic chemical waste.[1] It is imperative that users of this chemical conduct a thorough, site-specific risk assessment and consult their institution's Environmental Health & Safety (EHS) department before handling or disposal.

This document provides essential safety and logistical information for the proper management and disposal of 2-Bromo-3,5-dimethylbenzoic acid, designed for researchers, scientists, and professionals in drug development. Our objective is to provide a clear, scientifically grounded framework that ensures both personal safety and environmental compliance.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent hazards of 2-Bromo-3,5-dimethylbenzoic acid is the foundation of its safe disposal. As a brominated aromatic carboxylic acid, it is prudent to assume it possesses irritant properties similar to related compounds. The primary risks are associated with direct contact and inhalation of dust particles.

The causality behind stringent disposal protocols stems from two key factors:

  • Corrosivity & Irritation: Like many carboxylic acids, it can cause irritation or damage to the skin, eyes, and respiratory tract.[2][3]

  • Environmental Persistence: Halogenated organic compounds are often persistent in the environment and can form hazardous byproducts if improperly disposed of, for example, through incineration at facilities not equipped to handle halogenated waste.[4][5]

The following table summarizes the anticipated hazard profile based on analogous chemical structures.[2][6]

Hazard Classification (Anticipated) GHS Hazard Statement Rationale & Implication for Disposal
Skin Irritation (Category 2)H315: Causes skin irritationContaminated personal protective equipment (PPE) and spill cleanup materials must be disposed of as hazardous waste. Direct skin contact should be avoided through mandatory glove use.
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationRequires stringent eye protection. Any materials used to decontaminate surfaces must be handled as hazardous waste to prevent secondary exposure.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationAll handling and weighing of the solid compound must be performed in a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust.[2][7]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The selection of engineering controls and PPE is a direct consequence of the hazards identified above.

Engineering Controls
  • Chemical Fume Hood: Always handle and prepare 2-Bromo-3,5-dimethylbenzoic acid for disposal inside a certified chemical fume hood to contain dust and potential vapors.[8]

  • Safety Showers & Eyewash Stations: Ensure that a functional and easily accessible safety shower and eyewash station are located near the handling area.[7][9]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is a self-validating system to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] A full-face shield is recommended when handling larger quantities or during spill cleanup.[8]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[7]

    • Lab Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[7][10]

Step-by-Step Disposal Protocol

Disposal of 2-Bromo-3,5-dimethylbenzoic acid must follow the protocols for halogenated organic waste .[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

The fundamental principle of chemical waste management is proper segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[12]

  • Primary Waste: Place unadulterated 2-Bromo-3,5-dimethylbenzoic acid solid waste directly into a dedicated, sealable, and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items (e.g., weigh boats, contaminated gloves, paper towels) must be placed in the same solid hazardous waste container.

  • Contaminated Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. This rinse solvent (rinsate) must be collected as halogenated organic liquid waste .

Step 2: Waste Container Management
  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Bromo-3,5-dimethylbenzoic acid". List all components if it is a mixed waste stream.

  • Storage: Keep the waste container sealed when not in use. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents and bases.[13][14][15]

Step 3: Final Disposal
  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The standard and accepted disposal technology for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers and other emission control systems to neutralize the resulting hydrogen bromide (HBr).[4][16]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Small Spill Cleanup Protocol (<5 grams in a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with a neutralizing agent for acids, such as sodium bicarbonate, until fizzing stops.[17][18]

  • Absorption: Use an inert absorbent material like vermiculite or sand to absorb the neutralized material.[17][18]

  • Collection: Carefully sweep the absorbed mixture into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with soap and water. Collect all cleanup materials as hazardous waste.[19]

For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team.

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6][7][14]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation of waste generated from working with 2-Bromo-3,5-dimethylbenzoic acid.

G Figure 1: Waste Segregation Workflow A Waste Generation (2-Bromo-3,5-dimethylbenzoic acid) B Is the waste residual solid chemical or contaminated disposables? A->B C Is the waste a solvent rinse (rinsate) from cleaning glassware? A->C D Solid Halogenated Organic Waste Container B->D  Yes E Liquid Halogenated Organic Waste Container C->E  Yes F Seal, Label, and Store in Satellite Accumulation Area D->F E->F

Caption: Waste segregation decision tree for 2-Bromo-3,5-dimethylbenzoic acid.

References

  • SPILL CLEANUP QUICK REFERENCE. (n.d.).
  • Organic Acid Standard Operating Procedure. (n.d.).
  • Safety Data Sheet - Building blocks - ChemScene. (n.d.).
  • SPILLS - Smith College Research and Instruction Safety. (n.d.).
  • An In-depth Technical Guide to the Safe Handling of 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one - Benchchem. (n.d.).
  • Acidic/Basic Spill Clean Up - Safety & Risk Services. (n.d.).
  • Spill Kits and Spill Clean Up Procedures | Environmental Health & Safety - Georgia Tech. (n.d.).
  • Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde - Benchchem. (n.d.).
  • Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-3-nitrobenzoic Acid - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from Google Grounding API for 5-Bromo-m-xylene.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved from Google Grounding API for 3-Bromobenzoic acid.
  • SAFETY DATA SHEET. (2009, August 6). Retrieved from Google Grounding API for 2-Bromo-5-methoxybenzoic acid.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from Google Grounding API for 3,5-Dimethylbenzoic acid.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Retrieved from Google Grounding API for 3-Bromo-5-hydroxybenzoic acid.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. (n.d.).
  • Hazardous Waste Segregation. (n.d.).
  • SAFETY DATA SHEET. (2025, January 23). Retrieved from Google Grounding API for 4-(Bromomethyl)benzoic Acid.
  • 2-Bromo-5-hydroxybenzoic acid - AK Scientific, Inc. (n.d.). Retrieved from .

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Retrieved from .

  • Acetic and Formic Acids in Workplace Atmospheres - OSHA. (1993, April 8). Retrieved from .

  • Incompatible Chemicals - Risk Management and Safety. (n.d.).
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
  • Personal protective equipment for handling 3,5-DiBr-PAESA - Benchchem. (n.d.).
  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from .

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, August 6). Retrieved from Google Grounding API for 2-Bromo-5-methoxybenzoic acid.
  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). - eCFR. (n.d.). Retrieved from .

  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - Law.Cornell.Edu. (n.d.). Retrieved from .

  • Acid and Caustic Solutions | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from .

  • Method for the bromination of aromatic compound - Google Patents. (n.d.).
  • Personal protective equipment for handling 2-Amino-4-bromo-6-nitrobenzoic acid - Benchchem. (n.d.).
  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.).
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. (n.d.).
  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy - CHIMIA. (n.d.).
  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - MDPI. (2023, January 31). Retrieved from .

  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022, June 10). Retrieved from .

  • 2-Bromo-5-hydroxybenzoic acid - Apollo Scientific. (2022, May 17). Retrieved from .

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3,5-dimethylbenzoic Acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-Bromo-3,5-dimethylbenzoic acid (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-Bromo-3,5-dimethylbenzoic acid (CAS No. 609-63-2) demands a nuanced understanding of its potential hazards and the implementation of precise safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to embed a culture of safety that is as rigorous as our science, ensuring that every researcher is protected.

Hazard Assessment: Understanding the Risk Profile

2-Bromo-3,5-dimethylbenzoic acid is a solid organic compound. Based on data from structurally similar compounds and established chemical safety principles, it must be handled as a hazardous substance.[1] The primary risks are associated with direct contact and inhalation of its particulate form.

A consolidated hazard profile, based on Globally Harmonized System (GHS) classifications for analogous compounds like 3,5-dimethylbenzoic acid and various bromobenzoic acids, is summarized below.[2][3][4]

Hazard ClassGHS Hazard StatementRationale & Implication for PPE
Skin Corrosion/Irritation H315: Causes skin irritation.[4]Direct contact can cause inflammation, redness, or dermatitis. This mandates the use of chemical-resistant gloves and protective clothing to prevent any skin exposure.[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[4]The compound can cause significant, potentially damaging, eye irritation upon contact. This necessitates stringent eye protection, including chemical safety goggles at all times.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[4]Inhalation of the dust can irritate the respiratory tract.[5] Engineering controls (like a fume hood) are the first line of defense. Where dust generation is unavoidable outside of a hood, respiratory protection is required.

The Core PPE Ensemble: Your Non-Negotiable Barrier

For any procedure involving 2-Bromo-3,5-dimethylbenzoic acid, the following core PPE is mandatory. This ensemble serves as the baseline protection against incidental contact and minimal exposure.

  • Eye and Face Protection :

    • Specification : Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][6]

    • Causality : Standard safety glasses are insufficient as they do not provide a seal against dust and splashes. Goggles are essential to prevent the fine particulate from reaching the eyes, which could cause serious irritation.[6] For tasks with a higher risk of splashing (e.g., dissolving large quantities), a full-face shield should be worn over the safety goggles.

  • Skin and Body Protection :

    • Specification : A flame-resistant laboratory coat and full-length pants (or equivalent). Shoes must be closed-toe and cover the entire foot.[7]

    • Causality : The lab coat protects against incidental spills on the arms and torso. Since the compound is a skin irritant, preventing all contact is crucial. Exposed skin on the legs or feet is an unacceptable risk in a laboratory environment.

  • Hand Protection :

    • Specification : Chemical-resistant gloves are required. The choice of material depends on the specific task (see Section 3). At a minimum, nitrile gloves should be used for handling the solid.[8]

    • Causality : Hands are the most likely part of the body to come into direct contact with the chemical. Gloves form the primary barrier. Proper selection and use are critical to prevent skin irritation and potential sensitization.[5]

Task-Specific PPE: Adapting Protection to the Procedure

Different laboratory procedures present varying levels of risk. The core PPE ensemble should be augmented based on the specific task to ensure comprehensive protection.

For Weighing Solid Powder

Weighing is a high-risk activity for generating airborne dust.

  • Primary Control : Always weigh this compound inside a chemical fume hood or a ventilated balance enclosure.

  • Respiratory Protection : If a ventilated enclosure is not available, a NIOSH/MSHA-approved respirator is mandatory .[6] An N95 dust mask is the minimum requirement to protect against respiratory irritation from inhaled particulates.

  • Hand Protection : Double-gloving (wearing two pairs of nitrile gloves) is recommended. This provides an extra layer of protection and allows the user to remove the outer, potentially contaminated, glove without exposing their skin.

For Preparing Solutions and Performing Reactions

Working with the compound in a solvent introduces a splash hazard and concerns about solvent compatibility with glove materials.

  • Primary Control : All work must be performed in a chemical fume hood.

  • Face Protection : A face shield worn over chemical safety goggles is strongly recommended.

  • Hand Protection : The choice of glove material is critical. 2-Bromo-3,5-dimethylbenzoic acid is a halogenated aromatic compound, which can degrade certain glove materials.[9][10]

Glove MaterialResistance to Halogenated/Aromatic HydrocarbonsRecommended Use Case
Nitrile Fair to Poor[10][11]Suitable for short-term handling of the solid and splash protection. Not recommended for prolonged immersion or handling concentrated solutions.[11]
Neoprene Good[8][12]A robust choice for preparing solutions and conducting reactions, offering good resistance to acids, bases, and many organic compounds.[12]
Butyl Rubber Good to Excellent[8]Recommended for handling highly corrosive acids and certain organic solvents, but may perform poorly with aromatic hydrocarbons.[8][12] A risk assessment considering the specific solvent is necessary.

Expert Recommendation : For most applications involving common organic solvents, neoprene gloves offer a superior balance of protection and dexterity compared to standard nitrile.

Procedural Guidance: From Preparation to Disposal

PPE Selection Workflow

The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_execution Execution & Disposal Start Begin Task Planning AssessTask Identify Task (e.g., Weighing, Synthesis) Start->AssessTask AssessControls Engineering Controls Available? (Fume Hood, Ventilated Enclosure) AssessTask->AssessControls CorePPE Don Core PPE (Goggles, Lab Coat, Gloves) AssessControls->CorePPE Yes AddResp Add Respiratory Protection (N95 Respirator) AssessControls->AddResp No, and Dust Hazard UpgradeGloves Upgrade Hand/Face Protection (Neoprene Gloves, Face Shield) CorePPE->UpgradeGloves Splash Hazard Present Proceed Proceed with Task CorePPE->Proceed No Splash Hazard AddResp->CorePPE UpgradeGloves->Proceed Doff Doff & Dispose of PPE Correctly Proceed->Doff End Task Complete Doff->End

Caption: Logical workflow for task-based PPE selection.

Protocol for Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Wash Hands : Thoroughly wash and dry your hands.

  • Lab Coat : Put on your lab coat and fasten it completely.

  • Respirator (if needed) : Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection : Put on safety goggles and/or a face shield.

  • Gloves : Don the appropriate gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.

Doffing (Taking Off):

  • Outer Gloves (if used) : Remove the outer pair of gloves without touching the outside with your bare hands. Dispose of them immediately.

  • Lab Coat : Unfasten the lab coat. Remove it by rolling it down your arms, turning it inside out as you go. Avoid shaking it.

  • Face Shield/Goggles : Remove by handling the strap; avoid touching the front surface.

  • Inner Gloves : Remove the final pair of gloves using the glove-to-glove and skin-to-skin technique to avoid contact with the contaminated exterior.

  • Respirator (if used) : Remove the respirator last.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.

Emergency Plan for Exposure and Spills
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Spills : Evacuate the area. For a small spill of the solid, carefully sweep it up using a dustpan and brush (avoid creating dust) and place it in a sealed container for disposal. For larger spills, follow your institution's hazardous material spill response protocol.

Disposal of Contaminated PPE

All PPE that has come into contact with 2-Bromo-3,5-dimethylbenzoic acid must be treated as hazardous waste.

  • Gloves, wipes, and other disposable items : Place them in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Lab Coats : Do not take them home. Use a professional laundry service approved for laboratory coats or dispose of them as hazardous waste, according to your institution's policy.

  • Waste Stream : Ensure the waste is disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste.[3]

By adhering to these detailed protocols, you build a foundation of safety that protects not only yourself but also your colleagues and your research. Trust in your process begins with trusting in your preparation.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • CPWR. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. The Center for Construction Research and Training. Retrieved from [Link]

  • Oregon State University. (n.d.). Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • International Glove Association. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • Environmental Health and Safety, University of South Carolina. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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